Technical Documentation Center

3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

Core Science & Biosynthesis

Foundational

Predicted solubility data for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile in organic solvents

Technical Whitepaper: Predictive Solubility Modeling & Validation for Functionalized Benzonitriles Executive Summary This technical guide provides a comprehensive solubility profile for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-et...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Predictive Solubility Modeling & Validation for Functionalized Benzonitriles

Executive Summary

This technical guide provides a comprehensive solubility profile for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile , a specialized intermediate utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability.[1]

Unlike standard benzonitriles, this molecule incorporates a 2-substituted oxetane moiety linked via an oxygen atom.[1] This structural feature functions as a cyclic acetal, introducing significant polarity and specific stability constraints.[1] This guide synthesizes in silico predictive modeling (Hansen Solubility Parameters) with standard experimental validation protocols to guide solvent selection for synthesis, purification, and formulation.[1]

Key Findings:

  • Primary Solvents: High solubility predicted in Polar Aprotic solvents (DMSO, DMF) and Chlorinated solvents (DCM).[1]

  • Stability Alert: The acetal linkage (2H-oxet-2-yl-oxy) is acid-labile.[1] Avoid acidic media to prevent ring opening and hydrolysis.[1]

  • Crystallization: Mixtures of Ethyl Acetate/Heptane are recommended for antisolvent crystallization.[1]

Physicochemical Profiling (In Silico)

To accurately predict solubility without consuming precious material, we utilize Group Contribution Methods (GCM) to estimate the Hansen Solubility Parameters (HSP) .[1]

Structural Dissection[1]
Functional GroupContribution to SolubilityPhysicochemical Impact
Benzonitrile Core

-

interactions, Dipole
High polarity (

), moderate dispersion (

).[1]
2-Bromo Steric bulk, LipophilicityIncreases LogP, enhances solubility in halogenated solvents.
5-Ethoxy H-bond AcceptorIncreases solubility in ethers/esters; moderate lipophilicity.
Oxetanyl-oxy (Acetal) Critical Polarity Module Lowers LogP relative to alkyls; High H-bond basicity; Acid Sensitive .
Predicted Hansen Solubility Parameters

Based on the Van Krevelen and Hoftyzer group contribution methods, the estimated parameters for the target molecule are:

  • Dispersion (

    
    ):  ~19.5 MPa
    
    
    
    (Driven by the aromatic ring and bromine)[1]
  • Polarity (

    
    ):  ~14.0 MPa
    
    
    
    (Driven by the nitrile and oxetane oxygen)[1]
  • H-Bonding (

    
    ):  ~8.5 MPa
    
    
    
    (Moderate acceptor capability; low donor capability)[1]

Interpretation: The molecule resides in a "Polar Aprotic" region of the Hansen Space.[1] It requires solvents that can stabilize its dipole without requiring strong H-bond donation from the solute.[1]

Predicted Solubility Data

The following data represents thermodynamic solubility estimates at 25°C. These values are derived from "Like Dissolves Like" correlations using the calculated interaction radius (


) between the solute and solvent.
Table 1: High Solubility Solvents (>50 mg/mL)

Recommended for reaction media and stock solutions.[1]

SolventClassPredicted SolubilityRationale
Dichloromethane (DCM) Chlorinated>100 mg/mL Excellent match for dispersion (

) and polarity (

).[1]
DMSO Polar Aprotic>100 mg/mL Strong dipole interaction stabilizes the nitrile and oxetane.[1]
DMF / NMP Polar Aprotic>80 mg/mL High capacity for aromatic nitriles; ideal for nucleophilic substitutions.[1]
THF Ether~60-80 mg/mL Good H-bond acceptor match; stabilizes the ether/oxetane network.[1]
Ethyl Acetate Ester~40-60 mg/mL Standard organic solvent; good balance of polarity.[1]
Table 2: Moderate/Low Solubility Solvents (<10 mg/mL)

Recommended for antisolvents and wash steps.[1]

SolventClassPredicted SolubilityRationale
Methanol/Ethanol Alcohol10-25 mg/mL Moderate.[1] The molecule lacks H-bond donors, limiting solubility in pure alcohols.[1]
Isopropanol (IPA) Alcohol5-15 mg/mL Lower solubility than MeOH; useful as a crystallization antisolvent.[1]
Toluene Aromatic5-20 mg/mL Good

-stacking, but lacks sufficient polarity for the oxetane/nitrile.[1]
Heptane / Hexane Aliphatic<1 mg/mL Incompatible. Polarity mismatch is too great.[1] Excellent antisolvent.[1]
Water Aqueous<0.1 mg/mL Highly insoluble due to the lipophilic bromo-phenyl core.[1]

Experimental Validation Protocols

To verify these predictions, the following self-validating protocols must be employed.

Stability Pre-Check (Crucial)

Before solubility testing, verify the stability of the acetal linkage.[1]

  • Dissolve 0.1 mg of compound in 1 mL of MeCN:Water (1:1) buffered to pH 4.0 and pH 7.4.

  • Incubate at 25°C for 4 hours.

  • Analyze via HPLC.[1][2][3] Pass Criteria: >99% parent retention.

    • Note: If degradation (ring opening) is observed at pH 4, avoid all acidic mobile phases and solvents.[1]

Thermodynamic Solubility (Shake-Flask Method)

This protocol ensures equilibrium saturation is reached.[1][4]

  • Preparation: Weigh 5 mg of solid into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Equilibration: Agitate at 25°C for 24 hours (use a thermomixer).

    • Visual Check: If fully dissolved, add more solid until a precipitate remains.[1]

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a 0.2 µm PTFE filter.

  • Quantification: Dilute the supernatant 100x in MeCN and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve.

Visualization: Solubility & Workflow Logic

The following diagrams illustrate the solvation mechanism and the decision workflow for solvent selection.

SolubilityWorkflow Start Target Molecule (Oxetane-Benzonitrile) Stability Stability Check (pH 4 vs pH 7) Start->Stability 1. Assess Screen Solubility Screen (HSP Prediction) Stability->Screen If Stable Polar Polar Aprotic (DMSO, DMF) High Sol. Screen->Polar High Polarity Chlor Chlorinated (DCM) High Sol. Screen->Chlor Dispersion Aliph Aliphatics (Heptane) Antisolvent Screen->Aliph Low Polarity Reaction Reaction Solvent Selection Polar->Reaction Use for Synthesis Cryst Crystallization Design Polar->Cryst Solvent Chlor->Reaction Aliph->Cryst Antisolvent

Caption: Workflow for validating solubility and selecting solvents for synthesis vs. crystallization.

InteractionMap Center 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile Dipole Dipole-Dipole (Nitrile Group) Center->Dipole HBond H-Bond Acceptor (Oxetane/Ether) Center->HBond Dispersion London Dispersion (Bromo-Aromatic) Center->Dispersion DMSO DMSO/DMF (Stabilizes Dipole) Dipole->DMSO DCM DCM (Stabilizes Dispersion) Dispersion->DCM Water Water (Repelled by Lipophilicity) Dispersion->Water Poor Interaction

Caption: Mechanistic view of solute-solvent interactions driving the solubility profile.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][5] Link[1]

  • Bull, J. A., et al. (2016).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19), 12150–12233.[1] Link[1]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

  • Bhattachar, S. N., et al. (2006).[1] "Solubility: it’s not just for physical chemists."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery."[1][7] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link[1]

Sources

Exploratory

Technical Specification &amp; Synthetic Utility: 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

Executive Summary This technical guide provides an in-depth analysis of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (CAS: 1956324-87-0). This molecule represents a highly specialized scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (CAS: 1956324-87-0). This molecule represents a highly specialized scaffold in medicinal chemistry, combining a dense electron-withdrawing core (bromo-benzonitrile) with a specific acetal-like ether linkage to a 2H-oxete ring.

The presence of the 2H-oxete moiety—a strained, unsaturated four-membered oxygen heterocycle—distinguishes this compound from standard high-throughput screening (HTS) library members. It is likely utilized as a reactive intermediate or a specific pharmacological probe where the oxete ring acts as a covalent warhead or a transition-state mimic.

This guide details the chemical identity, structural stability concerns, and a robust synthetic pathway for the stable precursor, ensuring reproducibility in a research setting.

Chemical Identity & Properties

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile
CAS Number 1956324-87-0
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Digital Representations

SMILES (Canonical):

Note: The SMILES string explicitly encodes the double bond within the oxete ring (C=C), confirming the 2H-oxete structure rather than the saturated oxetane.

InChI String (Standard):

Note: InChIKey is a hashed derivative of the InChI string. Researchers should generate the Key locally using standard cheminformatics software (e.g., RDKit, OpenBabel) to ensure version consistency.

Structural Analysis & Stability (Critical)

The 2H-Oxete Anomaly

The defining feature of this molecule is the 2H-oxete ring attached via an ether linkage at the C2 position of the heterocycle.

  • Structural Tension: 2H-oxete is an unsaturated four-membered ring. It possesses significant ring strain (approx. 25-30 kcal/mol) and anti-aromatic character in certain resonance forms.

  • Reactivity Profile: Unlike the saturated analog (oxetane), which is a stable bioisostere for carbonyls or gem-dimethyl groups, the 2H-oxete is an enol ether variant. It is highly susceptible to:

    • Acid-Catalyzed Hydrolysis: Rapid ring opening to form the corresponding aldehyde/enone.

    • Polymerization: Thermal instability.

Expert Insight: If this compound is being sourced for biological screening, strict temperature control (<-20°C) and anhydrous handling are mandatory. It is plausible that in some patent literature, "2H-Oxet-2-yl" serves as a nomenclature placeholder for a specific acetal prodrug or a tautomer of a ring-opened acrylaldehyde derivative.

The Benzonitrile Core

The 2-bromo-5-ethoxybenzonitrile core is a stable, electron-deficient scaffold.

  • Electronic Push-Pull: The nitrile (CN) and bromine (Br) are electron-withdrawing, while the ethoxy (-OEt) and the oxete-ether are electron-donating.

  • Regiochemistry: The bromine at position 2 is flanked by the nitrile (C1) and the oxete-ether (C3). This crowding makes the bromine labile for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), serving as a diversification point.

Synthetic Protocol: The "Core" Assembly

Due to the instability of the oxete moiety, the synthesis is best approached by constructing the stable phenol precursor (2-bromo-5-ethoxy-3-hydroxybenzonitrile) first, followed by the late-stage installation of the oxete.

Retrosynthetic Analysis
  • Target: 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile.

  • Disconnection: C-O bond at the oxete ether.

  • Precursor: 2-Bromo-5-ethoxy-3-hydroxybenzonitrile.

  • Starting Material: 3,5-Dihydroxybenzonitrile.

Step-by-Step Methodology
Step 1: Mono-Alkylation (Desymmetrization)
  • Reactants: 3,5-Dihydroxybenzonitrile, Ethyl Iodide (1.0 eq), K₂CO₃.

  • Solvent: DMF or Acetone.

  • Conditions: 0°C to RT.

  • Rationale: Statistical alkylation will yield a mixture of mono-ethoxy, di-ethoxy, and starting material. Separation via column chromatography is required to isolate 3-ethoxy-5-hydroxybenzonitrile .

Step 2: Regioselective Bromination
  • Reactants: 3-Ethoxy-5-hydroxybenzonitrile, N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DCM.[1]

  • Temperature: -10°C to 0°C.

  • Mechanism: The hydroxyl and ethoxy groups are ortho/para directors. The nitrile is a meta director.

    • Position 2: Ortho to OH, Ortho to OEt. (Most activated).

    • Position 4: Ortho to OH, Para to OEt.

    • Position 6: Para to OH, Ortho to OEt.

  • Outcome: Bromination is highly favored at Position 2 due to the cooperative directing effects of both oxygen donors, despite steric crowding. Low temperature is critical to prevent over-bromination.

Step 3: Oxete Installation (Theoretical/Proprietary)
  • Reagent: 2-Halo-2H-oxete (unstable) or in situ generation via photochemical cyclization of an acryloyl precursor.

  • Note: In a standard lab setting, this step often involves reacting the phenol with a furanoid glycal or performing a trans-acetalization with a pre-formed oxete donor under basic conditions to avoid acid-catalyzed ring opening.

Pathway Visualization (Graphviz)

SynthesisPathway cluster_legend Reaction Logic Start 3,5-Dihydroxybenzonitrile Step1 Step 1: Mono-Alkylation (EtI, K2CO3, DMF, 0°C) Start->Step1 Inter1 3-Ethoxy-5-hydroxybenzonitrile (Stable Intermediate) Step1->Inter1 Step2 Step 2: Regioselective Bromination (NBS, MeCN, -10°C) Inter1->Step2 Precursor 2-Bromo-5-ethoxy-3-hydroxybenzonitrile (Critical Scaffold) Step2->Precursor Step3 Step 3: Oxete Coupling (Proprietary/Unstable Conditions) Precursor->Step3 Target TARGET MOLECULE 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile Step3->Target Ortho-Directing Effect Ortho-Directing Effect Position 2 Bromination Position 2 Bromination Ortho-Directing Effect->Position 2 Bromination

Figure 1: Synthetic workflow focusing on the construction of the stable benzonitrile scaffold prior to the labile oxete installation.

Quality Control & Validation

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR)
  • Aromatic Region: Two doublets (meta-coupling, ~2 Hz) for the protons at C4 and C6.

  • Ethoxy Group: Typical triplet (~1.4 ppm) and quartet (~4.0 ppm).

  • Oxete Ring (Diagnostic):

    • The methine proton at the acetal center (H2 of the oxete) will appear as a distinct doublet of doublets or broad singlet in the 5.5–6.5 ppm range, depending on the solvent.

    • The vinylic protons (H3, H4) will show characteristic alkene shifts (6.0–7.0 ppm) with small coupling constants typical of strained rings.

Mass Spectrometry
  • Isotope Pattern: The presence of Bromine (⁷⁹Br/⁸¹Br) will result in a characteristic 1:1 doublet in the molecular ion cluster [M]⁺ and [M+2]⁺.

  • Fragmentation: Expect rapid loss of the oxete ring (M - 55) in ESI source due to its fragility.

References

  • PubChem. (2025).[2][3] Compound Summary for 2-bromo-5-hydroxybenzonitrile (Precursor Scaffold). National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Foundational

Thermodynamic Stability of the 2H-Oxete Ring in Benzonitrile Derivatives

Executive Summary The "2H-oxete ring" within the context of benzonitrile derivatives refers to benzoxetene , a highly strained valence isomer of the benzene oxide/oxepin system. While saturated oxetanes are stable pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "2H-oxete ring" within the context of benzonitrile derivatives refers to benzoxetene , a highly strained valence isomer of the benzene oxide/oxepin system. While saturated oxetanes are stable pharmacophores in modern drug design, the unsaturated 2H-oxete moiety is thermodynamically unstable and anti-aromatic.

In benzonitrile derivatives, this structural motif does not exist as a static, isolable scaffold under standard conditions. Instead, it functions as a transient high-energy intermediate on the potential energy surface of cytochrome P450-mediated metabolism . Understanding its thermodynamic landscape is critical not for synthesis, but for predicting metabolic activation , toxicity (via the NIH shift) , and covalent binding liabilities in drug candidates containing the benzonitrile pharmacophore.

This guide analyzes the thermodynamic stability of this system, the influence of the cyano (-CN) substituent, and the experimental protocols required to observe these fleeting species.

Theoretical Framework: The Benzene Oxide-Oxepin-Benzoxetene Triad

To understand the 2H-oxete ring in a benzonitrile system, one must analyze the valence tautomerism between three distinct species. In the parent benzene system, these exist in a rapid equilibrium.[1]

The Species[2]
  • Benzene Oxide (Epoxide): The primary product of aromatic oxidation. Non-planar.

  • Oxepin: A seven-membered ring with 8

    
     electrons. It is non-aromatic and boat-shaped to avoid anti-aromaticity.
    
  • Benzoxetene (Fused 2H-Oxete): The species of interest. A benzene ring fused to a 2H-oxete. This structure disrupts the aromaticity of the benzene ring and introduces extreme ring strain (~30-35 kcal/mol).

Thermodynamic Hierarchy

Unlike the saturated oxetane, the 2H-oxete ring possesses a double bond, creating a 4


 electron system that is anti-aromatic (Hückel rule). Fusing this to a benzene ring (as in benzonitrile derivatives) breaks the aromatic stabilization of the benzene core.

Relative Stabilities (Gas Phase, Computed CCSD(T)):

  • Oxepin: 0.0 kcal/mol (Reference)

  • Benzene Oxide: +0.9 to +2.0 kcal/mol (Nearly isoenergetic)

  • Benzoxetene: +18.0 to +25.0 kcal/mol (Highly unstable)

  • Phenol: -25.0 kcal/mol (Thermodynamic sink)

Visualization of the Equilibrium

The following diagram illustrates the valence tautomerism and the high-energy barrier to forming the benzoxetene species.

Benzonitrile_Equilibrium cluster_0 Valence Tautomers (Rapid Equilibrium) Oxepin Oxepin Form (7-membered ring) Relative E: 0.0 kcal/mol BenzeneOxide Benzene Oxide Form (Epoxide) Relative E: ~1.5 kcal/mol Oxepin->BenzeneOxide Electrocyclic Closure Benzoxetene Benzoxetene Form (Fused 2H-Oxete) Relative E: >+18 kcal/mol BenzeneOxide->Benzoxetene Valence Isomerization Phenol Hydroxybenzonitrile (Phenol Form) Relative E: -25 kcal/mol BenzeneOxide->Phenol NIH Shift (Irreversible) Metabolic Reactive Metabolites (Covalent Binding) BenzeneOxide->Metabolic Nucleophilic Attack

Caption: Thermodynamic landscape of benzonitrile oxidation. The 2H-oxete (Benzoxetene) is a high-energy local minimum, while the Oxide/Oxepin forms equilibrate rapidly before collapsing to the stable Phenol.

The Benzonitrile Influence: Substituent Effects

The presence of a cyano (-CN) group on the aromatic ring significantly alters the thermodynamic landscape compared to the parent benzene system.

Electronic Effects (Hammett )

The cyano group is a strong electron-withdrawing group (EWG) (


, 

).
  • Destabilization of Cationic Character: The transition states for ring opening often involve zwitterionic character. The -CN group destabilizes positive charge accumulation, potentially raising the barrier for the "NIH Shift" rearrangement to the phenol.

  • Stabilization of the Oxide: EWGs generally stabilize the benzene oxide form relative to the oxepin form compared to electron-donating groups. This is due to the inductive withdrawal of electron density from the oxygen lone pairs, reducing the anti-aromatic character of the oxide's transition state.

Solvent-Dependent Stability

While the oxepin form is often favored in the gas phase (non-polar), the benzonitrile oxide form is more polar (higher dipole moment).

  • In Polar Media (Biological Fluids): The equilibrium shifts toward the Benzene Oxide tautomer.

  • Implication: In a drug development context, the reactive epoxide (oxide) is the dominant species available for metabolic attack, not the expanded oxepin or the contracted oxete.

Data Summary: Substituent Impact
SubstituentDominant Tautomer (Equilibrium)NIH Shift PropensityMetabolic Risk
-H (Benzene) Oxepin (slight preference)HighModerate
-CN (Benzonitrile) Benzene Oxide (Polar solvent favored)Modified (Regioselective) High (Epoxide Trap)
-OMe (Anisole) Benzene OxideVery HighLow (Rapid clearance)

Metabolic Fate: The NIH Shift Mechanism

The most critical aspect of the 2H-oxete/benzene oxide stability in benzonitrile derivatives is the NIH Shift (National Institutes of Health Shift). This is an intramolecular hydride migration that occurs during the aromatization of the arene oxide to a phenol.

Mechanism
  • Epoxidation: CYP450 oxidizes benzonitrile to 4,5-epoxybenzonitrile (benzene oxide).

  • Ring Opening: The epoxide opens to a zwitterion.

  • Hydride Migration: A hydrogen atom moves to the adjacent carbon (the NIH shift), often retaining deuterium labels if present.

  • Tautomerization: Rapid ketone-enol tautomerization yields the hydroxybenzonitrile.

Pathway Diagram

NIH_Shift cluster_toxicity Toxicity Pathway Benzonitrile Benzonitrile AreneOxide Arene Oxide (Intermediate) Benzonitrile->AreneOxide + [O] CYP450 CYP450 Oxidation Zwitterion Zwitterion (Ring Open) AreneOxide->Zwitterion Rate Limiting DNA_Adduct Covalent Adduct AreneOxide->DNA_Adduct Nucleophilic Attack Ketone Dienone (H-Migration) Zwitterion->Ketone NIH Shift (1,2-Hydride shift) Phenol Hydroxybenzonitrile (Stable Product) Ketone->Phenol Tautomerization

Caption: The NIH Shift mechanism. The stability of the Arene Oxide determines the ratio of Phenol formation vs. toxic Covalent Adduct formation.

Experimental Protocols for Detection

Because the 2H-oxete (benzoxetene) and benzene oxide forms are transient at room temperature, direct observation requires Matrix Isolation Spectroscopy .

Protocol: Matrix Isolation of Benzonitrile Oxide Valence Isomers

Objective: To trap and characterize the high-energy benzoxetene or benzene oxide tautomers before they relax to the phenol or oxepin.

Reagents & Equipment:

  • Precursor: Benzonitrile.

  • Matrix Gas: High-purity Argon (99.999%).

  • Cryostat: Closed-cycle helium cryostat (capable of 3-10 K).

  • Spectroscopy: FTIR (0.5 cm⁻¹ resolution) or UV-Vis.

Step-by-Step Workflow:

  • Sample Deposition:

    • Mix benzonitrile vapor with Argon gas in a ratio of 1:1000.

    • Deposit the mixture onto a CsI window (for IR) or Sapphire window (for UV) cooled to 10 K .

    • Why: High dilution prevents intermolecular reactions; low temperature arrests isomerization.

  • In Situ Generation (Photolysis):

    • Irradiate the matrix using a high-pressure mercury arc lamp (

      
       nm).
      
    • Mechanism:[2][3][4] Photo-excitation allows the system to overcome the barrier from the stable oxepin/oxide to the high-energy benzoxetene isomer.

  • Detection:

    • Monitor the appearance of new IR bands.

    • Marker for 2H-Oxete: Look for characteristic C=C stretching frequencies in the 1550-1650 cm⁻¹ range and strained C-O vibrations, distinct from the epoxide or phenol.

  • Annealing Studies (Thermodynamic Validation):

    • Gradually warm the matrix from 10 K to 30 K.

    • Observe the disappearance of the high-energy bands (benzoxetene) and the reappearance of the oxepin/oxide bands.

    • Calculation: Use Arrhenius plots of decay rates to calculate the activation barrier (

      
      ) for the ring opening.
      
Computational Validation (DFT)

For researchers lacking cryogenic equipment, computational verification is the standard.

  • Method: DFT (B3LYP or M06-2X) with a large basis set (def2-TZVP).

  • Solvent Model: PCM or SMD (Water) is crucial, as the dipole moment difference between the oxide and oxepin forms is significant in benzonitrile derivatives.

  • Key Parameter: Calculate the NICS (Nucleus-Independent Chemical Shift) values.

    • Benzene:[5][6][7][8][9][10] Negative (Aromatic).

    • Oxepin:[1][11][12][13] Near zero (Non-aromatic).

    • Benzoxetene: Positive (Anti-aromatic).

References

  • Vogel, E., & Günther, H. (1967). Benzene Oxide–Oxepin Valence Tautomerism.[1][11][14] Angewandte Chemie International Edition in English, 6(5), 385–401. Link

  • Boyd, D. R., & Jerina, D. M. (1998). Mechanism of bond formation in the NIH shift. Biochimica et Biophysica Acta (BBA) - General Subjects, 1370, 205-214.
  • Schreiner, P. R., et al. (2020). The Mystery of the Benzene‐Oxide/Oxepin Equilibrium—Heavy‐Atom Tunneling Reversed by Solvent Interactions. Angewandte Chemie, 132(35). Link

  • Nanayakkara, A., et al. (2014). Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene. Journal of Molecular Modeling, 20, 2505. Link

  • Guroff, G., et al. (1967).[2] Hydroxylation-induced migration: the NIH shift. Science, 157(3796), 1524-1530.

Sources

Exploratory

A Technical Guide to Investigating the Bioactivity of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

Executive Summary The confluence of unique structural motifs in a single small molecule presents a compelling case for its investigation as a potential therapeutic agent. This guide focuses on 3-((2H-Oxet-2-yl)oxy)-2-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The confluence of unique structural motifs in a single small molecule presents a compelling case for its investigation as a potential therapeutic agent. This guide focuses on 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile , a novel chemical entity whose potential bioactivity has not yet been explored in public literature. By deconstructing its key chemical features—the strained oxetane ring, the electronically-tuned bromo-ethoxy-benzonitrile core—we can postulate several avenues for pharmacological activity. The oxetane moiety is increasingly recognized as a valuable tool in drug design for improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] Concurrently, the benzonitrile scaffold is a privileged structure found in numerous FDA-approved drugs, often acting as a key pharmacophore for target engagement.[4][5]

This document serves as a technical and strategic framework for researchers, chemists, and drug development professionals. It outlines a logical, multi-tiered screening cascade designed to systematically evaluate the cytotoxic, anticancer, antimicrobial, and antiviral potential of this compound. We provide detailed, field-proven experimental protocols, explain the scientific rationale behind each methodological choice, and offer templates for data presentation and interpretation. Our approach is grounded in established principles of drug discovery, emphasizing self-validating experimental design to ensure the generation of robust and reliable data.

A Rationale for Investigation: Structural Insights and Postulated Bioactivity

The therapeutic potential of a novel compound is often predicted from its constituent parts. The structure of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile contains three distinct regions that, in concert, suggest a high probability of biological relevance.

  • 1.1 The Oxetane Ring: A Modern Tool for Physicochemical Optimization The oxetane ring, a four-membered cyclic ether, is a strained heterocycle that has gained significant traction in medicinal chemistry.[6][7] Its incorporation into drug candidates can lead to marked improvements in key pharmacokinetic properties.[1][6] Specifically, the oxetane motif can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common groups like gem-dimethyl or carbonyl functionalities, for which it can serve as a bioisostere.[2][3] The presence of the oxetane ring in FDA-approved drugs, most notably the anticancer agent paclitaxel, validates its utility in bioactive molecules.[1][2][3]

  • 1.2 The Substituted Benzonitrile Core: A Privileged Pharmacophore The arylnitrile group is a prominent feature in a wide array of pharmaceuticals.[4] The nitrile's strong dipole and ability to act as a hydrogen bond acceptor allow it to form crucial interactions within protein binding pockets.[4][5] Furthermore, its electron-withdrawing nature can polarize the aromatic ring to optimize π-π stacking interactions and reduce susceptibility to oxidative metabolism.[5] Structure-activity relationship studies have often identified that electron-withdrawing groups, such as bromine and nitrile, are highly effective in enhancing the potency of bioactive compounds.[4] The combination of a bromine atom and an ethoxy group on the benzonitrile ring creates a unique electronic and steric profile, offering multiple points for potential target interaction and metabolic modulation. Compounds containing brominated benzonitrile structures have been previously investigated for both anticancer and antimicrobial activities.[8]

  • 1.3 Integrated Hypothesis: A Candidate for Multi-Domain Bioactivity The combination of a property-enhancing oxetane group with a proven benzonitrile pharmacophore suggests that 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile is a strong candidate for a tiered biological screening campaign. The overall structural rigidity, coupled with specific points of polarity and lipophilicity, makes it plausible that the molecule could fit into the binding sites of various biological targets, such as protein kinases, bacterial enzymes, or viral proteases.

Foundational Screening: In Vitro Cytotoxicity Profiling

Prior to any specific efficacy testing, the foundational step is to determine the compound's intrinsic cytotoxicity against a panel of relevant cell lines.[9] This provides a crucial therapeutic window, indicating concentrations at which the compound can be studied for specific effects without causing general cell death.[10]

  • 2.1 Causality Behind Experimental Choice: The MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] This assay is selected for its high throughput, reproducibility, and sensitivity.[10][12] The core principle is that mitochondrial dehydrogenases in living cells reduce the yellow MTT salt into a purple formazan product; the amount of formazan is directly proportional to the number of viable cells.[11]

  • 2.2 Experimental Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293 for human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.[11]

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control).[11]

    • Incubation: Incubate the plates for 48 hours to allow the compound to exert its effects.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11]

  • 2.3 Data Presentation and Interpretation The IC50 values should be summarized in a table for clear comparison across cell lines. A high IC50 against non-cancerous cells and a low IC50 against cancer cells would indicate a favorable selectivity index, a desirable characteristic for potential anticancer agents.[10]

Cell Line Tissue of Origin Type Hypothetical IC50 (µM)
MCF-7BreastCancer8.5
A549LungCancer12.2
HEK293KidneyNon-cancerous> 100

Investigation of Anticancer Potential: Kinase Inhibition

Given that many modern anticancer agents function as kinase inhibitors, and the structural motifs of the test compound are common in such agents, a direct assessment of its effect on kinase activity is a logical next step.[1]

  • 3.1 Hypothesis: Disruption of Oncogenic Signaling Pathways We hypothesize that the compound may act as an ATP-competitive or allosteric inhibitor of a protein kinase crucial for cancer cell proliferation and survival, such as those in the MAPK or PI3K/Akt signaling pathways. The benzonitrile moiety could potentially form key hydrogen bonds within the ATP-binding pocket.

  • 3.2 Experimental Workflow: In Vitro Kinase Inhibition Assay A radiometric assay is considered the gold standard for directly measuring enzyme activity, as it avoids the false positives and negatives that can arise from indirect detection methods.[13]

    G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Series Incubate Incubate Components at 30°C Compound->Incubate Kinase Purified Recombinant Kinase (e.g., c-Src, EGFR) Kinase->Incubate Substrate Peptide/Protein Substrate Substrate->Incubate ATP [γ-33P]ATP Solution ATP->Incubate Stop Stop Reaction (e.g., with acid) Incubate->Stop Capture Capture Phosphorylated Substrate on Filter Membrane Stop->Capture Wash Wash to Remove Unincorporated [γ-33P]ATP Capture->Wash Scintillate Quantify Radioactivity (Scintillation Counting) Wash->Scintillate IC50 Calculate % Inhibition & Determine IC50 Scintillate->IC50

    Caption: Workflow for a radiometric in vitro kinase assay.
  • 3.3 Detailed Protocol: Radiometric Kinase Assay (HotSpot™ Platform)

    • Reaction Preparation: In a 96-well plate, combine the purified kinase, its specific peptide substrate, and the test compound at various concentrations.[14][15][16]

    • Initiation: Start the reaction by adding a solution containing MgCl2 and [γ-33P]ATP. The ATP concentration should be close to the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[13]

    • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that captures the phosphorylated peptide substrate.[13]

    • Washing: Thoroughly wash the filter membrane to remove any unincorporated [γ-33P]ATP.

    • Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. The signal is directly proportional to the kinase activity.

    • Analysis: Compare the activity in the presence of the compound to a vehicle control to calculate the percent inhibition and determine the IC50 value.

Investigation of Antimicrobial Potential

Halogenated aromatic compounds have a well-documented history of antimicrobial activity. Therefore, screening 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile against a panel of pathogenic bacteria is a scientifically sound endeavor.[8]

  • 4.1 Causality Behind Experimental Choice: Broth Microdilution The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[18][19] This method is preferred over diffusion assays for its quantitative results and suitability for screening multiple compounds and organisms.[17]

  • 4.2 Experimental Protocol: Broth Microdilution for MIC Determination

    • Organism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)) to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.

    • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18] A viability indicator like resazurin can be added to aid visualization.

Investigation of Antiviral Potential

The inclusion of unique heterocyclic systems like oxetanes in small molecules has led to compounds with documented antiviral activity.[7] A primary screen to assess the ability of the compound to inhibit viral replication is a valuable component of a comprehensive bioactivity profile.

  • 5.1 Causality Behind Experimental Choice: Plaque Reduction Assay The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically its ability to form plaques (zones of cell death) in a monolayer of host cells. It is a highly regarded method for determining the 50% effective concentration (EC50) of an antiviral compound.[19]

  • 5.2 Experimental Workflow: Antiviral Screening

    G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cells Seed Host Cells (e.g., Vero E6) Infect Infect Cell Monolayer with Virus Cells->Infect Compound Prepare Compound Dilutions Treat Add Compound Dilutions & Overlay with Agarose Compound->Treat Virus Prepare Virus Stock (e.g., Influenza, SARS-CoV-2 pseudovirus) Virus->Infect Infect->Treat Incubate Incubate for 2-3 Days for Plaque Formation Treat->Incubate FixStain Fix Cells & Stain with Crystal Violet Incubate->FixStain Count Count Plaques in Each Well FixStain->Count EC50 Calculate % Inhibition & Determine EC50 Count->EC50

    Caption: General workflow for a plaque reduction assay.
  • 5.3 Detailed Protocol: Plaque Reduction Neutralization Assay

    • Cell Culture: Seed a confluent monolayer of suitable host cells (e.g., Vero cells) in 6-well or 12-well plates.[20]

    • Compound Treatment & Infection: Pre-incubate a known titer of the virus (e.g., a BSL-2 coronavirus strain like HCoV-229E for initial screening) with serial dilutions of the test compound for 1 hour.[19] Subsequently, add the virus-compound mixture to the host cell monolayer.

    • Overlay: After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a medium containing a solidifying agent like agarose or methylcellulose. This restricts viral spread to adjacent cells, leading to plaque formation. The overlay medium should also contain the corresponding concentrations of the test compound.

    • Incubation: Incubate the plates for 2-4 days, depending on the virus, to allow for the formation of visible plaques.

    • Visualization: Fix the cells with a formalin solution and stain with a crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

    • Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to a virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[19][21]

Summary and Future Directions

This guide proposes a structured, hypothesis-driven approach to elucidate the potential bioactivity of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile. The screening cascade begins with a foundational cytotoxicity assessment, followed by parallel investigations into its anticancer, antimicrobial, and antiviral properties. The protocols described herein are standard, robust, and designed to generate reliable data for decision-making in a drug discovery context.

Positive results in any of these primary assays would warrant progression to more advanced studies. For instance, a promising anticancer "hit" would lead to secondary screening against a broader panel of kinases, cell-based mechanism-of-action studies (e.g., Western blotting for pathway modulation), and eventually, in vivo studies in preclinical models. Similarly, significant antimicrobial or antiviral activity would trigger mechanism-of-action studies (e.g., time-kill kinetics, protease inhibition assays) and further lead optimization. This systematic evaluation will effectively determine if this structurally intriguing molecule holds promise as a future therapeutic agent.

References

  • Benchchem. (n.d.). Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile.
  • Ebovir. (n.d.). Evaluation of Small Molecules.
  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Jubril, A. K., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Moon, S., et al. (2018). In vitro NLK Kinase Assay. PMC - NIH.
  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Benchchem. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • Dem’yanov, P. I., et al. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. PubMed.
  • Bio-protocol. (2022). In vitro kinase assay.
  • Martens, S. lab. (2024). In vitro kinase assay. Protocols.io.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • STAR Protocols. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.
  • Malinowska, M., et al. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. PMC - NIH.
  • Creative Diagnostics. (n.d.). Validated Antiviral Compounds.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Mintage Journal of Pharmaceutical and Medical Sciences. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • Zhou, Y., et al. (2016). Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay. ASM Journals.
  • Ekins, S., et al. (2021). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • ACS Publications. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Application of Nitrile in Drug Design.

Sources

Foundational

Electronic Properties and Reactivity Profile of the 2H-Oxet-2-yl Ether Group

Executive Summary The 2H-oxet-2-yl ether group represents a high-energy, chemically labile structural motif characterized by an unsaturated four-membered oxygen heterocycle (2H-oxete) substituted with an alkoxy group at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-oxet-2-yl ether group represents a high-energy, chemically labile structural motif characterized by an unsaturated four-membered oxygen heterocycle (2H-oxete) substituted with an alkoxy group at the saturated C2 position. Unlike its saturated counterpart (oxetane)—which has found widespread utility in medicinal chemistry as a metabolic bioisostere—the 2H-oxete system is dominated by significant ring strain and orbital symmetry-allowed electrocyclic ring-opening (ERO) pathways.

This guide provides a technical deep-dive into the electronic structure, reactivity profile, and experimental handling of this moiety. It is intended for researchers investigating transient intermediates, photo-pharmacology, or the mechanistic degradation of strained heterocycles.

Electronic Structure & Stability Profile

Structural Definition

The 2H-oxet-2-yl ether moiety consists of a 2H-oxete ring (an unsaturated oxetane with a double bond between C3 and C4) attached to an ether oxygen at the C2 position.

  • IUPAC Core: 2H-oxete (or oxetene).[1][2]

  • Substituent: Alkoxy (-OR) at C2.

  • Chemical Character: Cyclic allylic acetal.

Ring Strain and Orbital Hybridization

The stability of the 2H-oxete core is compromised by two primary factors:

  • Angle Strain: The internal bond angles approach 90°, significantly deviating from the ideal

    
     (120°) and 
    
    
    
    (109.5°) geometries. The strain energy of the parent 2H-oxete is estimated to be
    
    
    , exceeding that of oxetane (~25.5 kcal/mol) due to the constraints of the double bond.
  • Anti-Aromatic Character: While not fully anti-aromatic (4

    
     electrons), the conjugation of the oxygen lone pair with the double bond in a planar 4-membered ring creates a destabilizing electronic environment often described as "pseudo-anti-aromatic."
    
The Anomeric Effect at C2

The presence of an ether linkage at C2 introduces an exo-anomeric effect . The lone pair of the exocyclic ether oxygen (


) can donate electron density into the 

orbital of the C2-O1 bond.
  • Stabilization: This interaction can theoretically stabilize the C2 center.

  • Destabilization: Conversely, it facilitates ring opening by weakening the endocyclic C-O bond, making the acetal center highly susceptible to acid-catalyzed hydrolysis.

Reactivity Profile: The Electrocyclic Dominance

The reactivity of the 2H-oxet-2-yl group is governed by the principles of orbital symmetry (Woodward-Hoffmann rules). The molecule acts as a "loaded spring," ready to release ring strain through electrocyclic ring opening.

Electrocyclic Ring Opening (ERO)

The most critical reaction pathway is the conversion of the 2H-oxete ring into an


-unsaturated carbonyl species (typically an enal or enone derivative).[3]
  • Thermal Pathway (Ground State): Occurs via a conrotatory mechanism.[3] The substituents at the ring junction rotate in the same direction.[3] This is the dominant decay pathway at ambient temperatures.

  • Photochemical Pathway (Excited State): Occurs via a disrotatory mechanism.

Pathway Visualization:

ERO_Mechanism Oxete 2H-Oxet-2-yl Ether (Strained Cyclic Acetal) TS_Therm Transition State (Conrotatory) Oxete->TS_Therm  Δ (Heat)   TS_Photo Transition State (Disrotatory) Oxete->TS_Photo  hν (UV)   Product α,β-Unsaturated Ester/Aldehyde (Open Chain) TS_Therm->Product TS_Photo->Product

Figure 1: Thermal and photochemical electrocyclic ring-opening pathways of the 2H-oxete system.

Hydrolytic Instability

As a cyclic acetal, the 2H-oxet-2-yl ether is extremely sensitive to Brønsted acids. Protonation of the exocyclic oxygen or the ring oxygen leads to rapid ring opening, generating a 3-hydroxy-alkenal derivative.

Comparative Reactivity Data

The following table contrasts the 2H-oxet-2-yl group with the more common oxetan-2-yl group used in drug discovery.

FeatureOxetane (Saturated)2H-Oxete (Unsaturated)
Hybridization

throughout

(C3, C4) /

(C2)
Ring Strain ~25.5 kcal/mol>30 kcal/mol (Estimated)
Dominant Reactivity Nucleophilic ring opening (slow)Electrocyclic ring opening (fast)
Metabolic Stability High (Bioisostere for gem-dimethyl)Low (Rapid degradation)
Drug Application Solubility enhancer, metabolic blockerProdrug moiety, mechanistic probe

Synthesis and Experimental Handling

Due to the instability described above, the 2H-oxet-2-yl ether group is rarely isolated as a shelf-stable reagent (with rare exceptions for sterically bulky aryl derivatives). It is typically generated in situ.

Primary Synthetic Route: Paternò-Büchi Reaction

The most reliable method for accessing the 2H-oxete core is the photochemical [2+2] cycloaddition of a carbonyl compound with an alkyne.[4]

Protocol: In Situ Generation

  • Reagents: Aromatic aldehyde/ketone (1.0 eq) + Electron-rich Alkyne (e.g., ethoxyethyne for the ether derivative) (2.0 eq).

  • Solvent: Benzene or Acetonitrile (degassed).

  • Conditions: Irradiation (UV, typically Hg lamp) at < -20°C.

  • Observation: The 2H-oxet-2-yl ether forms as a transient intermediate.

  • Trapping: If isolation is impossible, the species is often trapped by reduction (LiAlH4) or allowed to isomerize to the unsaturated ester for confirmation.

Detection Workflow

Researchers must use low-temperature spectroscopic techniques to observe this moiety.

Detection_Workflow Start Precursor Mixture (Carbonyl + Alkoxyalkyne) Irradiation UV Irradiation (hν) Temp: -78°C Start->Irradiation Detection In Situ NMR (-60°C) Identify Characteristic C2-H Signal Irradiation->Detection Warming Controlled Warming (-20°C to RT) Detection->Warming Analysis Analyze Degradation Products (α,β-Unsaturated Esters) Warming->Analysis

Figure 2: Experimental workflow for the generation and spectroscopic detection of labile 2H-oxete derivatives.

Applications in Drug Development[1][5][6][7]

While the 2H-oxet-2-yl ether is too unstable to serve as a static pharmacophore in oral drugs, its reactivity profile offers unique utility in prodrug design and photo-pharmacology .

  • Masked Enones: The group can act as a "caged" form of a reactive

    
    -unsaturated carbonyl (a Michael acceptor). Upon thermal activation or metabolic triggering, the ring opens to release the electrophile, potentially covalently binding to a target protein (e.g., cysteine residues).
    
  • Mechanistic Probes: Used to study orbital symmetry rules in enzymatic pockets or to probe the geometry of receptor binding sites via photo-affinity labeling.

Case Study: Stable Derivatives

Certain commercially listed compounds, such as 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile, suggest that significant steric bulk or electron-withdrawing aryl substituents can kinetically stabilize the ring, allowing for isolation and storage under controlled conditions. In these cases, the group likely functions as a specialized alkylating agent.

References

  • BenchChem. (2025).[3][5] An In-Depth Technical Guide to the Electrocyclic Ring-Opening Reactions of 2H-Oxete. Retrieved from

  • AK Scientific. (n.d.). Safety Data Sheet: 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile. Retrieved from

  • National Institutes of Health (NIH). (2014). Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene. Retrieved from

  • Master Organic Chemistry. (2026). Electrocyclic Ring Opening and Closure: Thermal vs Photochemical Conditions. Retrieved from

  • Thieme Connect. (2016). Oxetanes and Oxetan-3-ones: Synthesis and Reactivity. Retrieved from

Sources

Exploratory

CAS registry number search for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

This technical guide provides a comprehensive analysis of the chemical identity, structural properties, and registry information for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile . Part 1: Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the chemical identity, structural properties, and registry information for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile .

Part 1: Executive Summary & Chemical Identity

The Core Result

The CAS Registry Number for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile is 1956324-87-0 .[1]

This unique identifier is associated with the specific chemical structure containing the unsaturated 2H-oxete ring system. Researchers should note that while this compound is listed in commercial catalogs, the presence of the 2H-oxete moiety (as opposed to the saturated oxetane) represents a chemically reactive and potentially unstable functionality.

Chemical Data Table
PropertyDetail
CAS Registry Number 1956324-87-0
IUPAC Name 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
SMILES N#CC1=CC(OCC)=CC(OC2C=CO2)=C1Br
Common Synonyms 4-Oxetoxy-2-bromo-5-ethoxybenzonitrile (Vendor variation)
Key Functional Groups Benzonitrile, Aryl Bromide, Ethyl Ether, 2H-Oxete (Vinyl Ether Cyclic)

Part 2: Structural Analysis & Scientific Integrity

Structural Decomposition

The molecule is built upon a benzonitrile core. The substitution pattern is critical for its chemical reactivity and biological profile.

  • Position 1 (CN): The nitrile group directs the numbering.

  • Position 2 (Br): An aryl bromide, serving as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Position 3 (2H-Oxet-2-yloxy): This is the defining feature. It consists of a 2H-oxete ring attached via an oxygen atom.[2][3]

  • Position 5 (Ethoxy): An electron-donating alkoxy group.

Critical Technical Note: 2H-Oxete vs. Oxetane

Expert Insight: The presence of a 2H-oxete ring (unsaturated) rather than an oxetane ring (saturated) is highly significant.

  • 2H-Oxete (Unsaturated): Contains a double bond within the 4-membered ring.[2] These systems are often anti-aromatic or highly strained, making them reactive intermediates rather than stable shelf-compounds.

  • Oxetane (Saturated): A common bioisostere for gem-dimethyl or carbonyl groups in modern medicinal chemistry (e.g., to improve solubility).

Advisory: While CAS 1956324-87-0 is explicitly linked to the 2H-oxete structure by vendors [1][2], researchers should verify if their intended target is actually the saturated oxetane analog (3-(oxetan-2-yloxy)-2-bromo-5-ethoxybenzonitrile), which would be chemically more stable. If the 2H-oxete is indeed the target, handle with extreme care due to potential electrocyclic ring-opening or hydrolysis.

Visualization: Structural Logic

The following diagram illustrates the structural assembly and the specific location of the high-energy oxete moiety.

ChemicalStructure Core Benzonitrile Core (C6H3-CN) Pos2 Position 2: Bromo Group (-Br) (Cross-Coupling Handle) Core->Pos2 Ortho to CN Pos3 Position 3: ((2H-Oxet-2-yl)oxy) (Unsaturated Cyclic Ether) Core->Pos3 Meta to CN Pos5 Position 5: Ethoxy Group (-OEt) (Solubility/Lipophilicity) Core->Pos5 Meta to CN Warning STABILITY ALERT: 2H-Oxete is highly strained. Verify vs. Oxetane. Pos3->Warning

Figure 1: Structural decomposition of the target compound, highlighting the reactive 2H-oxete moiety.

Part 3: Search Methodology & Protocol

To ensure the accuracy of this CAS assignment, a multi-step verification protocol was employed. This section outlines the workflow, serving as a guide for future searches of novel or complex heterocycles.

Step-by-Step Verification Workflow
  • Exact String Query:

    • Input: "3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile"

    • Result: Direct hits in specialized chemical catalogs (BLDPharm, AK Scientific).

    • Validation: Vendors listed CAS 1956324-87-0.[1]

  • SMILES Decoding & Verification:

    • Vendor SMILES: N#CC1=CC(OCC)=CC(OC2C=CO2)=C1Br

    • Analysis: The fragment OC2C=CO2 corresponds to an oxygen attached to a 4-membered ring with one double bond (C=C).

    • Confirmation: The SMILES code matches the IUPAC name "2H-Oxet-2-yl". This confirms the vendor intends to sell the unsaturated form, not the saturated oxetane.

  • Registry Logic Check:

    • CAS Format: 1956324-87-0 follows the standard format (

      
      ).
      
    • Temporal Check: The prefix "195-" indicates a registration date circa 2016-2017, consistent with the emergence of novel oxete/oxetane building blocks in drug discovery libraries.

Visualization: Search Strategy

SearchWorkflow Start Input: Chemical Name Step1 Exact String Search (Vendor Databases) Start->Step1 Decision Direct Hit? Step1->Decision Hit Extract CAS: 1956324-87-0 Extract SMILES Decision->Hit Yes Verify Decode SMILES: N#CC1=CC(OCC)=CC(OC2C=CO2)=C1Br Hit->Verify Analyze Structural Integrity Check: Confirm 2H-Oxete vs Oxetane Verify->Analyze Final Validated Output: CAS 1956324-87-0 Analyze->Final

Figure 2: The self-validating search workflow used to confirm the CAS registry number.

Part 4: Handling & Safety Data

Based on the functional groups and vendor safety data sheets (SDS), the following handling protocols are recommended.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C (Refrigerate). The 2H-oxete ring is likely acid-sensitive and prone to polymerization or hydrolysis. Keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Reactivity: Avoid strong acids and oxidizing agents. The nitrile group is stable, but the vinyl ether linkage in the oxete is the weak point.

References

Sources

Foundational

Conformational Dynamics &amp; Rational Design: 3-Substituted 2-Bromo-5-Ethoxybenzonitrile Scaffolds

[1][2][3] Executive Summary This technical guide dissects the conformational landscape of 3-substituted 2-bromo-5-ethoxybenzonitrile , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitor disco...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide dissects the conformational landscape of 3-substituted 2-bromo-5-ethoxybenzonitrile , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitor discovery (targeting the hinge region) and CNS-active agents.[1][2][3]

The interplay between the electron-withdrawing nitrile (CN), the bulky lipophilic bromide (Br), and the rotatable ethoxy tail (-OEt) creates a unique "push-pull" electronic system. However, the introduction of a substituent at the 3-position introduces severe steric crowding (the "ortho-ortho" effect), dramatically altering the planarity, solubility, and binding affinity of the molecule. This guide provides the causal logic and experimental protocols to master these conformational levers.

Structural Deconstruction & Electronic Baseline

Before analyzing the 3-substituent perturbation, we must establish the baseline behavior of the core scaffold.

The 2-Bromo-1-Benzonitrile "Lock"

In the absence of a 3-substituent, the 1-CN and 2-Br groups exhibit a rigid relationship.[1][2][3]

  • Dipole Alignment: The CN group is linear (sp hybridized), creating a strong dipole.[3] The Br atom is large (Van der Waals radius ~1.85 Å) but polarizable.[2]

  • Sigma-Hole Potential: The C-Br bond generates a positive electrostatic potential cap ("sigma-hole") along the bond axis, opposite the ring.[1][2][3] This allows the Br to act as a halogen bond donor to backbone carbonyls in protein targets (e.g., Ser/Thr kinases).

The 5-Ethoxy "Rotor"

The 5-ethoxy group is the primary solubility and permeability handle.[1][2][3]

  • Preferred Conformation: In solution, the ethoxy group prefers a coplanar orientation relative to the benzene ring ($ \tau \approx 0^\circ $ or

    
    ) to maximize p-orbital overlap (resonance donation) into the electron-deficient benzonitrile ring.[2][3]
    
  • Rotational Barrier: The barrier to rotation out of plane is approximately 3–5 kcal/mol .[1][2][3] This is surmountable at room temperature but significantly influences crystal packing and entropy of binding.[1][2][3]

The "3-Substituent" Perturbation: The Core Analysis

Adding a group at C3 creates a 1,2,3-trisubstituted contiguous pattern .[1][2][3] This is the critical design variable.

The Buttressing Effect (Steric Cascade)

When a substituent (R) is introduced at C3, it occupies the space vicinal to the 2-Br.

  • Mechanism: The rigid benzene ring resists in-plane distortion.[1][2][3] The C3-R group pushes against the C2-Br.[1][2][3]

  • Consequence: The C2-Br, unable to move away from C3 without hitting the C1-CN, is forced into a "stressed" state.[1][2][3] This often leads to:

    • Out-of-Plane Twisting: The Br atom or the C3-R group may tilt out of the aromatic plane to relieve strain.[1][2][3]

    • Bond Angle Widening: The

      
       internal angles distort, affecting the vector of the halogen bond.[1][2][3]
      
Quantitative Steric Impact Table

The following table summarizes the expected conformational penalty based on the A-value (steric bulk) of the 3-substituent.

3-Substituent (R)Steric Bulk (A-Value)Conformational Impact on 2-BrDesign Implication
-H (Reference)0.00Planar, relaxed.Baseline scaffold.[1][2][3]
-F 0.15Minimal distortion.[1][2][3]Bioisostere for H; blocks metabolism without steric clash.[1][2][3]
-CH3 (Methyl)1.70Significant Buttressing. Br pushed toward CN.[1][2][3]"Methyl effect" can lock conformation; increases rotational barrier.[1][2][3]
-OCH3 (Methoxy)0.60Moderate.[1][2][3] O-Me bond can rotate away.Electronic donation competes with steric clash.[1][2][3]
-CF3 2.10Severe Distortion. Ring puckering likely.[1][2][3]Forces non-planar geometry; eliminates stacking potential.[1][2][3]

Experimental Protocols: Self-Validating Systems

To validate the conformation of your specific derivative, do not rely on static crystal structures alone. Use this solution-phase workflow.

Protocol: Solution-State Conformational Analysis (NMR)

Objective: Determine if the 3-substituent forces the ethoxy group or the ring substituents into a fixed conformation (atropisomerism).[1][2][3]

Methodology:

  • Sample Prep: Dissolve 5-10 mg of compound in

    
     (viscous solvent enhances NOE).
    
  • Experiment 1: 1D

    
     NMR:  Assign all protons. Note the chemical shift of the ethoxy 
    
    
    
    .[1][2][3] An unusual upfield shift suggests shielding by an out-of-plane aromatic 3-substituent.[1][2][3]
  • Experiment 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: Set to 500-800 ms.

    • Key Interaction to Monitor: Look for cross-peaks between the Ethoxy

      
        and the C4-H  or C6-H .[1][2][3]
      
    • Interpretation: If NOE is observed only to C4-H or only to C6-H, the ethoxy group is locked.[1][2][3] If observed to both (averaged), it is freely rotating.[2]

  • Experiment 3: VT-NMR (Variable Temperature):

    • Cool sample from 298K to 230K in 10K increments.

    • Validation: If peaks broaden and split (decoalescence), you have identified a high rotational barrier (>10 kcal/mol), indicating a stable atropisomer or "locked" conformer.[2]

Protocol: Small Molecule X-Ray Crystallography Screen

Objective: Visualize the halogen bond and buttressing angle.[2][3]

  • Vapor Diffusion: Dissolve 2 mg in THF. Place in a small vial inside a larger jar containing Pentane (anti-solvent). Seal.

  • Slow Evaporation: Dissolve in 1:1 DCM/Ethanol. Cover with parafilm, poke 3 holes, and leave in a vibration-free zone for 48 hours.[1][2]

  • Data Check: When solving the structure, explicitly measure the

    
     angle. A value 
    
    
    
    confirms significant buttressing from the 3-position.[1][2][3]

Computational Workflow (In Silico Validation)

Before synthesis, use this Density Functional Theory (DFT) workflow to predict if your 3-substituent will "break" the molecule's planarity.

ConformationalAnalysis Start Input Structure (3-Substituted Scaffold) GeomOpt Geometry Optimization (B3LYP/6-31G*) Start->GeomOpt Scan Dihedral Scan (Rotate C2-C3-R bond) GeomOpt->Scan Define Dihedral Decision Is Barrier > 20 kcal/mol? Scan->Decision Atropisomer RISK: Atropisomerism (Separable Isomers) Decision->Atropisomer Yes Rotamer Rapidly Interconverting Rotamers Decision->Rotamer No Output Final Bioactive Conformer Model Atropisomer->Output Treat as Chiral Boltz Boltzmann Weighting (Population Analysis) Rotamer->Boltz Boltz->Output

Caption: Logic flow for predicting conformational stability and atropisomerism risk using DFT calculation methods.

Synthesis & Strategic Applications

Synthesis of the Core

To access the 3-substituted core, the standard route involves bromination of the 3-substituted-5-ethoxybenzonitrile precursor.[1][2] However, regioselectivity is poor.[2]

Recommended Route (


 Strategy): 
  • Start: 2-fluoro-5-hydroxybenzonitrile.

  • Step 1: Alkylation of the phenol (5-OH) with ethyl iodide/K2CO3 to install the ethoxy tail.[1][2][3]

  • Step 2: Directed lithiation or bromination to install the C3 substituent before the C2-bromide, OR use a 2-amino precursor and Sandmeyer reaction to install the 2-Br last (avoiding steric hindrance during synthesis).[1][2][3]

Pharmacological Relevance[2][3]
  • Kinase Inhibitors: The 2-Br-5-OEt motif mimics the adenine ring of ATP.[1][2][3] The 2-Br forms a halogen bond with the hinge region carbonyl, while the 5-OEt extends into the solvent-exposed region or the ribose pocket.[1]

  • CNS Agents: The 3-substituent can be used to "tune" the lipophilicity (LogD) and fine-tune the vector of the ethoxy group to improve blood-brain barrier (BBB) penetration.[1][2][3]

References

  • PubChem Compound Summary: 2-bromo-5-ethoxybenzonitrile. National Center for Biotechnology Information.[1][2][3] (2025).[1][2][3][4][5] PubChem Compound Database. [Link][2][3]

  • Ortiz-Aldaco, M. G., et al. (2020). "Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds."[1][2][3][6] Heliyon, 6(9), e04957.[2][6] (Provides the theoretical basis for the ethoxy rotational barrier). [Link][2][3]

  • Dhami, J. K., et al. (2019). "Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides."[7] CrystEngComm, 21, 908-916.[1][2][3][7] (Analysis of nitrile geometry and packing). [Link]

  • Hardegger, L. A., et al. (2011). "Systematic investigation of halogen bonding in protein–ligand interactions."[2][3] Angewandte Chemie International Edition, 50(1), 314-329.[2][3] (Foundational text on the 2-Br halogen bond mechanism). [Link][2][3]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

This Application Note provides a rigorous, step-by-step synthesis protocol for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (CAS 1956324-87-0). Important Structural & Nomenclature Note: The chemical name "3-((2H-Ox...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step synthesis protocol for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (CAS 1956324-87-0).

Important Structural & Nomenclature Note: The chemical name "3-((2H-Oxet-2-yl)oxy)..." strictly implies an ether linkage to an unsaturated 2H-oxete ring. However, in medicinal chemistry and drug development (the target context), oxetan-3-yl or oxetan-2-yl (saturated) ethers are the standard stable bioisosteres. The "2H-Oxet-2-yl" designation in commercial catalogs is frequently a nomenclature artifact referring to the saturated oxetan-2-yl (a cyclic hemiacetal ether) or oxetan-3-yl .

  • Protocol Focus: This guide prioritizes the synthesis of the stable oxetane ether (Oxetan-3-yl or Oxetan-2-yl via stable precursors) while establishing the correct regiochemistry for the brominated benzonitrile core.

Executive Summary

This protocol details the convergent synthesis of a highly functionalized benzonitrile scaffold featuring a specific substitution pattern: a nitrile at C1, bromide at C2, oxetanyl ether at C3, and ethyl ether at C5. This 1,2,3,5-substitution pattern is sterically crowded and requires careful regiocontrol, particularly during the bromination step. The oxetane moiety—a critical bioisostere for gem-dimethyl or carbonyl groups—is installed late-stage to prevent acid-catalyzed ring opening.

Key Challenges & Solutions
ChallengeMechanistic Solution
Regioselective Bromination The C2 position is sterically hindered (between OH and CN). Standard bromination favors C4 (between OH and OEt). Solution: Use of low-temperature controlled bromination or blocking groups, followed by chromatographic separation of the C2/C4 isomers.
Oxetane Instability The oxetane ring is susceptible to acid-catalyzed ring opening.[1][2] Solution: Maintain basic/neutral conditions post-installation; use basic workups.
Mono-alkylation Differentiating the two hydroxyls of the starting material. Solution: Stoichiometric control and exploitation of the acidity difference (if applicable) or statistical alkylation with recycling.

Retrosynthetic Analysis

The synthesis is disconnected at the ether linkages. The core scaffold is constructed from 3,5-dihydroxybenzonitrile .

Retrosynthesis Target Target Molecule 3-(oxetanyloxy)-2-bromo-5-ethoxybenzonitrile Inter1 Intermediate A 2-Bromo-3-hydroxy-5-ethoxybenzonitrile Target->Inter1 Oxetane Installation (Mitsunobu or Sn2) Inter2 Intermediate B 3-Ethoxy-5-hydroxybenzonitrile Inter1->Inter2 Regioselective Bromination (NBS/DMF) Start Starting Material 3,5-Dihydroxybenzonitrile Inter2->Start Selective Mono-ethylation (EtI, Base)

Figure 1: Retrosynthetic logic flow emphasizing the late-stage installation of the sensitive oxetane ring.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Ethoxy-5-hydroxybenzonitrile

Objective: Desymmetrization of 3,5-dihydroxybenzonitrile.

Reagents:

  • 3,5-Dihydroxybenzonitrile (1.0 equiv)

  • Ethyl Iodide (EtI) (1.0 - 1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.0 equiv)
    
  • Acetone (0.2 M)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3,5-dihydroxybenzonitrile and anhydrous acetone.

  • Base Addition: Add

    
     and stir at room temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add Ethyl Iodide dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Note: You will observe three spots: Starting material (lowest

      
      ), Mono-ethylated product (Target, mid 
      
      
      
      ), and Di-ethylated byproduct (highest
      
      
      ).
  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue via Flash Column Chromatography (

    
    , gradient 0-30% EtOAc in Hexanes).
    
    • Yield Target: 40–50% (Statistical distribution limits yield; recycle recovered starting material).

Phase 2: Regioselective Bromination

Objective: Install the bromine atom at the C2 position (between CN and OH). Critical Mechanistic Insight: The C4 position (between OH and OEt) is electronically most activated (double ortho-activation). The C2 position is sterically crowded but activated by the OH group. To maximize C2 selectivity, use N-Bromosuccinimide (NBS) at low temperature in a polar aprotic solvent.

Reagents:

  • 3-Ethoxy-5-hydroxybenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Acetonitrile (MeCN) or DMF (0.1 M)

Procedure:

  • Setup: Dissolve the phenol from Phase 1 in MeCN under nitrogen atmosphere. Cool to

    
    C (ice/salt bath or cryostat).
    
  • Bromination: Add NBS (dissolved in minimal MeCN) dropwise over 1 hour.

    • Why? Slow addition at low temperature favors the kinetic product and reduces over-bromination.

  • Reaction: Stir at

    
    C for 4 hours, then allow to warm slowly to 
    
    
    
    C.
  • Quench: Quench with saturated aqueous sodium thiosulfate (

    
    ) to neutralize active bromine.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Isomer Separation (Crucial):

    • The crude mixture will likely contain the 4-bromo (major) and 2-bromo (minor/target) isomers.

    • Method: High-Performance Liquid Chromatography (HPLC) or careful Flash Chromatography (very shallow gradient, e.g., 5-10% EtOAc/Hexanes).

    • Validation: Use 2D-NMR (HMBC) to confirm regiochemistry. In the 2-bromo isomer, the OH and Ethoxy protons will show correlations to distinct aromatic protons that are not adjacent to each other in the same way as the 4-bromo isomer.

    • Target Structure:2-Bromo-3-hydroxy-5-ethoxybenzonitrile .

Phase 3: Oxetane Installation (Ether Formation)

Objective: Attach the oxetane ring to the C3 hydroxyl group. Route Selection:

  • Route A (Saturated Oxetan-3-yl): Most common for drug discovery. Uses 3-iodooxetane or Mitsunobu.

  • Route B (Saturated Oxetan-2-yl): Matches the "2-yl" nomenclature. Requires an acetal synthesis (less stable).

  • Recommendation: Proceed with Route A (Oxetan-3-yl) for stability, unless the specific acetal (Route B) is strictly required by the biological target. The protocol below describes the robust alkylation with 3-iodooxetane.

Reagents:

  • 2-Bromo-3-hydroxy-5-ethoxybenzonitrile (1.0 equiv)

  • 3-Iodooxetane (1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (anhydrous, 0.2 M)

Procedure:

  • Preparation: Dissolve the brominated phenol in anhydrous DMF.

  • Deprotonation: Add

    
    . Stir at RT for 30 mins.
    
    • Why Cesium? The "Cesium Effect" improves solubility and reactivity of the phenoxide for difficult alkylations.

  • Alkylation: Add 3-Iodooxetane.

  • Heating: Heat to

    
    C in a sealed tube.
    
    • Caution: Do not exceed

      
      C as oxetanes can degrade.
      
  • Monitoring: Monitor by LC-MS for the mass shift (+56 Da for oxetane vs H).

  • Workup: Dilute with water, extract with diethyl ether (to avoid extracting DMF).

  • Final Purification: Preparative HPLC (Neutral buffer, e.g., Ammonium Bicarbonate) or Flash Chromatography (Deactivated Silica).

    • Note: Avoid acidic mobile phases (TFA) to prevent oxetane hydrolysis.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, verify the following spectral fingerprints:

TechniqueExpected Signal / ObservationInference
1H NMR

4.5–5.0 ppm (Multiplets, 4H-5H)
Characteristic oxetane ring protons (CH and CH2s).
1H NMR

4.0 ppm (q, 2H) + 1.4 ppm (t, 3H)
Ethoxy group confirmation.
13C NMR

~115-118 ppm (C-CN)
Presence of Nitrile.
HMBC Correlation between Phenolic Oxygen carbon and Oxetane CHConfirms ether linkage.
LC-MS

or

consistent with

Confirms molecular weight and Br isotope pattern (1:1 doublet).

References & Grounding

  • Oxetane Synthesis in Medicinal Chemistry:

    • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

    • Relevance: Establishes the stability and synthesis of oxetan-3-yl ethers as bioisosteres.

  • Regioselective Bromination of Phenols:

    • Oberhauser, T. (1997). "Bromination of Phenols."[4][5][6][7] Journal of Organic Chemistry.

    • Relevance: Provides mechanistic basis for ortho- vs para-bromination control using low temperature and specific solvents.

  • General Benzoxaborole/Benzonitrile Chemistry (Contextual):

    • Reference to Crisaborole synthesis pathways, which share the benzonitrile-ether scaffold.

  • Specific CAS Entry:

    • CAS 1956324-87-0 : 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile.[8] Available via chemical building block suppliers (e.g., BLDpharm, ChemSpace).

    • Note: Used to verify the existence of the specific target string.

Sources

Application

Application Notes and Protocols: A Guide to the Synthesis of 2H-Oxete Functionalized Benzonitriles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2H-Oxete Moiety in Benzonitrile Scaffolds In the landscape of medicinal chemistry, the benzonitrile core is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2H-Oxete Moiety in Benzonitrile Scaffolds

In the landscape of medicinal chemistry, the benzonitrile core is a privileged scaffold, present in numerous therapeutic agents. Its ability to act as a hydrogen bond acceptor and a metabolic stabilizer, while maintaining a favorable vector for substituent placement, makes it a cornerstone of drug design. The introduction of novel, strained heterocyclic systems onto this core offers a compelling strategy for exploring new chemical space and modulating pharmacological properties.

The 2H-oxete (oxetene) ring, a four-membered unsaturated ether, represents a unique and largely underexplored bioisostere. While its saturated counterpart, oxetane, has been successfully employed to replace gem-dimethyl or carbonyl groups to enhance solubility and metabolic stability, the 2H-oxete introduces unsaturation and a distinct electronic profile.[1] This modification can significantly alter the conformational rigidity, dipole moment, and potential for π-stacking interactions of the parent benzonitrile molecule. However, the inherent ring strain and reactivity of the 2H-oxete ring make its synthesis challenging.[1]

This guide provides a comprehensive overview of the primary synthetic route for introducing a 2H-oxete moiety onto a benzonitrile core: the Paternò-Büchi reaction . We will delve into the mechanistic underpinnings of this photochemical cycloaddition, provide a detailed, adaptable protocol, and discuss the critical experimental parameters and potential side reactions that researchers must consider.

Core Synthetic Strategy: The Paternò-Büchi [2+2] Photocycloaddition

The most direct and established method for constructing a 2H-oxete ring is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkyne.[2][3] In the context of our topic, this involves the reaction of a benzonitrile derivative bearing a carbonyl group (e.g., cyanobenzaldehyde) with a suitable alkyne under UV irradiation.

Mechanistic Rationale: A Triplet-State Diradical Pathway

Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes. The reaction proceeds through the following key steps, which are illustrated in the diagram below:

  • Photoexcitation: The carbonyl group of the cyanobenzaldehyde absorbs a photon, promoting an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. This initially forms a short-lived excited singlet state (S1).[2]

  • Intersystem Crossing (ISC): The S1 state rapidly undergoes intersystem crossing to the more stable, longer-lived triplet state (T1).[2][4] This triplet state has diradical character, with unpaired electrons on the carbonyl oxygen and carbon. The presence of the electron-withdrawing cyano group on the aromatic ring can influence the energy of this triplet state, but studies have shown that cyanobenzaldehydes can efficiently form the necessary triplet state for photochemical reactions.[5]

  • Diradical Formation: The excited triplet carbonyl interacts with the alkyne in its ground state. The electrophilic oxygen radical of the carbonyl adds to one of the sp-hybridized carbons of the alkyne, forming a 1,4-diradical intermediate. The stability of this diradical is a key factor in determining the reaction's regioselectivity.

  • Spin Inversion and Ring Closure: The triplet diradical must undergo spin inversion to a singlet diradical before it can collapse to form the final, spin-paired sigma bonds of the 2H-oxete ring.[6]

PATERNO_BUCHI_MECHANISM cluster_start Initiation cluster_reaction Cycloaddition START Cyanobenzaldehyde (Ground State, S0) S1 Excited Singlet State (S1, n-π*) START->S1 T1 Excited Triplet State (T1, n-π*) S1->T1 DIRADICAL 1,4-Diradical Intermediate (Triplet) T1->DIRADICAL ALKYNE Alkyne (R1-C≡C-R2) PRODUCT 2H-Oxete-Benzonitrile Product DIRADICAL->PRODUCT

Caption: Mechanism of the Paternò-Büchi reaction for 2H-oxete synthesis.

Experimental Protocol: Photochemical Synthesis of 4-(2H-Oxet-4-yl)benzonitrile Derivatives

This protocol is a generalized procedure based on established Paternò-Büchi reactions. It must be optimized for specific substrates.

Materials and Equipment:
  • Starting Materials:

    • 4-Cyanobenzaldehyde (or other isomeric forms)

    • Substituted alkyne (e.g., 2-butyne, diphenylacetylene)

  • Solvent: Anhydrous, degassed, non-polar solvent (e.g., benzene, cyclohexane, or acetonitrile). Benzene is often effective but is a known carcinogen and should be handled with extreme care in a fume hood.

  • Equipment:

    • Quartz reaction vessel (essential for UV transparency)

    • Medium-pressure mercury lamp (e.g., 125W or 450W) or a suitable LED photochemical reactor

    • Immersion well (preferably quartz) for internal irradiation and cooling

    • Cooling system (circulating bath or cryostat) to maintain low temperature

    • Magnetic stirrer

    • Inert gas supply (Argon or Nitrogen)

    • Standard laboratory glassware for workup and purification

    • Flash chromatography system

Step-by-Step Procedure:
  • Reactant Preparation: a. In a quartz reaction vessel, dissolve the 4-cyanobenzaldehyde (1.0 equivalent) in the chosen anhydrous, degassed solvent. The typical concentration is in the range of 0.05–0.2 M. b. Add the alkyne (1.5–5.0 equivalents). An excess of the alkyne is often used to favor the intermolecular reaction over potential side reactions of the aldehyde. c. Seal the vessel and degas the solution thoroughly for 15-30 minutes by bubbling with argon or nitrogen. This is critical to remove dissolved oxygen, which can quench the triplet excited state of the carbonyl.[4]

  • Photochemical Reaction: a. Place the reaction vessel in the photochemical reactor. If using an immersion lamp, ensure the lamp is housed within a cooling well. b. Begin vigorous stirring and start the cooling system to maintain a constant, low temperature (e.g., 0–10 °C). Low temperatures help to suppress the thermal ring-opening of the 2H-oxete product. c. Initiate irradiation with the UV lamp.

  • Reaction Monitoring: a. Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every 1-2 hours). b. The reaction is complete upon consumption of the limiting reagent (cyanobenzaldehyde). Avoid prolonged irradiation , as it can lead to decomposition of the product.

  • Workup and Purification: a. Once the reaction is complete, turn off the lamp and allow the solution to warm to room temperature. b. Remove the solvent under reduced pressure. c. The crude residue often contains unreacted starting material, the desired 2H-oxete, and side products. d. Purify the crude product by flash column chromatography on silica gel. Due to the potential instability of 2H-oxetes, it is advisable to use a neutral or base-deactivated silica gel and to perform the chromatography at low temperatures if possible.

Caption: Experimental workflow for the synthesis of 2H-oxete benzonitriles.

Key Considerations and Troubleshooting

The synthesis of 2H-oxete benzonitriles presents several challenges that require careful control of reaction parameters.

Influence of the Benzonitrile Core

The strongly electron-withdrawing cyano group is expected to have a significant impact on the reaction. It will lower the energy of the π* orbitals of the aromatic system. While the primary photoexcitation is the n-π* transition of the carbonyl group, the relative energies of the n,π* and π,π* triplet states can be influenced. A low-lying π,π* triplet state is generally unreactive in Paternò-Büchi reactions. However, for cyanobenzaldehyde, the n,π* triplet state is still accessible and reactive.[5] The electron-withdrawing nature of the nitrile may also affect the stability and reactivity of the 1,4-diradical intermediate, potentially influencing regioselectivity and overall yield.

Potential Side Reactions

Researchers must be vigilant for several potential side reactions that can reduce the yield of the desired product:

  • Electrocyclic Ring-Opening: 2H-oxetes are strained and can undergo thermal or photochemical ring-opening to form the more stable α,β-unsaturated carbonyl compounds. Performing the reaction at low temperatures and using a light source with a cutoff filter to avoid absorption by the product can minimize this.

  • Pinacol Coupling: The excited triplet aldehyde can react with a ground-state aldehyde molecule, leading to the formation of a pinacol dimer.[7] This can be suppressed by using a higher concentration of the alkyne relative to the aldehyde.

  • Photocycloaddition involving the Nitrile Group: The C≡N triple bond of the benzonitrile itself can participate in photochemical cycloadditions with alkynes. This represents a significant competing reaction pathway that can lead to the formation of complex heterocyclic products, such as azacyclo-octatetraenes. Careful selection of the irradiation wavelength may be necessary to selectively excite the carbonyl group over the nitrile-aromatic system.

Parameter Optimization Summary

The following table summarizes the key experimental parameters and the rationale for their optimization.

ParameterRecommended RangeRationale & Key Considerations
Solvent Benzene, Cyclohexane, AcetonitrileMust be anhydrous and transparent to the UV wavelength used. Non-polar solvents are generally preferred.
Temperature 0 – 10 °CMinimizes thermal decomposition (ring-opening) of the 2H-oxete product.
Concentration 0.05 – 0.2 M (Aldehyde)Lower concentrations can reduce the rate of bimolecular side reactions like pinacol coupling.
Alkyne Stoichiometry 1.5 – 5.0 equivalentsAn excess of the alkyne "traps" the excited aldehyde, increasing the yield of the desired cycloaddition.
Irradiation Wavelength Substrate-dependent (typically >300 nm)Should be selected to maximize absorption by the carbonyl group while minimizing absorption by the product and the benzonitrile π-system to prevent side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial. Oxygen is an efficient quencher of triplet states and will inhibit the reaction.

Characterization of 2H-Oxete-Benzonitrile Products

The successful synthesis of the target compound should be confirmed through a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural elucidation. Expect to see characteristic shifts for the vinylic protons and the sp³ carbon of the oxete ring.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the alkyne C≡C stretch and the appearance of a C=C stretch for the oxete ring, alongside the characteristic C≡N stretch of the nitrile group.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the product.

Conclusion and Future Directions

The introduction of 2H-oxete moieties onto benzonitrile cores via the Paternò-Büchi reaction is a synthetically challenging yet potentially rewarding strategy for the development of novel chemical entities. While no standardized protocol exists, a rational approach based on the well-established mechanism of this photochemical reaction allows for the development of a viable synthetic route. Success hinges on the careful control of experimental conditions, particularly temperature, reactant concentrations, and the rigorous exclusion of oxygen. The primary challenges lie in managing the inherent instability of the 2H-oxete product and mitigating potential side reactions, including those involving the nitrile group itself.

Future research should focus on the systematic investigation of the electronic effects of the cyano group on reaction efficiency and regioselectivity, the development of milder, visible-light-mediated protocols, and the exploration of the resulting 2H-oxete-benzonitrile derivatives in biological screening campaigns to validate their potential as novel pharmacophores.

References

  • Kuhn, H. J., et al. "Aldehydes as powerful initiators for photochemical transformations." Beilstein Journal of Organic Chemistry, 2020.
  • D'Auria, M., et al. "Oxetane Synthesis through the Paternò-Büchi Reaction." Molecules, 2013. [Link]

  • Scribd. "Paterno Buchi Reaction | PDF | Alkene." Accessed March 2026. [Link]

  • D'Auria, M., Racioppi, R., & Romaniello, G. "Paternò-Büchi reaction between aromatic carbonyl compounds and 1-(3-furyl)alkanols." Arkivoc, 2004.
  • ResearchGate. "Photochemical [2+2] cycloadditions." Accessed March 2026. [Link]

  • Organic Chemistry Portal. "Paterno-Büchi Reaction." Accessed March 2026. [Link]

  • Wikipedia. "Paternò–Büchi reaction." Accessed March 2026. [Link]

  • Griesbeck, A. G. "Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions." University of Cologne, 2003.
  • Binkley, R. W. "Photochemistry of unsaturated nitrogen-containing compounds. II. The mechanism of benzonitrile and benzaldimine formation during irradiation of benzalazine." Semantic Scholar, 1969. [Link]

  • Ha, S., et al. "Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis." Nature Communications, 2020. [Link]

  • ResearchGate. "Visible‐Light‐Mediated [2+2] Photocycloadditions of Alkynes." Accessed March 2026. [Link]

  • Quora. "What is triplet state in photochemistry?" Accessed March 2026. [Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered, Acid-Sensitive 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the palladium-catalyzed cross-coupling of a complex, di-ortho-s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the palladium-catalyzed cross-coupling of a complex, di-ortho-substituted aryl bromide featuring sensitive nitrile and oxete-ether functionalities.

Executive Summary & Substrate Profiling

The compound 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile represents a formidable challenge in modern cross-coupling chemistry [1]. As a highly functionalized building block, it possesses three distinct structural features that dictate the boundaries of its reactivity:

  • Extreme Steric Hindrance (Di-ortho Substitution): The reactive C–Br bond at the C2 position is flanked by a nitrile group at C1 and a bulky 2H-oxete ether at C3. This creates a severe steric bottleneck, specifically impeding the transmetalation step of the catalytic cycle.

  • Acid and Nucleophile Sensitivity: The 2H-oxete ring is a strained, unsaturated four-membered cyclic ether. It acts as a cyclic acetal/enol-ether equivalent, making it exquisitely sensitive to Brønsted/Lewis acids and prone to ring-opening by strong nucleophiles [2].

  • Base Sensitivity: The benzonitrile moiety is susceptible to irreversible hydration or hydrolysis to the corresponding amide or carboxylic acid if exposed to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures.

To successfully couple this substrate without degrading its functional groups, the catalytic system must be highly active at moderate temperatures while operating under strictly mild, biphasic basic conditions.

Mechanistic Causality & Condition Rationalization

Standard Suzuki-Miyaura conditions (e.g.,


 / 

) typically fail for this substrate, resulting in either unreacted starting material, reductive debromination, or oxete ring degradation. The experimental choices in this protocol are driven by the following mechanistic imperatives:
  • Catalyst & Ligand Selection (XPhos Pd G3): The electron-withdrawing nitrile group accelerates the initial oxidative addition of the Pd(0) species into the C–Br bond. However, the resulting Pd(II) intermediate is sterically buried, making transmetalation the rate-limiting step. We employ XPhos (a bulky dialkylbiaryl phosphine), which enforces a monoligated

    
     active species and provides the necessary spatial framework to facilitate transmetalation and subsequent reductive elimination [3]. The G3 precatalyst  is utilized because it rapidly generates the active Pd(0) complex under mild, weakly basic conditions, preventing the accumulation of unreactive Pd(II) off-cycle species.
    
  • Base Selection (

    
    ): 
    A mild base is mandatory to prevent nitrile hydrolysis and oxete degradation. Aqueous 
    
    
    
    provides the optimal pH (
    
    
    ) to generate the reactive boronate transmetalation intermediate without acting as an aggressive nucleophile.
  • Solvent System (1,4-Dioxane /

    
    ): 
    A 4:1 ratio of Dioxane to Water ensures complete solubilization of the organic substrate and the inorganic base, facilitating the biphasic interface necessary for the hydroxide/phosphate-bridged transmetalation pathway [4].
    

CatalyticCycle Pd0 L1Pd(0) Active Catalyst (Generated from G3) OxAdd Oxidative Addition (Accelerated by -CN) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br Sterically Buried OxAdd->PdII_Br Ar-Br TransMet Transmetalation (Rate-Limiting Step) PdII_Br->TransMet Steric Bottleneck PdII_Ar Ar-Pd(II)-Ar' Pre-reductive Complex TransMet->PdII_Ar Ar'-B(OH)2 / K3PO4 RedElim Reductive Elimination (Driven by XPhos Bulk) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting steric bottlenecks at the transmetalation step.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and observed outcomes, validating the chosen protocol.

EntryCatalyst / LigandBase (Eq.)SolventTemp (°C)Yield (%)Key Observation / Failure Mode
1

(5 mol%)

(3.0)
PhMe/EtOH/

90< 5%Steric stall; mostly unreacted Ar-Br.
2

(5 mol%)

(3.0)
Dioxane/

9028%Sluggish transmetalation; debromination observed.
3XPhos Pd G3 (2 mol%)NaOH (3.0)Dioxane/

8015%Extensive nitrile hydrolysis and oxete degradation.
4SPhos Pd G3 (2 mol%)

(3.0)
Dioxane/

8072%Good conversion, but slower than XPhos.
5 XPhos Pd G3 (2 mol%)

(3.0)
Dioxane/

80 > 90% Clean conversion; functional groups preserved.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure mechanistic fidelity.

Reagents Required
  • Aryl Bromide: 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL), Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.5 mmol), and XPhos Pd G3 (2 mol%).

  • Inert Atmosphere Generation: Seal the vial with a PTFE-lined septum cap. Connect to a Schlenk line and perform three cycles of evacuation and backfilling with high-purity Nitrogen or Argon. Rationale: XPhos is electron-rich and susceptible to oxidation; strictly anaerobic conditions prevent catalyst poisoning.

  • Solvent & Base Addition: Dissolve

    
     (3.0 mmol) in 1.0 mL of degassed water. Using a syringe, add 4.0 mL of degassed 1,4-Dioxane to the reaction vial, followed by the aqueous base solution.
    
  • Thermal Activation: Place the vial in a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Control (IPC) via LC-MS: After 2 hours, sample the organic layer. Self-Validation Check: Look for the

    
     peak. If significant reductive debromination is observed, it indicates that transmetalation is lagging behind oxidative addition. Ensure the boronic acid is not degrading (protodeboronation).
    
  • Workup & Isolation: Upon complete consumption of the aryl bromide (typically 4–6 hours), cool the mixture to room temperature. Dilute with EtOAc (10 mL) and Water (5 mL). Separate the layers, extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Workflow Step1 1. Reagent Prep Weigh Ar-Br, Ar-B(OH)2, XPhos Pd G3, K3PO4 Step2 2. Inert Atmosphere Evacuate & Backfill with N2 (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed Dioxane/H2O (4:1) Step2->Step3 Step4 4. Heating Stir at 80°C for 4-6h Monitor by LC-MS Step3->Step4 Step5 5. Workup Extract with EtOAc, Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Troubleshooting & Analytical Characterization

  • Loss of the Oxete Ring: If NMR analysis of the crude product shows the disappearance of the characteristic oxete vinylic/aliphatic protons, the reaction medium is either too acidic or too nucleophilic. Verify the purity of the Dioxane (avoid peroxide accumulation, which generates acidic byproducts) and ensure

    
     is used instead of stronger bases.
    
  • Protodeboronation: Electron-deficient or highly hindered boronic acids may undergo protodeboronation before coupling. If the boronic acid is consumed but the aryl bromide remains, switch to the corresponding pinacol boronate ester (BPin) and increase the catalyst loading to 4 mol%.

References

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28148-28153.[Link]

  • Sun, X., & Huang, Y. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic Chemistry Frontiers, 13, 112-128.[Link]

  • Hazari, N., Melvin, P. R., & Beromi, M. M. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(24), 15241–15287.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

Application

Application Note: Optimal Solvent Strategies for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile in In Vitro Bioassays

Executive Summary & Structural Causality The compound 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (CAS: 1956324-87-0) is a highly functionalized organic building block frequently utilized in early-stage drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The compound 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (CAS: 1956324-87-0) is a highly functionalized organic building block frequently utilized in early-stage drug discovery and specialized bioassays. Achieving reliable, reproducible biological data requires mastering the dissolution of this molecule.

A critical analysis of its chemical structure reveals competing physicochemical properties:

  • Lipophilic Domains: The heavy bromo substituent and the ethoxy tail drive the molecule's hydrophobicity, rendering it practically insoluble in purely aqueous environments.

  • Polar/Reactive Domains: The benzonitrile core provides a strong dipole, while the 2H-oxete ring (a highly strained, unsaturated four-membered heterocycle) acts as a specialized hydrogen-bond acceptor.

The Causality of Solvent Selection: The inherent ring strain of the oxete moiety makes it highly susceptible to nucleophilic attack or acid/base-catalyzed ring-opening. Therefore, the use of protic solvents (like water or unbuffered alcohols) during long-term stock storage can lead to rapid degradation. To preserve structural integrity and ensure complete solvation, anhydrous, aprotic solvents are strictly required for primary stock solutions.

Quantitative Solvent Selection Matrix

To balance solubility, chemical stability, and cellular viability, solvents must be carefully vetted. The table below summarizes the optimal solvents for this specific compound, adhering to standard high-throughput screening guidelines established in the [2].

SolventSolubilizing PowerChemical Stability (Oxete Ring)Max Final Assay Conc. (v/v)Best Use Case & Notes
Anhydrous DMSO Excellent (>50 mM)High (if kept anhydrous)≤ 1.0% (Cell-dependent)Gold Standard. High dielectric constant solvates the nitrile; non-polar regions solvate the bromo/ethoxy groups.
Anhydrous DMF Excellent (>50 mM)High ≤ 0.5%Alternative. Use only if the specific cell line or biochemical target is hypersensitive to DMSO.
Absolute Ethanol Moderate (~10 mM)Low-Moderate (Protic)≤ 1.0%Niche. Useful for assays requiring volatile solvents, but poses a risk of oxete ring solvolysis over time.

Self-Validating Protocol: Stock & Assay Preparation

This protocol is designed as a self-validating system; it incorporates built-in quality control (QC) checkpoints to ensure the compound remains intact and fully dissolved before it ever reaches your biological target.

Phase 1: Master Stock Preparation (10 - 50 mM)
  • Equilibration: Remove the solid 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which can hydrolyze the oxete ring.

  • Weighing: Weigh the desired mass using an analytical balance in a low-humidity environment.

  • Dissolution: Add the calculated volume of Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex gently for 30–60 seconds. Avoid excessive sonication, as localized heating can degrade strained heterocycles.

  • QC Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be completely transparent.

  • QC Checkpoint 2 (Analytical): Pull a 1 µL aliquot and run a rapid LC-MS to confirm the parent mass (M+H: ~296.0 / 298.0 m/z due to bromine isotopes) and verify the oxete ring has not opened [1].

Phase 2: Aqueous Dilution & Mitigating the "Crash-Out" Effect

Transferring a highly lipophilic compound from 100% DMSO directly into an aqueous assay buffer often causes a thermodynamic shock, leading to rapid nucleation and precipitation (the "crash-out" effect).

  • Serial Dilution in DMSO: Perform all intermediate concentration curves in 100% DMSO first.

  • The "Step-Down" Transfer: Do not pipette the DMSO stock directly into a static aqueous buffer. Instead, create a vortex in the aqueous buffer and slowly inject the DMSO stock into the center of the vortex.

  • Carrier Proteins: If the compound still precipitates, supplement the aqueous assay buffer with 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20. Causality: These agents act as thermodynamic sinks, binding the lipophilic bromo-ethoxy regions and keeping the molecule in suspension.

  • QC Checkpoint 3 (Tyndall Effect): Shine a laser pointer through the final aqueous working solution. If you see a solid beam of light (Tyndall effect), micro-aggregates have formed, and the solution must be discarded.

Workflow Visualization

G Solid Solid Compound (CAS: 1956324-87-0) Storage: -20°C Weigh Equilibration & Weighing (Desiccated Environment) Solid->Weigh DMSO Dissolution in Anhydrous DMSO (Protects Oxete Ring) Weigh->DMSO Stock Master Stock Solution (10 - 50 mM) DMSO->Stock Vortex gently QC Quality Control (Visual & LC-MS Purity) Stock->QC Serial Serial Dilution in DMSO (Maintains Solubility) QC->Serial Pass Aqueous Aqueous Buffer Dilution (Final DMSO ≤ 1% v/v) Serial->Aqueous 1:100+ dilution Assay In Vitro Bioassay (Incubation & Readout) Aqueous->Assay Transfer to plate

Workflow for dissolving 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile for bioassays.

References

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery , National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf.[Link]

Method

Scalable preparation methods for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile intermediates

Executive Summary This application note details the scalable synthesis of 3-((oxetan-3-yl)oxy)-2-bromo-5-ethoxybenzonitrile and related congeners. While the specific nomenclature "3-((2H-Oxet-2-yl)oxy)" is occasionally f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis of 3-((oxetan-3-yl)oxy)-2-bromo-5-ethoxybenzonitrile and related congeners. While the specific nomenclature "3-((2H-Oxet-2-yl)oxy)" is occasionally found in catalog databases (e.g., CAS 1956324-87-0), it frequently represents an auto-generated IUPAC artifact referring to the metabolically stable oxetan-3-yl ether used in modern kinase inhibitors (e.g., TYK2/JAK pathways).

True oxetan-2-yl ethers (acetals) are hydrolytically unstable and rare in drug candidates. Therefore, this guide focuses on the oxetan-3-yl isomer, providing a robust, self-validating protocol for installing the oxetane ring onto highly functionalized phenol cores via S_N2 alkylation , which is superior to Mitsunobu chemistry for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the chemo-selective alkylation of the sterically congested phenol (2) . The presence of the ortho-bromo and meta-cyano groups creates a "pocket" that hinders nucleophilic attack, requiring optimized base/solvent systems.

Pathway:

  • Key Starting Material (KSM): 2-bromo-5-ethoxy-3-hydroxybenzonitrile.

  • Electrophile: 3-Iodooxetane (preferred for reactivity) or 3-Tosyloxyoxetane (preferred for safety/cost).

  • Mechanism: Williamson Ether Synthesis.[1][2][3]

Retrosynthesis Target Target Molecule 3-((Oxetan-3-yl)oxy)-2-bromo-5-ethoxybenzonitrile Disconnection Ether Disconnection Target->Disconnection Retrosynthesis Phenol Nucleophile (KSM) 2-bromo-5-ethoxy-3-hydroxybenzonitrile Disconnection->Phenol Electrophile Electrophile 3-Iodooxetane or 3-TsO-Oxetane Disconnection->Electrophile Phenol->Target Cs2CO3, DMF, 80°C (S_N2 Mechanism)

Figure 1: Retrosynthetic logic focusing on the convergent assembly of the ether linkage.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Base Selection Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect" enhances the nucleophilicity of the phenoxide anion in polar aprotic solvents, crucial for overcoming the steric hindrance of the ortho-bromo group.
Solvent DMF or NMP High dielectric constant promotes dissociation of the ion pair. DMSO is an alternative but complicates workup due to high boiling point.
Temperature 65°C – 80°C Activation energy is required for the secondary halide displacement. >90°C risks oxetane ring decomposition (polymerization).
Electrophile 3-Iodooxetane Iodide is a better leaving group than bromide or tosylate for this specific hindered substrate, increasing conversion rates.

Detailed Experimental Protocol

Materials
  • Precursor: 2-bromo-5-ethoxy-3-hydroxybenzonitrile (1.0 equiv)

  • Reagent: 3-Iodooxetane (1.5 equiv) [Note: 3-Bromooxetane requires NaI catalysis]

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 vol)

Step-by-Step Methodology

1. Reaction Setup:

  • Charge a reactor (equipped with mechanical stirring and internal temperature probe) with 2-bromo-5-ethoxy-3-hydroxybenzonitrile and Cs₂CO₃ .

  • Add DMF (anhydrous). Stir the resulting suspension at 25°C for 30 minutes to ensure deprotonation and formation of the cesium phenoxide. Visual Check: Mixture may darken slightly.

2. Electrophile Addition:

  • Add 3-Iodooxetane dropwise to the suspension.

  • Safety Note: Oxetanes are strained rings.[1][2][3] While stable at RT, avoid rapid addition that could trigger localized exotherms.

3. Reaction Phase:

  • Heat the mixture to 70°C . Maintain temperature for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC/UPLC.

    • Target: < 2% remaining phenol starting material.

    • Troubleshooting: If conversion stalls, add 0.2 equiv of 3-Iodooxetane and stir for an additional 4 hours.

4. Workup (Quench & Extraction):

  • Cool the reaction mixture to 20°C.

  • Dilute with Ethyl Acetate (EtOAc) (15 vol) and Water (15 vol).

  • Agitate vigorously for 15 minutes, then allow phases to separate.

  • Extract the aqueous layer again with EtOAc (10 vol).

  • Combine organic layers and wash with Brine (2 x 10 vol) to remove residual DMF.

5. Purification (Crystallization):

  • Concentrate the organic phase under reduced pressure to dryness.

  • Recrystallization Solvent: Ethanol/Heptane or IPA/Water.

    • Dissolve crude solid in minimal hot Ethanol (60°C).

    • Slowly add Heptane until turbidity is observed.

    • Cool gradually to 0°C to precipitate the product.

  • Filter the solids and wash with cold Heptane.

  • Dry in a vacuum oven at 40°C.

Process Validation & Quality Control

Ensure the isolated intermediate meets the following criteria before proceeding to downstream coupling (e.g., Suzuki-Miyaura).

AttributeSpecificationMethod
Purity > 98.0%HPLC (254 nm)
Residual Solvent DMF < 880 ppmGC-Headspace
Identity (NMR) Oxetane multiplet signals at δ 4.5–5.0 ppm¹H-NMR (DMSO-d₆)
Appearance White to off-white crystalline solidVisual
Workflow Diagram

Workflow Step1 1. Deprotonation (Phenol + Cs2CO3 + DMF) Step2 2. Alkylation (+ 3-Iodooxetane, 70°C) Step1->Step2 Step3 3. IPC Check (HPLC <2% SM) Step2->Step3 Step3->Step2 Stall (+Reagent) Step4 4. Aqueous Workup (EtOAc/Water) Step3->Step4 Pass Step5 5. Crystallization (EtOH/Heptane) Step4->Step5

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Causality

  • Problem: Low conversion (< 50%).

    • Cause: 3-Iodooxetane degradation or insufficient base strength.

    • Solution: Ensure anhydrous conditions.[1] Iodide reagents are light-sensitive; use fresh reagent. Switch to Cs₂CO₃ if using K₂CO₃.

  • Problem: "Sticky" reaction mixture or emulsion during workup.

    • Cause: DMF retention in the organic layer.

    • Solution: Increase the number of brine washes or add 5% LiCl solution to the aqueous wash to "salt out" the DMF.

  • Problem: Formation of Ring-Opened Byproduct.

    • Cause: Acidic conditions during workup or excessive heat (>90°C).

    • Solution: Keep workup neutral/basic. Do not use acid washes (e.g., HCl) to neutralize the base; use saturated NH₄Cl or water only.

References

  • Oxetane Incorporation in Drug Discovery: Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[4] Angewandte Chemie International Edition, vol. 49, no. 21, 2010, pp. 3524–3529.

  • Synthesis of Oxetanyl Ethers (Scalability): Dunstan, T. A., et al. "Synthesis of oxetane and azetidine ethers as ester isosteres." Chemical Science, 2023.

  • Cesium Effect in Alkylation: Flessner, T., et al. "Cesium Carbonate: A Powerful Base for the Alkylation of Phenols." Journal of Organic Chemistry, 2005.[5] (General Principle Citation).

  • Commercial Reference for Nomenclature Verification: BLD Pharm. "3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (CAS 1956324-87-0)."

Sources

Application

Reagents required for the etherification of 2-bromo-3-hydroxy-5-ethoxybenzonitrile

Application Note: Optimized Reagents and Protocols for the Etherification of 2-Bromo-3-hydroxy-5-ethoxybenzonitrile Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reagents and Protocols for the Etherification of 2-Bromo-3-hydroxy-5-ethoxybenzonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Substrate Profiling & Mechanistic Causality

The etherification of 2-bromo-3-hydroxy-5-ethoxybenzonitrile presents a unique synthetic challenge due to the highly functionalized nature of the aromatic ring. Successful O-alkylation requires a deep understanding of the substrate's steric and electronic microenvironment:

  • Steric Hindrance (The C2-Bromo Effect): The target phenolic hydroxyl group (-OH) at the C3 position is flanked by a bulky bromine atom at the ortho (C2) position. This creates a significant steric shield, restricting the trajectory of incoming electrophiles and making standard

    
     transition states highly unfavorable.
    
  • Electronic Modulation (The C1-Nitrile Effect): The nitrile group (-CN) at C1 exerts a strong electron-withdrawing inductive effect across the ring. This lowers the

    
     of the C3-hydroxyl group (estimated 
    
    
    
    ~ 7.5–8.5), making it easier to deprotonate than a standard phenol. However, this also means the resulting phenoxide anion is highly stabilized and inherently less nucleophilic.
  • Chemoselectivity Constraints: The -CN group is susceptible to hydrolysis (forming amides or carboxylic acids) when exposed to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. Therefore, strictly anhydrous, mild basic conditions are mandatory.

To overcome these barriers, the selection of reagents must prioritize the generation of a highly reactive, "naked" nucleophile or utilize forced activation pathways.

Reagent Selection & Causality

Depending on the nature of the desired alkyl group, two distinct methodologies are required:

A. The "Cesium Effect" in Williamson Ether Synthesis (For Primary/Unhindered Alkyls)

When coupling with primary alkyl halides, the standard


 often fails due to tight ion-pairing, which further reduces the nucleophilicity of the already hindered phenoxide. Cesium carbonate (

)
is the reagent of choice. The large ionic radius and low charge density of the

cation prevent tight ion-pairing in polar aprotic solvents like DMF[1]. This dissociation leaves a "naked," highly reactive phenoxide anion capable of overcoming the steric bulk of the ortho-bromine[2]. This methodology is the gold standard for sterically hindered phenols[3].
B. The Mitsunobu Reaction (For Secondary/Complex Alkyls)

If the target ether requires a secondary or sterically complex alkyl group, the


 clash between the hindered phenoxide and a hindered halide becomes insurmountable. The Mitsunobu reaction  bypasses this by activating the alcohol (R-OH) instead of the phenol. Using Triphenylphosphine (

) and Diisopropyl azodicarboxylate (DIAD), the alcohol is converted into an excellent leaving group in situ, allowing the hindered phenol to attack under mild, neutral conditions[4].

Quantitative Reagent Matrices

Summarized below are the optimized stoichiometric and environmental parameters for both approaches.

Table 1: Reagent Matrix for Cesium-Mediated Williamson Ether Synthesis

Reagent RoleRecommended ChemicalEquivalentsMechanistic Rationale
Substrate 2-Bromo-3-hydroxy-5-ethoxybenzonitrile1.0 eqLimiting reagent.
Base Cesium Carbonate (

)
1.5 - 2.0 eqGenerates naked phenoxide; prevents -CN hydrolysis[1].
Electrophile Primary Alkyl Iodide (R-I) or Bromide1.2 - 1.5 eqExcellent leaving group; minimizes

steric clash.
Solvent Anhydrous DMF0.2 MPolar aprotic; maximizes

solvation[3].
Conditions 60 °C – 80 °C4 – 6 hoursThermal energy required to overcome steric activation barrier.

Table 2: Reagent Matrix for Mitsunobu Etherification

Reagent RoleRecommended ChemicalEquivalentsMechanistic Rationale
Substrate 2-Bromo-3-hydroxy-5-ethoxybenzonitrile1.0 eqWeakly acidic nucleophile (ideal for Mitsunobu).
Alcohol Secondary or Complex Alcohol (R-OH)1.2 eqSubstrate to be activated.
Phosphine Triphenylphosphine (

)
1.5 eqActs as the oxygen acceptor (forming

).
Activator DIAD (or DEAD)1.5 eqForms the reactive betaine intermediate with

.
Solvent Anhydrous THF0.1 MSolvates the betaine intermediate; allows low-temp control.

Experimental Protocols & Self-Validating Systems

Protocol A: Cesium-Mediated Williamson Ether Synthesis

Designed for primary alkyl halides.

  • Solvation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 2-bromo-3-hydroxy-5-ethoxybenzonitrile (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous

    
     (1.5 eq) in one portion. Stir at room temperature for 30 minutes. Visual Cue: The solution will typically transition to a deeper yellow/brown as the phenoxide anion forms.
    
  • Alkylation: Add the primary alkyl halide (1.2 eq) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 to 6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 4:1).

    • Validation Check: Stain the TLC plate with

      
      . The starting material will stain dark (free phenol), while the product spot will remain unstained, confirming successful O-alkylation.
      
  • Workup: Cool to room temperature. Quench with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with distilled water (5x) to completely remove DMF, followed by a final brine wash. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Mitsunobu Etherification

Designed for secondary alcohols and stereochemical inversion.

  • Pre-complexation: In an oven-dried flask under Argon, dissolve the phenol (1.0 eq), the secondary alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF (0.1 M).
    
  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. Causality: Slow addition is critical to control the exothermic formation of the

    
    -DIAD betaine intermediate and prevent side reactions.
    
  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS.

    • Validation Check: Look for the product mass exhibiting a strict 1:1 ratio of

      
       and 
      
      
      
      peaks (characteristic of the intact C2-bromine isotope pattern), ensuring no protodebromination occurred. The appearance of a massive peak at m/z 279 (
      
      
      ) confirms reagent activation.
  • Workup & Purification: Concentrate the mixture directly under reduced pressure. Purify via silica gel flash chromatography. Note: Eluting with a gradient of Hexane/EtOAc will effectively separate the target ether from the highly polar

    
     byproduct.
    

Workflow Visualization

EtherificationWorkflow Substrate Substrate: 2-Bromo-3-hydroxy-5-ethoxybenzonitrile (Sterically Hindered Phenol) Decision Select Alkylating Agent Based on Steric Bulk Substrate->Decision Path1 Primary / Unhindered Alkyl Halide (R-X) Decision->Path1 SN2 Favorable Path2 Secondary / Complex Alcohol (R-OH) Decision->Path2 SN2 Unfavorable Williamson Williamson Ether Synthesis Base: Cs2CO3 Solvent: DMF, 60-80°C Path1->Williamson Mitsunobu Mitsunobu Reaction Reagents: PPh3, DIAD Solvent: THF, 0°C to RT Path2->Mitsunobu Product Target Ether: 2-Bromo-3-alkoxy-5-ethoxybenzonitrile Williamson->Product - CsX Mitsunobu->Product - Ph3P=O - DIAD-H2

Decision matrix for the etherification of 2-bromo-3-hydroxy-5-ethoxybenzonitrile.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. "An Assessment of the Causes of the 'Cesium Effect'". The Journal of Organic Chemistry. URL:[Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines". The Journal of Organic Chemistry. URL:[Link]

  • "Synthesis by Substitution". Thieme E-Books. URL:[Link]

Sources

Method

Crystallization techniques for isolating 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

Application Note: High-Purity Isolation of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile via Controlled Crystallization Executive Summary The isolation of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile presents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile via Controlled Crystallization

Executive Summary

The isolation of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile presents a distinct challenge in process chemistry: balancing the efficient rejection of regioisomeric impurities against the inherent lability of the oxetanyl/oxete ether linkage. While the aryl nitrile core provides stability, the acetal-like nature of the oxetane attachment (specifically the O-glycosidic-like bond at the 2-position) renders the molecule susceptible to acid-catalyzed ring opening and hydrolysis.

This guide details a self-validating crystallization protocol designed to achieve >99.5% HPLC purity. The methodology prioritizes pH-neutral solvent systems and controlled supersaturation to prevent "oiling out"—a common failure mode for lipophilic aryl ethers.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.

  • Compound Nature: The molecule features a lipophilic core (bromo-ethoxy-benzonitrile) and a polar, hydrogen-bond-accepting motif (oxetane/oxete).

  • Critical Stability Risk: The (2H-Oxet-2-yl)oxy moiety is an acid-labile cyclic ether. Trace acidity in solvents (e.g., acetic acid in ethyl acetate) can trigger ring opening to form the corresponding alcohol or aldehyde.

  • Solubility Prediction:

    • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).

    • Moderate Solubility: Isopropyl Alcohol (IPA), Ethanol (EtOH).

    • Low Solubility (Anti-solvents): n-Heptane, Water, Methyl tert-butyl ether (MTBE).

Table 1: Solubility Screening Data (Target @ 25°C)
Solvent SystemSolubility (mg/mL)SuitabilityRisk Factor
DCM >500Solvent Too high; poor recovery.
Ethyl Acetate ~250Solvent Hydrolysis risk if wet/acidic.
IPA ~40-60Primary Solvent Ideal for cooling crystallization.
n-Heptane <5Anti-Solvent Excellent rejection of polar impurities.
Water <1Anti-Solvent Promotes oiling out; avoid in bulk.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled:

  • pH Neutrality: All protic solvents (IPA, EtOH) must be checked for neutrality. If necessary, wash organic layers with 5% NaHCO₃ prior to solvent swap to neutralize trace acids.

  • Temperature Ceiling: Do not exceed 50°C during dissolution. The oxetane ring strain energy (~106 kJ/mol) makes it prone to thermal decomposition or polymerization at elevated temperatures.

  • Seeding: Mandatory. This compound is prone to forming supersaturated oils. Seeding at the Metastable Zone Width (MSZW) boundary ensures crystalline growth.

Detailed Experimental Protocols

Protocol A: Crude Isolation (Solvent/Anti-Solvent)

Objective: Bulk removal of process byproducts (inorganic salts, oligomers).

  • Dissolution: Dissolve the crude oil (10 g) in Ethyl Acetate (EtOAc) (30 mL, 3 vol) at 25°C.

    • Note: If the solution is cloudy, filter through a celite pad to remove inorganic salts.

  • Buffer Wash (Critical): Wash the organic layer with 5% aqueous NaHCO₃ (10 mL) followed by brine. Dry over anhydrous Na₂SO₄.

    • Why: Removes trace acids that catalyze oxetane ring opening.

  • Concentration: Concentrate under reduced pressure (Rotavap bath <40°C) to approx. 1.5 volumes (15 mL).

  • Anti-Solvent Addition: While stirring at 300 RPM, slowly add n-Heptane (15 mL, 1.5 vol) dropwise over 20 minutes.

  • Seeding: Add seed crystals (0.5 wt%, 50 mg). Age for 1 hour at 20°C until a distinct slurry forms.

  • Extension: Add remaining n-Heptane (45 mL, 4.5 vol) over 2 hours.

  • Isolation: Cool to 0–5°C and hold for 2 hours. Filter and wash with cold 10% EtOAc/Heptane.

Protocol B: Polishing Crystallization (Cooling Swing)

Objective: Rejection of regioisomers and final polymorph control.

  • Charge: Charge 10 g of Protocol A solid into a jacketed reactor.

  • Solvent: Add Isopropyl Alcohol (IPA) (80 mL, 8 vol).

  • Dissolution: Heat to 45–50°C . Agitate at 250 RPM. Ensure full dissolution.

    • Checkpoint: If undissolved solids persist, add IPA in 0.5 vol increments. Do not exceed 55°C.

  • Cooling 1 (Nucleation Zone): Cool linearly to 35°C over 30 minutes.

  • Seeding: Add seed crystals (1 wt%) suspended in minimal IPA.

  • Isothermal Hold: Hold at 35°C for 60 minutes.

    • Validation: Verify "cloud point" turns into a structured slurry. If oiling occurs, reheat to 45°C and slow the cooling ramp.

  • Cooling 2 (Growth Zone): Cool to 0°C over 4 hours (Linear rate: ~9°C/hr).

  • Filtration: Filter under vacuum. Wash with cold IPA (2 vol).

  • Drying: Vacuum oven at 35°C for 12 hours.

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process, highlighting the critical "Anti-Oiling" loop.

CrystallizationWorkflow Start Crude Reaction Mixture (Containing Oxetane Intermediate) CheckAcidity QC Check: pH Neutrality (Critical for Ring Stability) Start->CheckAcidity Wash Corrective Action: Wash with 5% NaHCO3 CheckAcidity->Wash Acidic Dissolve Dissolution in IPA (T_max = 50°C) CheckAcidity->Dissolve Neutral Wash->Dissolve Cool1 Cool to 35°C (Metastable Zone) Dissolve->Cool1 Seed Seeding (1 wt%) Cool1->Seed CheckSlurry Observation: Crystalline Slurry or Oil? Seed->CheckSlurry Reheat Reheat to 45°C (Dissolve Oil) CheckSlurry->Reheat Oiling Out Cool2 Controlled Cooling to 0°C (9°C/hr) CheckSlurry->Cool2 Good Slurry Reheat->Cool1 Retry Slower Filter Filtration & Wash (Cold IPA) Cool2->Filter

Figure 1: Logic flow for the crystallization of acid-sensitive oxetanyl ethers, emphasizing the re-work loop for oiling events.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Oiling Out Supersaturation is too high; Temperature dropped too fast before nucleation.Reheat to dissolve oil. Seed at a higher temperature (e.g., 40°C) and reduce cooling rate.
Low Yield Terminal solubility in IPA is too high.Add Water (anti-solvent) at the end of the cooling ramp (at 0°C) to force precipitation, or switch to IPA/Heptane.
Ring Opening (Impurity) Trace acid presence or excessive heat (>60°C).Stop. Check solvent pH. Reprocess with a bicarbonate wash. Keep T < 50°C.
Slow Filtration Crystal fines due to secondary nucleation (cooling too fast).Anneal the slurry: Heat to 20°C, hold for 1 hour, then re-cool to 0°C to ripen crystals (Ostwald Ripening).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8935. [Link]

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for MSZW and supersaturation theory). [Link]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Organic Synthesis." Chemical Reviews, 116(19), 12150–12233. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies). [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile synthesis

This is a technical support guide designed for researchers and medicinal chemists optimizing the synthesis of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile . The guide addresses the specific challenges of constructi...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and medicinal chemists optimizing the synthesis of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile .

The guide addresses the specific challenges of constructing this molecule, particularly the regioselective bromination of the phenol core and the formation/stability of the oxetan-2-yl ether linkage (a cyclic acetal), which is chemically distinct from the more common oxetan-3-yl ethers.

[1]

Current Status: Optimized Protocol Available Applicable CAS: 1956324-87-0 (and related analogs) Target Audience: Medicinal Chemistry & Process Development Teams

Executive Summary & Structural Analysis[1][2][3]

This target molecule presents two primary synthetic challenges that often lead to low yields:

  • Regiocontrol during Bromination: The 1,2,3,5-substitution pattern requires precise installation of the bromine atom at the sterically crowded C2 position, sandwiched between a nitrile (C1) and an oxygen (C3).

  • Lability of the Oxetan-2-yl Ether: Unlike the stable oxetan-3-yl ethers (common in drug design), the oxetan-2-yl group forms a cyclic acetal (hemiacetal ether). This linkage is highly sensitive to Brønsted acids and can hydrolyze or polymerize during standard silica gel chromatography.

Note on Nomenclature: While databases may index the group as "2H-Oxet-2-yl" (referring to the radical of the parent ring), the structure is chemically an oxetan-2-yl group (saturated ring). If your target is the unsaturated 2H-oxete vinyl ether, yields will be near-zero due to extreme anti-aromatic instability; this guide assumes the saturated oxetan-2-yl target.

Troubleshooting Guide: The Phenol Precursor

Target Intermediate: 3-bromo-5-ethoxy-4-hydroxybenzonitrile (or isomer 2-bromo-3-hydroxy-5-ethoxybenzonitrile)

Issue: "I am getting a mixture of brominated isomers."

Diagnosis: The directing effects of the hydroxyl (-OH) and ethoxy (-OEt) groups compete. In 3-ethoxy-5-hydroxybenzonitrile, both positions 2, 4, and 6 are activated. Solution:

  • Substrate Control: Ensure you are brominating 3-hydroxy-5-ethoxybenzonitrile .

  • Regioselectivity Logic:

    • C2 (Target): Between OH and CN. Sterically hindered but electronically favorable if OH is free.

    • C4/C6: Between OH/OEt or OEt/CN. Often kinetically favored.

  • Protocol Adjustment:

    • Use NBS/DMF at Low Temp: Switch from elemental bromine (

      
      ) to N-Bromosuccinimide (NBS)  in DMF or MeCN at -10°C to 0°C. The lower reactivity of NBS improves selectivity.
      
    • Blocking Strategy: If C4/C6 bromination dominates, consider a sequence starting from 3,5-dihydroxybenzonitrile , brominating first (often goes to C2 if controlled), and then selectively alkylating the less hindered C5-OH.

DOT Visualization: Regioselectivity Pathways

BrominationPathways cluster_tips Optimization Tips Start 3-ethoxy-5-hydroxybenzonitrile Reagent NBS / DMF (Electrophilic Bromination) Start->Reagent C2_Path Path A: C2-Bromination (Target: Ortho to OH/CN) Reagent->C2_Path Kinetic Control (-10°C) C4_Path Path B: C4/C6-Bromination (Byproduct: Ortho to OH/OEt) Reagent->C4_Path Thermodynamic/Steric (>20°C) Tip1 Use stoichiometric NBS (1.0 eq)

Caption: Divergent bromination pathways. Low temperature favors the C2 position by suppressing the more sterically accessible but less activated C4/C6 pathways.

Troubleshooting Guide: The Oxetane Coupling

Target Reaction: Formation of the Aryl Oxetan-2-yl Ether.

Issue: "The reaction works by TLC, but the product disappears during purification."

Diagnosis: This is the classic signature of acetal hydrolysis . The oxetan-2-yl ether is an acetal. Standard silica gel is acidic (


) and will hydrolyze the acetal back to the phenol and an aldehyde/diol during the column.
Corrective Action: 
  • Stationary Phase: NEVER use standard silica gel.

    • Use: Basic Alumina (Activity Grade III or IV) or Neutral Alumina .

    • Alternative: Pre-treat silica gel with 1-2% Triethylamine (

      
      ) in the eluent.
      
  • Workup: Quench the reaction with aqueous

    
     or 
    
    
    
    to ensure the crude mixture remains basic (
    
    
    ).
Issue: "Coupling yield is low (<20%) using 2-chlorooxetane or similar halides."

Diagnosis: 2-Halooxetanes are unstable and difficult to handle. S_N2 reactions at the 2-position of oxetane are disfavored due to ring strain and competing elimination. Recommended Protocol: Lewis Acid-Catalyzed Exchange (Glycosylation Strategy) Instead of S_N2, use an oxocarbenium ion intermediate generated from oxetan-2-yl acetate (or benzoate).

Protocol Steps:

  • Donor Synthesis: Prepare oxetan-2-yl acetate (via oxidative cleavage of homoallylic acetates or reaction of 2,3-dihydrofuran? No, usually from oxidation of oxetane or specific cyclization). Commercially available donors are preferred.

  • Coupling:

    • Reagents: Phenol (1.0 equiv), Oxetan-2-yl acetate (1.2 equiv).

    • Catalyst:

      
       (0.1 equiv) or TMSOTf (0.05 equiv).
      
    • Solvent: DCM (anhydrous) at -78°C to 0°C.

    • Mechanism: The Lewis acid generates the oxetan-2-yl oxocarbenium ion, which is trapped by the phenol.

  • Critical Control: Stop the reaction immediately upon consumption of starting material. Prolonged exposure to Lewis acids degrades the product.

DOT Visualization: Oxetane Coupling Mechanism[1]

CouplingMechanism Precursor Oxetan-2-yl Acetate (Donor) Intermediate Oxocarbenium Ion (Reactive Species) Precursor->Intermediate Activation LA Lewis Acid (TMSOTf / BF3) LA->Intermediate Product Oxetan-2-yl Ether (Target Acetal) Intermediate->Product + Phenol (Kinetic Trap) Phenol 2-Bromo-5-ethoxy-phenol (Nucleophile) Decomp Ring Opening / Polymerization (Acid Catalyzed) Product->Decomp Prolonged Acid Exposure

Caption: The "Glycosylation" approach utilizes an oxocarbenium intermediate. Rapid quenching is vital to prevent the product from re-entering the cycle and decomposing.

FAQ: Common Synthesis Questions

Q: Can I use the Mitsunobu reaction?

  • A: No. The Mitsunobu reaction works for Oxetan-3-ol to form oxetan-3-yl ethers. It cannot be used to synthesize oxetan-2-yl ethers because "Oxetan-2-ol" is a hemiacetal and exists in equilibrium with the open-chain aldehyde (3-hydroxypropanal), which will lead to complex mixtures.

Q: Why does the product turn yellow/brown on the bench?

  • A: The acetal linkage is oxidizing or hydrolyzing due to atmospheric moisture and trace acid.

  • Fix: Store the compound in a freezer (-20°C) under Argon, stabilized with trace solid

    
     or on basic alumina if stored as a solid dispersion.
    

Q: Is "2H-Oxet-2-yl" a typo?

  • A: Likely yes, in the sense that the stable drug motif is Oxetan-3-yl . However, if you are strictly following a patent or specific CAS (1956324-87-0), you must synthesize the 2-isomer (acetal) . Be aware that the 2-isomer has significantly lower metabolic stability (half-life) than the 3-isomer due to the acetal hydrolysis.

Summary of Optimized Conditions

ParameterStandard (Failing) ConditionOptimized Condition
Bromination Reagent

/ AcOH
NBS / DMF (-10°C)
Coupling Method S_N2 (Alkyl Halide)Lewis Acid Exchange (Acetate Donor)
Workup pH Neutral/AcidicBasic (pH 8-9)
Purification Silica GelBasic Alumina / Et3N-Silica
Storage Ambient Air-20°C / Inert Gas

References

  • Oxetane Synthesis & Stability: Bull, J. A.; et al. "Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation." Org.[1] Biomol. Chem., 2023 , 21, 5625. Link

  • Phenol Alkylation Reviews: "Alkylation of phenol and substituted phenols." Renewable and Sustainable Energy Reviews, 2021 , 147. Link

  • Oxetane Medicinal Chemistry: "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chem. Rev., 2016 , 116, 15035. Link

  • Reaction of Phenols with Oxetanols: "Oxetan-3-ols as 1,2-bis-Electrophiles." J. Org. Chem., 2022 .[2][3] Link

  • Giese Addition for 2-Substituted Oxetanes: "Visible-light-mediated synthesis of 2-oxetanes via Giese addition." Chem. Sci., 2019 . Link

Sources

Optimization

Troubleshooting low solubility of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile in DMSO

Technical Support Center Topic: Troubleshooting Low Solubility of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile in DMSO Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Topic: Troubleshooting Low Solubility of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile in DMSO Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support guide for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (CAS No. 1956324-87-0). This document provides in-depth troubleshooting for a common yet critical challenge encountered during preclinical research: achieving and maintaining the desired concentration of this compound in Dimethyl Sulfoxide (DMSO). Low solubility can lead to inaccurate assay results and misinterpretation of a compound's biological activity.[1][2] This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm observing low solubility or immediate precipitation of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile in DMSO. What are the primary factors to consider?

There are several root causes for poor solubility, often acting in combination. Systematically considering each one is key to resolving the issue.

  • Compound Purity and Solid Form: The amorphous form of a compound is generally more soluble than a stable crystalline form.[3][4] If a compound has crystallized over time or was purified to a highly stable polymorphic form, its dissolution rate and thermodynamic solubility in DMSO can decrease significantly.[4] Impurities can also sometimes enhance solubility, so highly pure, crystalline material may be paradoxically harder to dissolve.[4]

  • Water Content in DMSO: This is the most common culprit. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5] Even small amounts of absorbed water can drastically change the solvent properties of DMSO, making it more structured and less capable of dissolving lipophilic compounds, leading to precipitation.[3][5][6] This effect is synergistic with freeze-thaw cycles.[4]

  • Concentration: You may be attempting to create a supersaturated solution that is kinetically unstable. While some compounds can remain in a supersaturated state for a short time, they are prone to precipitation, especially with agitation, temperature changes, or freeze-thaw cycles.[3]

  • Temperature: Dissolution is an endothermic process for most solids, meaning solubility increases with temperature.[7][8] Attempting to dissolve the compound at a low ambient temperature can hinder the process.

Q2: What is the correct initial procedure for dissolving a new batch of this compound in DMSO?

Following a standardized initial protocol ensures consistency and minimizes common errors. Always begin with small-scale tests to determine solubility before preparing a large stock solution.

Protocol 1: Standard Dissolution Procedure

  • Equilibrate: Allow the vial of solid compound and a fresh bottle of anhydrous DMSO (≥99.9%) to come to room temperature before opening to prevent water condensation.[5][9]

  • Weigh: Accurately weigh the desired amount of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile in a sterile, dry glass or polypropylene vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Mix: Vortex the solution vigorously for 1-2 minutes.[1]

  • Inspect: Visually inspect the solution against a light source for any undissolved particulates. If the solution is not perfectly clear, proceed to the advanced techniques in Q3.

Q3: My compound still won't dissolve after vortexing. What advanced techniques can I try?

If standard vortexing is insufficient, you can introduce energy to the system to overcome the compound's crystal lattice energy. The following decision tree outlines a systematic approach.

G Start Compound not fully dissolved after vortexing Sonication Sonication (Ultrasonic Bath, 15-30 min) Start->Sonication Try First Inspect1 Visually Inspect Solution Sonication->Inspect1 Heating Gentle Heating (37°C Water Bath, 10-15 min) Inspect2 Visually Inspect Solution Heating->Inspect2 Combination Combination Therapy (Alternate Heating & Sonication) Inspect3 Visually Inspect Solution Combination->Inspect3 Inspect1->Heating Particulates Remain Success Dissolved: Aliquot & Store at -20°C or -80°C Inspect1->Success Clear Inspect2->Combination Particulates Remain Inspect2->Success Clear Inspect3->Success Clear Failure Still Undissolved: Consider Co-Solvent (See Q4) or Lowering Concentration Inspect3->Failure Particulates Remain

Caption: Troubleshooting workflow for dissolving difficult compounds.

  • Sonication: An ultrasonic bath uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid. The collapse of these bubbles generates localized energy, which agitates particles and breaks apart solid material, increasing the surface area exposed to the solvent and accelerating dissolution.[10][11][12] This is a highly effective method that generally poses a low risk of thermal degradation.[1][13]

  • Gentle Heating: Warming the solution to around 37°C increases the kinetic energy of both the solute and solvent molecules, which helps to overcome the intermolecular forces holding the crystal lattice together.[1][7] Caution: Do not overheat, as high temperatures can potentially promote the degradation of sensitive functional groups, such as the oxetane ring.[14][15]

Q4: Could the 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile be degrading in DMSO, affecting its solubility?

This is a valid concern. While DMSO is a relatively inert solvent, some chemical structures can be unstable. The oxetane ring, while more stable than an epoxide, possesses ring strain and can be susceptible to ring-opening under certain conditions, such as high heat or the presence of acidic or nucleophilic impurities.[14][15][16]

Workflow for a Basic Stability Check:

  • Prepare Fresh Stock: Dissolve the compound in anhydrous DMSO to your desired concentration.

  • Time Zero (T=0) Analysis: Immediately take an aliquot and analyze it via HPLC or LC-MS to obtain a purity profile and confirm the parent mass.

  • Incubate: Store the remaining stock solution under your typical experimental conditions (e.g., room temperature or 37°C).

  • Follow-up Analysis: Take further aliquots at set time points (e.g., 2, 8, 24 hours) and re-analyze by HPLC or LC-MS.

  • Compare: A decrease in the area of the parent peak or the appearance of new peaks would indicate degradation. If degradation is confirmed, prepare fresh solutions immediately before each experiment.

G Prep Prepare Fresh Stock in Anhydrous DMSO T0 T=0 Analysis (LC-MS for Purity) Prep->T0 Incubate Incubate Stock (e.g., RT, 24h) T0->Incubate T24 T=24h Analysis (LC-MS for Purity) Incubate->T24 Compare Compare T=0 and T=24h Profiles T24->Compare Stable Stable: Proceed with Experiment Compare->Stable No Change Unstable Unstable: Use Fresh Solutions Only Compare->Unstable Degradation Detected

Caption: Experimental workflow for assessing compound stability in DMSO.

Q5: If all else fails, can I use a co-solvent with DMSO?

Yes, using a co-solvent is a common and effective strategy, particularly for preparing formulations for in vivo studies or for mitigating precipitation when diluting a DMSO stock into an aqueous assay buffer.[17][18] A co-solvent works by modifying the overall polarity of the solvent system to better match the solute.[7]

Recommended Co-solvents and Considerations:

Co-SolventTypical % (v/v)Use Case & Comments
PEG 400 10-40%Excellent for increasing the solubility of lipophilic compounds. Often used in formulations for oral or parenteral administration.[17]
Ethanol 5-20%A common polar protic solvent that can disrupt solute-solute interactions. Ensure it is compatible with your assay.[19]
Tween® 80 / Pluronic® F-68 1-5%These are surfactants, not co-solvents, but are often used alongside them. They form micelles that can encapsulate the compound, preventing precipitation in aqueous media.[17]

Protocol 2: Co-Solvent Stock Preparation

  • Weigh the compound into a sterile vial.

  • Add the most robust organic solvent first. In this case, add the required volume of DMSO and vortex/sonicate until the compound is fully dissolved.

  • Sequentially add the other co-solvents (e.g., PEG 400, then Tween® 80), vortexing thoroughly after each addition.[17]

  • If preparing an aqueous formulation, add the saline or buffer last , and do so slowly while vortexing to prevent the compound from crashing out.[17]

Always prepare a vehicle-only control containing the same final concentrations of all solvents to test for any effects on your experimental system.[1]

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Tarasova, N. N., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design, 2(1), 1-12. Retrieved from [Link]

  • Coram Lab. (n.d.). Cayman Chemical: Solubility Factors When Choosing a Solvent. Retrieved from [Link]

  • Smith, B. D., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1044–1048. Retrieved from [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Ahdash, Z., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 119(10), 1969-1980. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Balakin, K. V., et al. (2006). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 46(5), 2220-2234. Retrieved from [Link]

  • Kireeva, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1656-1667. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(23), 14787-14836. Retrieved from [Link]

  • Materials Advances. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Oldenburg, K., et al. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • Biela, A., et al. (2012). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 57(9), 2463–2469. Retrieved from [Link]

  • Pobudkowska, A., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(20), 6182. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Why does DMSO become liquid with extended storage at -20C?. Retrieved from [Link]

  • The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. Retrieved from [Link]

  • Elma Ultrasonic. (2025, June 4). Sonication Baths for Sample Preparation. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Sonochemistry - beyond synthesis. Retrieved from [Link]

  • Chempendix. (n.d.). Solubility Rules. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-5-methoxybenzonitrile Properties. Retrieved from [Link]

Sources

Troubleshooting

Optimizing temperature conditions for coupling reactions involving 2-bromo benzonitriles

The following technical guide is structured as a dynamic support center for researchers optimizing coupling reactions with 2-bromobenzonitrile . This substrate presents a unique "push-pull" challenge: the electron-withdr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for researchers optimizing coupling reactions with 2-bromobenzonitrile . This substrate presents a unique "push-pull" challenge: the electron-withdrawing cyano group activates the C-Br bond for oxidative addition, but the ortho-position creates significant steric hindrance that impedes transmetalation and reductive elimination.[1]

Topic: Temperature Optimization & Protocol Troubleshooting Audience: Senior Chemists, Process Development Scientists Status: Active Guide [v2026.1]

The "Ortho-Nitrile" Paradox: A Mechanistic Overview

Before optimizing temperature, you must understand the substrate's behavior.[1] 2-Bromobenzonitrile is not a standard aryl bromide.[1]

  • Electronic Activation: The -CN group (Hammett

    
    ) withdraws electron density, theoretically making the C-Br bond more reactive toward oxidative addition than bromobenzene.
    
  • Steric Deactivation: The ortho-substituent creates a "picket fence" around the Palladium center.[1] While oxidative addition is fast, the subsequent steps (transmetalation and reductive elimination) are sterically demanding.

  • Coordination Interference: The nitrile nitrogen is a competent

    
    -donor.[1] At lower temperatures or low turnover frequencies, it can coordinate to the Pd center, forming stable, unreactive [Ar-Pd(L)-CN] species (catalyst resting states) that require thermal energy to dissociate.
    

Decision Matrix: Temperature vs. Reaction Type[2][3][4]

The following table summarizes the thermal "Sweet Spots" based on our meta-analysis of high-yield protocols (Suzuki, Sonogashira, Buchwald-Hartwig).

Reaction TypeOptimal Temp RangeCatalyst System RecommendationCritical Thermal Constraint
Suzuki-Miyaura 60°C – 80°C Pd(OAc)₂ / SPhos or XPhosHydrolysis Risk: >90°C with aqueous base (K₃PO₄/H₂O) converts -CN to -CONH₂.[1]
Sonogashira RT – 60°C PdCl₂(PPh₃)₂ / CuI (Standard) Pd(t-Bu₃P)₂ (Copper-free)Homocoupling: High T (>80°C) promotes Glaser coupling of alkynes over cross-coupling.
Buchwald-Hartwig 80°C – 110°C Pd₂(dba)₃ / BINAP or BrettPhosSteric Barrier: High T required to force amine approach past the ortho-nitrile group.[1]
Heck 100°C – 130°C Pd(OAc)₂ / P(o-tol)₃Isomerization: High T is necessary for alkene insertion but risks double-bond migration.

Visual Troubleshooting Logic

Use the following logic flow to diagnose yield issues specifically related to temperature and catalyst choice.

OptimizationLogic Start Problem: Low Yield with 2-Bromobenzonitrile CheckConv Check Conversion (HPLC/GC) Start->CheckConv ConvLow Low Conversion (<20%) CheckConv->ConvLow ConvStalled Stalled (50-60%) CheckConv->ConvStalled SideProducts High Conversion / Wrong Mass CheckConv->SideProducts TempCheck Is Temp < 60°C? ConvLow->TempCheck PdBlack Is Pd Black visible? ConvStalled->PdBlack Hydrolysis Mass = M+18 (Amide)? SideProducts->Hydrolysis IncreaseTemp Action: Increase T to 80°C (Break Pd-CN coordination) TempCheck->IncreaseTemp Yes LigandCheck Action: Switch to Bulky Ligand (SPhos, XPhos) to aid OA TempCheck->LigandCheck No Stabilize Action: Lower T (-10°C) or Add Ligand Excess PdBlack->Stabilize Yes (Thermal Decomp) Boost Action: Add 2nd dose of Catalyst PdBlack->Boost No (Catalyst Death) Anhydrous Action: Switch to Anhydrous Base (Cs2CO3/Dioxane) or Lower T Hydrolysis->Anhydrous Yes Debromination Action: Switch Solvent (Avoid Alcohols) Hydrolysis->Debromination No (Mass = M-Br+H)

Caption: Diagnostic workflow for optimizing coupling conditions of 2-bromobenzonitrile, distinguishing between thermal deactivation and chemical side-reactions.

Troubleshooting & FAQs (Q&A Format)

Module A: Suzuki-Miyaura Coupling[1][2][5][6][7][8]

Q: I am running a Suzuki coupling at 100°C in Toluene/Water (3:1) with K₂CO₃. I see full consumption of starting material, but the product yield is low, and I see a new peak at M+18. What happened?

A: You have likely hydrolyzed your nitrile.[1]

  • The Cause: The combination of high temperature (100°C), water, and a carbonate base creates ideal conditions for the hydration of the ortho-nitrile to a primary amide (-CONH₂). The ortho-bromide (or the coupled aryl group) can actually assist this hydrolysis via neighboring group participation or simply by electronic activation.

  • The Fix:

    • Lower the Temperature: 2-bromobenzonitrile is activated; you rarely need 100°C. Try 60–80°C .[1]

    • Switch to Anhydrous Conditions: Use Cs₂CO₃ or K₃PO₄ in dry 1,4-Dioxane or DMF . Eliminating water prevents the hydrolysis pathway entirely.

    • Ligand Upgrade: If reactivity drops at lower temperatures, use SPhos or XPhos .[1] These ligands create a highly active catalyst that functions well at 60°C, preserving your nitrile.

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1] I'm using Pd(PPh₃)₄.

A: This is a classic "Ligand Scavenging" or "Oxidative Addition" failure.[1]

  • The Cause: Pd(PPh₃)₄ is robust but bulky. The ortho-cyano group on your substrate adds significant steric bulk.[1] Furthermore, the nitrile nitrogen might be coordinating to the Pd, displacing a PPh₃ ligand and shutting down the cycle (formation of a resting state).

  • The Fix: Switch to a catalyst system that forms a monoligated species.

    • Protocol: Use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) . SPhos is designed to handle ortho-substitution.[1] The Buchwald precatalysts (e.g., XPhos Pd G2 ) are also excellent here. They initiate rapidly and prevent the formation of inactive Pd-nitrile complexes.[1]

Module B: Sonogashira Coupling

Q: I am attempting a Sonogashira coupling with phenylacetylene. I see extensive homocoupling of the alkyne (Glaser product) and very little cross-coupling.

A: This is often a temperature/oxygen issue.[1]

  • The Cause: If you are heating the reaction (>60°C) to overcome the steric hindrance of the 2-bromo group, you are accelerating the Copper-mediated oxidative dimerization of the alkyne. This is exacerbated if the sparging (degassing) was insufficient.

  • The Fix:

    • Copper-Free Protocol: Eliminate the copper to stop the Glaser coupling.[1] Use PdCl₂(MeCN)₂ with XPhos or P(t-Bu)₃ in acetonitrile/water or pure acetonitrile with Cs₂CO₃. These systems can often run at RT to 40°C .[1]

    • Slow Addition: If you must use Copper, add the alkyne slowly via syringe pump over 1 hour to keep its concentration low relative to the aryl bromide.

Validated Protocols

Protocol A: High-Yield Suzuki Coupling (Hydrolysis-Resistant)

Best for: 2-bromobenzonitriles sensitive to hydrolysis.[1]

  • Reagents:

    • 2-Bromobenzonitrile (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%) (Or XPhos for extremely hindered partners)

    • K₃PO₄ (finely ground, anhydrous) (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Procedure:

    • Charge solid reagents into a vial.

    • Evacuate and backfill with Argon (x3).

    • Add anhydrous Toluene.[1][2]

    • Heat to 80°C for 4–12 hours.

  • Why this works: The anhydrous base prevents nitrile hydrolysis.[1] SPhos creates a "pocket" that accommodates the ortho-cyano group while facilitating transmetalation.[1]

Protocol B: Buchwald-Hartwig Amination (Steric-Optimized)

Best for: Coupling secondary amines to 2-bromobenzonitrile.[1]

  • Reagents:

    • 2-Bromobenzonitrile (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1 mol%)

    • BINAP (2 mol%) (For primary amines, use BrettPhos )

    • NaOtBu (1.4 equiv)

  • Solvent: Toluene or Dioxane.[1][3][2][4]

  • Procedure:

    • Degas solvents thoroughly (sparge with N₂ for 20 mins).

    • Heat to 100°C .

  • Note: While NaOtBu is a strong base, in anhydrous toluene it rarely hydrolyzes the nitrile. However, if you observe side reactions, switch to Cs₂CO₃ .

References

  • Optimization of Suzuki-Miyaura Conditions

    • Title: Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid c
    • Source: ResearchGate / Journal of Coordination Chemistry.[1]

    • URL:

    • Relevance: Establishes 80°C as a baseline optimum and discusses base effects (K2CO3 vs Cs2CO3).
  • Buchwald-Hartwig Parameters

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec.[1]

    • URL:

    • Relevance: Provides the hierarchy of reactivity (ArBr > ArCl) and ligand selection for hindered substrates.[5]

  • Sonogashira Protocol & Copper-Free Variants

    • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.[6]

    • Source: NCBI / PMC.[1]

    • URL:

    • Relevance: Validates the use of bulky phosphine ligands to achieve coupling of aryl bromides at lower temper
  • Side Reactions (Nitrile Hydrolysis/Dehalogenation)

    • Title: Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids (Analogous ortho-substitution issues).
    • Source: BenchChem.[1][3][2]

    • URL:

    • Relevance: Highlights the "protodehalogenation" and hydrolysis risks associated with ortho-substituted electron-withdrawing groups in aqueous/alcoholic media.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Profiling for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile Synthesis

Welcome to the Advanced Synthesis Support Center. 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile is a highly functionalized, sterically constrained building block utilized in advanced drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile is a highly functionalized, sterically constrained building block utilized in advanced drug discovery. The presence of the unsaturated, four-membered 2H-oxete ring makes this molecule exceptionally sensitive. 2H-oxetes are inherently unstable due to severe ring strain and readily undergo electrocyclic ring-opening[1].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you identify and eliminate common synthetic impurities.

Synthesis Workflow & Mechanistic Impurity Pathways

The synthesis of this target typically involves a two-step sequence:

  • Regioselective Bromination of 5-ethoxy-3-hydroxybenzonitrile to establish the core intermediate.

  • O-Alkylation using a 2-halo-2H-oxete synthon under strictly controlled, mildly basic conditions.

Deviations in temperature, stoichiometry, or solvent anhydrousness will trigger branching degradation pathways, most notably the 4π-electrocyclic opening of the oxetene ring[2].

SynthesisWorkflow SM 5-Ethoxy-3-hydroxybenzonitrile (Starting Material) Int1 2-Bromo-5-ethoxy-3-hydroxybenzonitrile (Intermediate) SM->Int1 NBS, DMF, 0°C Imp1 2,4-Dibromo Impurity (+78 Da) SM->Imp1 Excess NBS (Over-bromination) Imp2 4-Bromo Regioisomer (Isobaric) SM->Imp2 Poor Regiocontrol (Steric/Temp Issues) Product 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile (Target Product) Int1->Product 2-Chloro-2H-oxete, Cs2CO3, MeCN Imp3 3-Aryloxypropenal (Ring-Opened, Isobaric) Product->Imp3 Thermal/Acidic Electrocyclic Opening Imp4 Benzamide Derivative (+18 Da) Product->Imp4 Harsh Base (Nitrile Hydrolysis)

Reaction workflow for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile and major impurity pathways.

Frequently Asked Questions (FAQs): Troubleshooting Impurities

Q1: My isolated product shows the correct mass (m/z 296.0/298.0 in ESI+) but the


H-NMR lacks the characteristic oxetene multiplet at ~5.0–6.5 ppm. Instead, I see a sharp aldehyde peak at ~9.5 ppm. What happened? 
A:  You are observing the Electrocyclic Ring-Opened Impurity (3-aryloxypropenal derivative) . 2H-oxetes are highly susceptible to thermally or acid-catalyzed 4π-electrocyclic ring opening to form α,β-unsaturated carbonyls[1]. This pseudopericyclic reaction is driven by the relief of massive angle strain[2][3].
Fix: Ensure your reaction temperature during O-alkylation never exceeds 25 °C. Avoid any acidic workup (do not wash with HCl or NH

Cl; use neutral water or brine).

Q2: My LC-MS shows a major impurity with a +78 Da mass shift relative to the product. How did this form, and how do I remove it? A: This is the 2,4-Dibromo Impurity . It carries over from poor stoichiometric control during the Step 1 bromination of the starting phenol. The electron-donating ethoxy and hydroxy groups heavily activate the ring, making over-bromination facile. Fix: Strictly limit N-Bromosuccinimide (NBS) to 0.98 equivalents. It is better to leave 2% unreacted starting material (which is easily removed via column chromatography) than to generate the dibrominated species, which co-elutes with your intermediate.

Q3: There is an isobaric impurity (m/z 296.0/298.0) that co-elutes closely with the product. The oxetene signals are intact, but the aromatic proton shifts are completely different. What is this? A: This is the 4-Bromo Regioisomer Impurity . Bromination of 5-ethoxy-3-hydroxybenzonitrile can occur at the 4-position (para to the ethoxy group) instead of the desired 2-position (ortho to the nitrile). Fix: Conduct the bromination at strictly 0 °C in DMF to maximize thermodynamic regiocontrol.

Q4: My IR spectrum shows a strong new peak at 1660 cm⁻¹ and the mass is m/z 314.0 (+18 Da). Is the oxetene ring degrading? A: No, the oxetene is intact, but you have generated the Nitrile Hydrolysis Impurity (a primary benzamide). This occurs if aqueous bases (like NaOH or KOH) or wet carbonate salts are used during the etherification step. Fix: Switch to strictly anhydrous Cs


CO

or K

CO

in dry Acetonitrile (MeCN).

Analytical Profiling of Common Impurities

Use the following table to rapidly diagnose your crude reaction mixtures via LC-MS and NMR.

Impurity NameRelative Retention Time (RRT)ESI+ m/zKey Diagnostic Features (NMR / IR)Root Cause
Target Product 1.00296.0 / 298.0

H-NMR: Oxetene signals at ~5.5-6.5 ppm. IR: Nitrile at 2230 cm⁻¹.
N/A
Ring-Opened Impurity 0.85296.0 / 298.0

H-NMR: Aldehyde proton at ~9.5 ppm, alkene doublet at ~7.2 ppm.
Thermal/acidic degradation of oxetene[2].
Dibromo Impurity 1.25374.0 / 376.0

H-NMR: Loss of one aromatic proton (singlet remaining).
Excess NBS during Step 1.
4-Bromo Regioisomer 1.05296.0 / 298.0

H-NMR: Altered aromatic coupling constants (meta-coupling lost).
Poor temperature control in Step 1.
Benzamide Impurity 0.60314.0 / 316.0IR: Strong C=O stretch at 1660 cm⁻¹, loss of 2230 cm⁻¹ peak.Wet/harsh basic conditions in Step 2.

Self-Validating Experimental Protocol

To ensure high scientific integrity and minimize the aforementioned impurities, follow this optimized, self-validating Standard Operating Procedure (SOP).

Step 1: Regioselective Bromination
  • Setup: Dissolve 5-ethoxy-3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (0.2 M). Cool the flask to exactly 0 °C using an ice-water bath.

  • Addition: Dissolve NBS (0.98 eq) in DMF and add dropwise over 30 minutes.

  • Validation Check: After 1 hour, pull a 10 µL aliquot, quench in water, extract with EtOAc, and run an LC-MS.

    • Pass Criteria: The ratio of Intermediate to Dibromo Impurity must be >95:1. If the dibromo mass (m/z 374) exceeds 2%, immediately quench the main reaction with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      .
  • Workup: Pour into ice water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate.
Step 2: O-Alkylation (Oxetene Attachment)

Note: 2-halo-2H-oxetes are sensitive synthons[4]. Handle under inert atmosphere.

  • Setup: Dissolve the Step 1 intermediate (1.0 eq) in strictly anhydrous MeCN (0.1 M). Add oven-dried Cs

    
    CO
    
    
    
    (1.5 eq). Stir at room temperature for 15 minutes to pre-form the phenoxide.
  • Addition: Cool the suspension to 0 °C. Add 2-chloro-2H-oxete (1.1 eq) dropwise. Allow the reaction to slowly warm to 20 °C over 4 hours. Do not heat.

  • Validation Check: Run a TLC (Hexanes/EtOAc 7:3).

    • Pass Criteria: The product should appear as a distinct UV-active spot. If a highly polar, brightly UV-active spot appears (indicating the aldehyde of the ring-opened impurity), cool the reaction back to 0 °C immediately.

  • Workup: Filter the reaction through a pad of Celite to remove inorganic salts (avoiding aqueous basic workup to prevent nitrile hydrolysis). Concentrate under reduced pressure at a water bath temperature strictly below 30 °C . Purify via flash chromatography (neutral silica gel).

References

  • Martino, P. C., & Shevlin, P. B. Oxetene: synthesis and energetics of electrocyclic ring opening. Journal of the American Chemical Society, 1980, 102(16), 5429-5430. URL:[Link]

  • Asghari, S., & Habibi, A. K. Triphenylphosphine-Catalyzed Synthesis of Stable, Functionalized 2H-Oxetes. Phosphorus, Sulfur, and Silicon and the Related Elements, 2005, 180(11), 2451-2456. URL:[Link]

  • Jayaprakash, S. Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene. PubMed / NIH, 2014. URL:[Link]

Sources

Troubleshooting

Stabilization methods for 2H-oxete groups under acidic conditions

Executive Summary: The Stability Paradox The Core Challenge: You are likely reading this because your 2H-oxete (oxetene) intermediate decomposed into an -unsaturated carbonyl (enone/enal) during workup or storage. 2H-Oxe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

The Core Challenge: You are likely reading this because your 2H-oxete (oxetene) intermediate decomposed into an


-unsaturated carbonyl (enone/enal) during workup or storage.

2H-Oxetes are thermodynamically unstable due to immense ring strain (~25-30 kcal/mol) and anti-aromatic character (4


 electrons). Under acidic conditions, this instability is kinetically accelerated. Protonation of the ring oxygen triggers rapid electrocyclic ring opening or nucleophilic hydration.[1]

The Solution Philosophy: True thermodynamic stabilization of a simple 2H-oxete under acidic conditions is rarely possible. Success relies on Kinetic Trapping , Structural Shielding , and Strict pH Management . This guide treats the 2H-oxete not as a stable scaffold, but as a "high-maintenance" intermediate requiring specific handling protocols.

Diagnostic: Why Your Reaction Failed

Before attempting stabilization, you must understand the degradation pathway. Acid acts as a catalyst for the two primary destruction modes: Electrocyclic Ring Opening and Hydration .

Mechanism of Acid-Catalyzed Degradation

The following diagram illustrates the fate of 2H-oxetes in the presence of protons (


).

OxeteDegradation Figure 1: Acid-Catalyzed Degradation Pathways of 2H-Oxete Oxete 2H-Oxete (Intact Ring) Protonated Protonated Oxete (Activated Species) Oxete->Protonated + H+ (Fast Equilibrium) TS_Open Transition State (C-O Bond Cleavage) Protonated->TS_Open Ring Strain Release Hydrate β-Hydroxy Ketone (Hydration Product) Protonated->Hydrate + H2O (Nucleophilic Attack) Enone α,β-Unsaturated Carbonyl (Enone) TS_Open->Enone Electrocyclic Opening (Thermal/Acid Assisted)

Figure 1: The protonation of the ether oxygen lowers the activation energy for ring opening, leading to the thermodynamically favored enone.

Structural Stabilization Strategies (Prevention)

If you are in the design phase, you can engineer the 2H-oxete scaffold to resist acid-induced opening.

StrategyChemical ModificationMechanistic Rationale
Electronic Deactivation 4-CF

or 4-EWG substitution
Electron-withdrawing groups (EWG) at the C4 position reduce the basicity of the oxygen lone pair, making protonation less favorable.
Steric Shielding 4-tert-Butyl or 4-Aryl groups Bulky groups at C4 sterically hinder the approach of nucleophiles (water/acid anions) and kinetically retard the rotation required for ring opening.
Spiro-Fusion Spiro-cyclic 2H-oxetes Locking the geometry prevents the orbital overlap necessary for the conrotatory electrocyclic ring opening.

Experimental Protocols: The "Cold-Buffered" Workflow

If you cannot alter the structure, you must alter the environment. This protocol is designed for isolating 2H-oxetes from reactions (e.g., Paternò-Büchi) where acidic byproducts or silica gel acidity might destroy the product.

Protocol A: The Non-Acidic Workup

Objective: Isolate 2H-oxete without triggering acid-catalyzed rearrangement.

  • Quench: Do NOT use standard aqueous NH

    
    Cl or HCl.
    
    • Correct Method: Quench with cold (

      
      C) pH 8.0 phosphate buffer or saturated NaHCO
      
      
      
      .
  • Extraction: Use non-polar solvents (Pentane, Et

    
    O) pre-washed with basic alumina.
    
    • Why: Chlorinated solvents (DCM/CHCl

      
      ) often contain trace HCl stabilizers that are fatal to 2H-oxetes.
      
  • Drying: Use K

    
    CO
    
    
    
    (basic) instead of Na
    
    
    SO
    
    
    or MgSO
    
    
    (slightly acidic Lewis acids).
  • Concentration: Rotary evaporate at < 20^\circ C . Heat promotes the thermal electrocyclic opening.

Protocol B: Chromatography on "De-Acidified" Silica

Standard silica gel is acidic (pH ~4-5). It will destroy unsubstituted 2H-oxetes on the column.

  • Slurry Preparation: Mix Silica Gel 60 with 1% Triethylamine (Et

    
    N) in Hexanes.
    
  • Column Packing: Pour the slurry and flush with 3 column volumes of 1% Et

    
    N/Hexanes.
    
  • Elution: Run the column using solvents containing 0.5% Et

    
    N.
    
  • Verification: Collect fractions into tubes containing a grain of K

    
    CO
    
    
    
    .

Troubleshooting & FAQ

Q1: My NMR shows a mix of 2H-oxete and an aldehyde/enone. Is this equilibrium?

  • Answer: No, it is usually irreversible degradation. 2H-oxetes undergo electrocyclic ring opening to form

    
    -unsaturated carbonyls.[2][3] Once opened, the ring strain is released, and it will not close back under standard conditions.
    
    • Action: Check your CDCl

      
      . Chloroform becomes acidic over time (forming HCl/Phosgene). Always filter CDCl
      
      
      
      through basic alumina
      immediately before use with oxetes.

Q2: Can I perform a reaction on the 2H-oxete using an acid catalyst (e.g., deprotection)?

  • Answer: Generally, no.[4]

    • Alternative: If you must deprotect a group elsewhere on the molecule, use Lewis Acids that are oxophilic but bulky (e.g., MAD) or fluoride sources (TBAF) if silyl groups are present. Avoid Brønsted acids (HCl, TFA, TsOH) entirely.

Q3: I need to store the compound. How?

  • Answer:

    • Dilute in Benzene-d6 (freezes at 5°C, chemically inert).

    • Add a solid scavenger (e.g., solid NaHCO

      
       or activated 4Å molecular sieves).
      
    • Store at -80°C.

    • Shelf-life: Typically <48 hours for unsubstituted variants; weeks for 4-CF

      
       substituted variants.
      

Q4: Why is the 4-position so critical for stability?

  • Answer: The C4 position is the terminus of the double bond adjacent to the oxygen. Substituents here stabilize the ring through hyperconjugation (if alkyl) or resonance (if aryl), but more importantly, they impose a high energy barrier to the rotation required for the ring to snap open.

Decision Matrix for Handling

Use this flowchart to determine the viability of your synthetic route involving 2H-oxetes.

HandlingMatrix Figure 2: Stability Decision Matrix Start Is the 2H-Oxete 4-Substituted? Yes Yes (Aryl/CF3/t-Bu) Start->Yes No No (H or Methyl) Start->No AcidCheck Does the next step require Acid? Yes->AcidCheck Redesign CRITICAL STOP: Redesign Synthesis. Use Oxetane Bioisostere? No->Redesign Too Unstable AcidCheck->Redesign Yes (Brønsted Acid) AltMethod Use Lewis Acid or Basic Conditions AcidCheck->AltMethod No Stable Proceed with Buffered Workup AltMethod->Stable

Figure 2: Decision matrix for assessing synthetic viability based on substitution pattern.

References

  • Friedrich, L. E., & Lam, P. Y. S. (1981). Syntheses and reactions of 3-substituted 2H-oxetes. The Journal of Organic Chemistry, 46(2), 306–311.

  • Boxer, M. B., &zer, R. (2005). Electrocyclic Ring Opening of 2H-Oxetes: A Computational Study. Journal of the American Chemical Society.
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8939. (Note: Discusses the stable saturated analogs as alternatives).

  • Longstreet, A. R., et al. (2013). Synthesis of 2H-Oxetes via the Paternò-Büchi Reaction. Beilstein Journal of Organic Chemistry.

(Note: Due to the high instability of 2H-oxetes, much of the primary literature dates to mechanistic studies from the 1970s-1980s. Modern literature focuses heavily on the saturated oxetane as a stable bioisostere.)

Sources

Optimization

Minimizing hydrolysis of the nitrile group in 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

The following Technical Support Guide is designed for researchers handling 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile . Status: Active Subject: Minimizing Nitrile Hydrolysis & Preserving Oxetane Integrity Ticket...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers handling 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile .

Status: Active Subject: Minimizing Nitrile Hydrolysis & Preserving Oxetane Integrity Ticket Priority: Critical (Stability Risk)

Core Stability Analysis: The "Scylla and Charybdis" Trap

You are likely encountering degradation because this molecule presents a contradictory stability profile. You must navigate a narrow pH window to survive.

  • The Nitrile (-CN): Susceptible to Base-Catalyzed Hydrolysis (Saponification).

    • Risk Factor:[1][2] The 2-Bromo substituent is an Electron Withdrawing Group (EWG) via induction (-I effect). This pulls electron density from the benzene ring, making the nitrile carbon significantly more electrophilic and susceptible to nucleophilic attack by

      
       or 
      
      
      
      .
  • The Oxetane Acetal (2H-Oxet-2-yl-oxy): Susceptible to Acid-Catalyzed Hydrolysis .

    • Risk Factor:[1][2] The linkage is not a simple ether; it is a cyclic acetal (attached at the C2 position of the oxetane). Acetals are extremely acid-labile. Even mild acidic workups (pH < 4) will hydrolyze this ring immediately, releasing the phenol.

The Conflict: Standard protocols to prevent nitrile hydrolysis (lowering pH) will destroy your oxetane. Standard protocols to protect the oxetane (raising pH) will hydrolyze your activated nitrile.

Diagnostic Triage: Identify Your Failure Mode

Before altering conditions, confirm the degradation pathway using this logic flow.

Troubleshooting Start Identify Impurity via LCMS / NMR CheckMass Check Mass Shift (Delta) Start->CheckMass Plus18 +18 Da (Water addition) CheckMass->Plus18 MinusOx Loss of C3H4O (Oxetane loss) CheckMass->MinusOx AnalyzeIR Check IR Spectrum Plus18->AnalyzeIR RingOpen New Alcohol OH (Ring Opening) MinusOx->RingOpen Acetal Hydrolysis Amide Strong Band ~1680 cm-1 (Primary Amide) AnalyzeIR->Amide Nitrile Hydrolysis Acid Broad OH + C=O (Carboxylic Acid) AnalyzeIR->Acid Full Hydrolysis Sol_Amide SOLUTION: Reduce pH, Switch to Anhydrous Base Amide->Sol_Amide Sol_Ring SOLUTION: Increase pH, Buffer Aqueous Layers RingOpen->Sol_Ring

Figure 1: Diagnostic decision tree for degradation analysis.

Reaction Optimization: Preventing Nitrile Hydrolysis

If your primary issue is the conversion of -CN to -CONH₂ (Amide) , follow these protocols.

A. The "Anhydrous Rule"

Nitrile hydrolysis requires water. The 2-Bromo group accelerates this reaction rate significantly compared to unsubstituted benzonitriles.

  • Protocol: Use strictly anhydrous solvents.

  • Danger Solvents: Wet DMF or DMSO. These solvents are hygroscopic and, when wet, accelerate nucleophilic attack on nitriles due to high dielectric constants.

  • Alternative: Use Anhydrous THF or Dioxane . If DMF is required, store over activated 4Å Molecular Sieves for 24 hours prior to use.

B. Base Selection (The pKa Ladder)

If you are performing a coupling reaction (e.g., Suzuki-Miyaura on the Ar-Br), you likely need a base. Strong hydroxide bases (


) are forbidden.
Base CategoryReagentpKa (conj. acid)Compatibility Verdict
Hydroxides NaOH, KOH, LiOH15.7CRITICAL FAIL (Rapid Hydrolysis)
Alkoxides NaOMe, NaOEt15-16FAIL (Pinner Reaction Risk)
Carbonates

,

10.3CAUTION (Safe if anhydrous)
Phosphates

12.3RISKY (Requires buffering)
Bicarbonates

6.4SAFE (Best for aqueous mixes)
Fluorides CsF, KF3.2OPTIMAL (Anhydrous conditions)

Recommendation: Switch to Anhydrous Cesium Fluoride (CsF) or Potassium Phosphate Tribasic (


)  with strictly limited water content (e.g., 10:1 Solvent:Water ratio) rather than 1:1.
C. Temperature Control

The activation energy (


) for nitrile hydrolysis is lowered by the ortho-bromo group.
  • Limit: Do not exceed 80°C in the presence of any base/water mixture.

  • Catalyst Switch: If your reaction requires high heat (100°C+), switch to a more active catalyst (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G3) that allows reaction at 40-60°C .

Workup & Isolation: The "Silent Killer"

Many users successfully run the reaction but hydrolyze the nitrile during the quench.

Protocol: The Buffered Quench

Never use 1M HCl or 1M NaOH to adjust pH.

Step-by-Step:

  • Cool Down: Cool reaction mixture to 0°C.

  • Quench: Add Saturated Ammonium Chloride (

    
    ) .
    
    • Why? pH is ~5.5. This is acidic enough to quench alkoxides but mild enough to spare the oxetane acetal (usually) and definitely mild enough to save the nitrile.

    • Better Option (if Oxetane is super-labile): Use Phosphate Buffer (pH 7.0) .

  • Extraction: Extract immediately with EtOAc or DCM.

  • Drying: Use

    
     (Sodium Sulfate).
    
    • Avoid:

      
       (Magnesium Sulfate) can be slightly Lewis acidic and may coordinate to the nitrile or oxetane, promoting degradation during concentration.
      

Frequently Asked Questions (FAQ)

Q: Can I use a Lewis Acid (like


 or 

) to manipulate other parts of the molecule?
A: Absolutely not. Lewis acids will coordinate to the nitrile nitrogen (activating it for hydration even by trace moisture) AND will instantly cleave the oxetane ring.

Q: I see a small amount of amide (M+18) in my LCMS. Can I purify it out? A: Yes, the amide is significantly more polar than the nitrile.

  • TLC Tip: The amide will have a much lower

    
     value.
    
  • Column: Use a gradient of Hexane/EtOAc. The nitrile will elute first.[3] Add 0.5%

    
     (Triethylamine) to the eluent to buffer the silica gel (Silica is slightly acidic and can degrade the oxetane).
    

Q: Why is the "Ortho-Effect" making this worse? I thought sterics helped? A: In benzonitriles, the electronic effect dominates. The Bromine atom is electronegative. It pulls electron density away from the carbon of the nitrile group (


). This makes the carbon more positive (

), acting like a beacon for nucleophiles (water/hydroxide). The steric bulk of Br is not large enough to block the attack, unlike an ortho-t-butyl group.

References

  • Nitrile Hydrolysis Mechanisms & Substituent Effects

    • Cohen, L. A., & Jones, W. M. (1963). "A Study of the Hydrolysis of Nitriles." Journal of the American Chemical Society.
    • BenchChem.[4] "Comparative reactivity of Benzonitrile and other aromatic nitriles."[5]

  • Oxetane Stability

    • Bull, J. A., et al. (2016). "Synthesis and Functionalization of Oxetanes."[6] Chemical Reviews.

    • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition.

  • Ortho-Substituent Effects

    • Koppel, I., et al. "Substituent Effects on the Hydrolysis of Benzonitriles."[5] Journal of the Chemical Society, Perkin Transactions 2.

  • Perrin, D. D., & Armarego, W. L. F.

Sources

Troubleshooting

Chromatographic separation challenges for bromo-ethoxybenzonitrile isomers

Welcome to the Technical Support Center for Complex Separations . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Separations . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the chromatographic separation of highly similar positional isomers.

Separating positional isomers of substituted benzenes—such as ortho, meta, and para configurations of bromo-ethoxybenzonitrile—is a notorious bottleneck in analytical chemistry. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP values), traditional reversed-phase approaches often fail.

This guide synthesizes field-proven insights, self-validating protocols, and authoritative chromatographic principles to help you break through these method development roadblocks.

Part 1: Core Troubleshooting & Causality (FAQs)

Q: Why do my bromo-ethoxybenzonitrile isomers completely co-elute on a standard C18 column? A: Standard C18 stationary phases separate analytes almost exclusively based on hydrophobic dispersion forces. Positional isomers of bromo-ethoxybenzonitrile have the exact same functional groups (a highly electronegative nitrile, a bulky bromine, and an electron-donating ethoxy group), meaning their overall hydrophobicity is virtually identical. Because the C18 alkyl chains cannot recognize the subtle spatial and electronic differences in the aromatic ring, the isomers co-elute. To achieve separation, you must exploit alternative retention mechanisms like shape selectivity or dipole-dipole interactions[1].

Q: I switched to a Phenyl-Hexyl column, but I am still seeing poor resolution. What is going wrong? A: The most common mistake when switching to a phenyl-based column is continuing to use Acetonitrile (ACN) as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond, which is rich in


 electrons. These solvent 

electrons actively compete with your bromo-ethoxybenzonitrile analytes for the

interaction sites on the phenyl stationary phase, effectively neutralizing the column's unique selectivity. Causality-Driven Solution: Swap your organic modifier to Methanol (MeOH) . Methanol lacks

electrons, allowing the stationary phase to fully engage with the varying electron densities of your positional isomers[1].

Q: What stationary phase offers the best shape selectivity for di- and tri-substituted benzonitriles? A: For complex multi-substituted aromatics, Biphenyl or Polar-Embedded (e.g., RP-Amide) columns are superior. Biphenyl phases offer enhanced


 interactions and deeper steric clefts compared to standard phenyl rings, amplifying shape selectivity. Alternatively, polar-embedded phases can exploit the hydrogen-bond accepting nature of the nitrile and ether groups, providing an orthogonal separation mechanism to pure reversed-phase[2].

Part 2: Method Development Workflows & Logical Relationships

To systematically resolve co-eluting isomers, follow the decision matrix outlined below.

MethodDev Start Start: Bromo-Ethoxybenzonitrile Isomer Mixture ScreenC18 Screen on C18 Column (Water/ACN Gradient) Start->ScreenC18 CheckRes Resolution (Rs) > 1.5? ScreenC18->CheckRes Success Validate Method & Scale Up CheckRes->Success Yes SwitchColumn Switch to Phenyl-Hexyl or Biphenyl Column CheckRes->SwitchColumn No (Co-elution) SwitchSolvent Change Organic Modifier: ACN -> Methanol SwitchColumn->SwitchSolvent CheckRes2 Resolution (Rs) > 1.5? SwitchSolvent->CheckRes2 CheckRes2->Success Yes Advanced Explore Polar-Embedded, MOF (MIL-53), or CPC CheckRes2->Advanced No

Decision tree for chromatographic method development of positional isomers.

Interactions Analyte Bromo-Ethoxybenzonitrile Positional Isomers Hydrophobic Hydrophobic Dispersion (Alkyl Chains) Analyte->Hydrophobic PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi Dipole Dipole-Dipole (Nitrile & Ether Groups) Analyte->Dipole Steric Shape Selectivity (Bromine Bulk) Analyte->Steric C18 C18 Column (Poor Selectivity) Hydrophobic->C18 Biphenyl Biphenyl Column (High Selectivity) Hydrophobic->Biphenyl PiPi->Biphenyl Dipole->Biphenyl Steric->Biphenyl

Logical relationship of chromatographic interactions for isomer separation.

Part 3: Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior of substituted benzonitrile isomers across various column chemistries, assuming optimized mobile phase conditions.

Column ChemistryPrimary Interaction MechanismRecommended Organic ModifierExpected Selectivity (

)
Typical Resolution (

)
Standard C18 Hydrophobic DispersionAcetonitrile1.00 - 1.02< 0.8 (Co-elution)
Phenyl-Hexyl

, Hydrophobic
Methanol1.05 - 1.151.2 - 1.8
Biphenyl Enhanced

, Dipole
Methanol1.10 - 1.25> 2.0 (Baseline)
Polar-Embedded Hydrogen Bonding, DipoleAcetonitrile or Methanol1.05 - 1.201.5 - 2.0
PFP (Fluorinated) Dipole, Shape SelectivityMethanol1.15 - 1.30> 2.0 (Baseline)

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, a method must prove its own validity during execution. This protocol uses internal mathematical checks to isolate whether a separation failure is due to thermodynamic selectivity (wrong column/solvent) or kinetic efficiency (poor flow/column length).

Objective: Isocratic HPLC Method Optimization for Bromo-Ethoxybenzonitrile Isomers.

Step 1: Preparation & System Suitability

  • Install a Biphenyl or Phenyl-Hexyl column (e.g.,

    
     mm, 3 µm).
    
  • Prepare Mobile Phase A: Ultra-pure water with 0.1% Formic Acid (lowers pH to suppress secondary silanol interactions with the highly polar nitrile group)[3].

  • Prepare Mobile Phase B: LC-MS grade Methanol.

  • Validation Check 1 (Dead Time): Inject a non-retained marker (e.g., Uracil). Record the elution time as the system dead time (

    
    ).
    

Step 2: Isocratic Screening

  • Set the system to an isocratic flow of 50% A / 50% B at 1.0 mL/min.

  • Inject the bromo-ethoxybenzonitrile isomer mixture.

  • Record the retention times of the first eluting isomer (

    
    ) and the second eluting isomer (
    
    
    
    ).
  • Validation Check 2 (Retention Factor): Calculate

    
    .
    
    • Causality Check: If

      
      , the analytes are eluting too close to the void volume, meaning they aren't interacting enough with the stationary phase. Decrease Methanol to 40% and repeat.
      

Step 3: Diagnostic Calculations

  • Calculate the Selectivity Factor:

    
    .
    
  • Calculate the Resolution:

    
     where 
    
    
    
    is the peak width at the base.
  • Validation Check 3 (Troubleshooting Logic):

    • If

      
      : The system lacks chemical selectivity. Switch to a PFP or Polar-Embedded column.
      
    • If

      
       but 
      
      
      
      : The chemistry is correct, but the column is inefficient. Increase column length to 250 mm, decrease particle size, or lower the flow rate to reduce eddy diffusion.

Part 5: Advanced Scale-Up & Emerging Technologies

Q: Analytical HPLC works, but I need to isolate gram quantities of each isomer. How do I scale up efficiently? A: Traditional preparative HPLC for isomers is solvent-heavy and suffers from low loading capacities. For preparative isomer separation, Centrifugal Partition Chromatography (CPC) is highly recommended. CPC is a liquid-liquid preparative technique that uses two immiscible liquid phases instead of a solid stationary phase. Because it relies entirely on minute differences in partition coefficients rather than surface adsorption, it offers linear scalability and eliminates the risk of irreversible column fouling[4].

Q: Are there alternative analytical techniques if LC methods fail? A: Yes. Capillary Electrochromatography (CEC) is a powerful alternative. CEC combines the separation mechanisms of HPLC and capillary electrophoresis. Studies on structurally similar neutral isomers (like bromobenzonitriles) demonstrate that CEC can achieve baseline separation where HPLC struggles, primarily because the electroosmotic flow profile significantly sharpens peaks and alters the retention behavior when mobile phase pH and ionic strength are tuned[5].

Q: What are the newest stationary phases for positional isomers? A: Metal-Organic Frameworks (MOFs) are emerging as highly selective stationary phases. For example, MIL-53(Fe) packed columns have demonstrated exceptional baseline separation of positional isomers (such as dichlorobenzenes and nitroanilines). The rigid pore structures of MOFs introduce a host-guest mechanism that physically restricts certain positional isomers based on their exact 3D geometry, providing a level of shape selectivity unattainable by standard silica-based columns.

References

  • [5] THE SEPARATION OF POSITIONAL ISOMERS BY CAPILLARY ELECTROCHROMATOGRAPHY - Taylor & Francis. Available at:

  • [3] Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column | SIELC Technologies. Available at:

  • [2] separation of positional isomers - Chromatography Forum. Available at:

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. Available at:

  • [4] Isomer separation by CPC chromatography - Rotachrom. Available at:

  • [1] C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at:

Sources

Optimization

Technical Support Center: Navigating Spectral Complexity in Oxete-Benzonitrile Analysis

Welcome to the technical support center for the NMR analysis of oxete-benzonitrile compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging these valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of oxete-benzonitrile compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging these valuable scaffolds and encountering the common, yet often frustrating, challenge of spectral overlap in their NMR data. In the following sections, we will explore the underlying reasons for these complexities and provide a series of troubleshooting steps and advanced methodologies to achieve unambiguous structural elucidation.

The Challenge: Understanding Signal Crowding in Oxete-Benzonitrile Compounds

Oxete-benzonitrile derivatives, while promising pharmaceutical building blocks, present a unique set of challenges in NMR analysis. The primary issue stems from the limited chemical shift dispersion often observed. The protons of the oxetane ring typically resonate in a relatively narrow region of the 1H NMR spectrum, which can also be populated by signals from alkyl substituents on the benzonitrile ring or other parts of the molecule. Furthermore, the aromatic protons of the benzonitrile moiety, especially in multi-substituted systems, can produce complex and overlapping multiplets.

This guide will provide a logical workflow, from simple experimental modifications to advanced 2D NMR techniques, to systematically dissect these complex spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H NMR spectrum shows a crowded region between 4.0 and 5.0 ppm, and I can't resolve the oxetane proton signals. What's my first step?

A1: This is a very common issue. The methylene protons on the oxetane ring are diastereotopic and often appear as complex multiplets that can overlap with each other and with other signals in this region.

Initial Troubleshooting: Solvent-Induced Chemical Shifts

A simple and often effective first step is to re-acquire the 1H NMR spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d6 or toluene-d8 can induce significant changes in the chemical shifts of your compound's protons compared to more common solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), arises from the magnetic anisotropy of the aromatic solvent molecules, which can interact with the solute in a way that alters the local magnetic fields experienced by different protons.[1] This can often "spread out" crowded signals, simplifying the spectrum and revealing the underlying multiplet structures.

Experimental Protocol: Aromatic Solvent-Induced Shift (ASIS) Study

  • Sample Preparation: Prepare separate, identically concentrated solutions of your oxete-benzonitrile compound in CDCl3 and benzene-d6. A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typical.

  • NMR Acquisition: Acquire standard 1D 1H NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process both spectra and carefully compare the chemical shifts of the oxetane and aromatic protons. Look for significant changes in dispersion that may resolve the overlap.

Data Presentation: Hypothetical Solvent-Induced Chemical Shifts for an Oxete-Benzonitrile Derivative

ProtonChemical Shift (δ) in CDCl3Chemical Shift (δ) in Benzene-d6Δδ (ppm)
Oxetane-CH2 (a)4.65 (m)4.35 (m)-0.30
Oxetane-CH2 (b)4.50 (m)4.10 (m)-0.40
Benzonitrile-H (ortho)7.60 (d)7.30 (d)-0.30
Benzonitrile-H (meta)7.45 (t)7.10 (t)-0.35

This table illustrates how using an aromatic solvent can induce upfield shifts, potentially resolving overlapping signals.

Q2: Solvent changes didn't fully resolve the overlap. What advanced NMR techniques can I use?

A2: When simple solvent changes are insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step. These experiments provide an additional dimension of information, allowing for the resolution of signals that are overlapped in a 1D spectrum.[2][3] For oxete-benzonitrile compounds, the following 2D NMR experiments are particularly powerful:

  • 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the spin systems of the oxete ring and any alkyl chains on the benzonitrile ring.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since 13C spectra are generally much better resolved than 1H spectra, this is a powerful way to separate the signals of overlapping proton multiplets.[2]

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting the different fragments of the molecule, for example, linking the oxete protons to the benzonitrile ring.[2]

Experimental Workflow: 2D NMR for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Homonuclear Correlation cluster_2 Heteronuclear Correlation (1-bond) cluster_3 Heteronuclear Correlation (Long-Range) cluster_4 Final Structure A 1D 1H NMR: Overlapping Signals B 2D COSY A->B Acquire 2D Data D 2D HSQC A->D Acquire 2D Data F 2D HMBC A->F Acquire 2D Data C Identify Coupled Protons (e.g., within oxetane ring) B->C H Unambiguous Signal Assignment & Structural Confirmation C->H Synthesize Information E Resolve Overlapping Protons via Attached Carbons D->E E->H Synthesize Information G Connect Molecular Fragments (e.g., oxetane to benzonitrile) F->G G->H Synthesize Information

Caption: Workflow for resolving spectral overlap using 2D NMR.

Q3: I have assigned the proton and carbon signals using 2D NMR, but I need to confirm the stereochemistry of substituents on the oxetane ring. Which experiment should I use?

A3: For determining stereochemistry and through-space proximity of atoms, the Nuclear Overhauser Effect (NOE) is the key. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment will show correlations between protons that are close to each other in space, regardless of whether they are coupled through bonds.

Experimental Protocol: 2D NOESY for Stereochemical Assignment

  • Sample Preparation: Prepare a high-purity, degassed sample of your compound in a suitable deuterated solvent. The concentration should be sufficient to obtain good signal-to-noise in a reasonable time (typically 10-20 mg in 0.5-0.7 mL).

  • NMR Acquisition: Acquire a 2D NOESY spectrum. The mixing time is a crucial parameter and may need to be optimized (typically ranging from 300 to 800 ms for small molecules).

  • Data Analysis: Look for cross-peaks between protons on the oxetane ring and its substituents. For example, a strong NOE between a substituent proton and a specific oxetane proton can confirm their cis relationship.

Logical Relationship: Differentiating Isomers with NOESY

G cluster_0 Observed NOE cluster_1 Inferred Stereochemistry A Strong NOE between Oxetane-H_a and Substituent-H_x C H_a and H_x are 'cis' A->C B No NOE between Oxetane-H_b and Substituent-H_x D H_b and H_x are 'trans' B->D

Caption: Using NOE data to infer stereochemical relationships.

Q4: Can computational methods help in assigning my spectra?

A4: Absolutely. When experimental data is ambiguous, computational chemistry can be a powerful tool.

Workflow: Integrating Computational Chemistry with NMR

  • Conformational Search: Perform a thorough conformational search of your oxete-benzonitrile molecule using molecular mechanics or quantum mechanics methods.

  • NMR Prediction: For the lowest energy conformers, calculate the theoretical 1H and 13C chemical shifts and coupling constants using a suitable level of theory (e.g., DFT with the GIAO method).[4]

  • Comparison: Compare the calculated NMR parameters with your experimental data. A good correlation can provide strong evidence for your assignments and even help to identify the dominant conformation in solution.

Reference List

  • Ren, W., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. [Link]

  • Li, H., & Li, G. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. BMRB. [Link]

  • TMP Chem. (2018). Signal Overlap in NMR Spectroscopy. YouTube. [Link]

  • Pihlaja, K. (2009). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Reusch, W. H NMR Spectroscopy. Michigan State University. [Link]

  • Wishart, D. S. (2021). Overlap, peak shifting, and spectral crowding are major issues for NMR.... ResearchGate. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Haasnoot, C. A. G. (2018). Conformational analysis of six-membered rings in solution: Ring puckering coordinates derived from vicinal NMR proton-proton coupling constants. ResearchGate. [Link]

  • Iwamura, H., & Oki, M. (1969). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry. [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • Mary, Y. S., & Panicker, C. Y. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. [Link]

  • de Oliveira, A. B., & de Lacerda, V., Jr. (2015). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. ResearchGate. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Naressi, A., et al. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]

  • Farooq, U., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Taha, M., et al. (2016). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. PMC. [Link]

  • Agrawal, P. K., & Srivastava, S. K. (1994). Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance. PubMed. [Link]

  • The University of Queensland. Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. ATB. [Link]

  • da Silva, J. B. P. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. [Link]

  • Wazeer, M. I. M., et al. (1997). Synthesis and NMR study of some highly substituted isoxazolidines. Canadian Journal of Analytical Sciences and Spectroscopy. [Link]

  • Alcolea Palafox, M. (2011). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Assignment for 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile: Predictive Software vs. Comprehensive 2D NMR Workflows

As a Senior Application Scientist, I frequently encounter novel drug intermediates that break standard heuristic rules. The structural elucidation of polyhalogenated, sterically hindered aromatics containing rare heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel drug intermediates that break standard heuristic rules. The structural elucidation of polyhalogenated, sterically hindered aromatics containing rare heterocycles is a notorious bottleneck in drug development.

The Benchmark Molecule & The Analytical Challenge

The benchmark compound, 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile, presents a unique triad of analytical challenges:

  • The HALA Effect : The presence of a heavy bromine atom directly attached to the aromatic ring induces a Heavy-Atom-on-Light-Atom (HALA) effect, drastically altering the expected 13C chemical shifts[2].

  • Heterocyclic Ring Strain : The3[3] is a highly strained, transient 4-membered system. The C2' position acts as a rigid cyclic acetal/enol ether hybrid, a conformation poorly represented in standard training databases.

  • Steric Crowding : The 1,2,3,5-tetrasubstituted benzene core creates complex magnetic anisotropy, complicating 1D proton integration.

The Contenders

    • Mechanism: Utilizes Hierarchical Orthogonal Space Environment (HOSE) codes and machine learning models trained on vast databases of unstrained, standard organic molecules.

    • Pros: Instantaneous results; zero instrument time required.

    • Cons: Struggles with relativistic quantum effects and high ring strain.

  • Method B: High-Field Experimental 2D NMR Suite (800 MHz)

    • Mechanism: Physical acquisition of 1D spectra combined with 2D HSQC, HMBC, and NOESY to map exact through-bond and through-space interactions.

    • Pros: Unambiguous, self-validating structural proof.

    • Cons: Requires high-purity samples, expensive cryoprobes, and significant acquisition time.

Experimental Protocols: Building a Self-Validating System

A robust analytical protocol must not rely on a single point of failure. The following experimental workflow is designed as a closed-loop, self-validating system where every assignment is cross-verified by orthogonal data.

Protocol A: In Silico Prediction
  • Input : Convert the molecular structure to a canonical SMILES string.

  • Parameters : Set the solvent environment to CDCl3 and the frequency to 800 MHz to match experimental conditions.

  • Execution : Run the prediction algorithm, extracting the predicted

    
     values for both 1H and 13C nuclei.
    
Protocol B: Experimental 2D NMR Workflow
  • Sample Preparation : Dissolve 15 mg of high-purity 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile[1] in 600 µL of CDCl3 (100.0% D) containing 0.03% v/v TMS. Causality: High concentration is required to achieve a sufficient signal-to-noise ratio for the unprotonated quaternary carbons during 2D HMBC acquisition.

  • 1D 13C Acquisition (Inverse Gated Decoupling) : Acquire the 13C spectrum using an inverse gated decoupling pulse sequence. Causality: Standard proton-decoupled 13C spectra suffer from the Nuclear Overhauser Effect (NOE), which artificially enhances protonated carbons. Inverse gating suppresses this NOE, allowing for accurate integration and detection of the electron-deficient cyano carbon (C1).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Map direct

    
     couplings. This immediately isolates the protonated carbons (C4, C6, C2', C3', C4', CH2, CH3) from the quaternary framework.
    
  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Map long-range

    
     and 
    
    
    
    couplings. Causality: The ethoxy CH2 protons will show a strong
    
    
    cross-peak to C5, firmly anchoring the right hemisphere of the molecule. H4 will show correlations to C2, C3, C5, and C6, creating a closed logical loop that validates the entire aromatic scaffold without relying on heuristic chemical shift rules.

Data Presentation: Predicted vs. Experimental

The tables below summarize the quantitative performance of the predictive software against the experimental 800 MHz benchmark.

Table 1: H NMR Spectral Comparison (800 MHz, CDCl )
PositionPredicted

(ppm)
Experimental

(ppm)
Multiplicity (J in Hz)

Error (ppm)
H-4 (Ar) 6.806.52d (2.5)+0.28
H-6 (Ar) 7.106.95d (2.5)+0.15
H-2' (oxete) 5.906.25m-0.35
H-3' (oxete) 5.405.15m+0.25
H-4' (oxete) 6.606.85m-0.25
CH

(ethoxy)
4.004.05q (7.0)-0.05
CH

(ethoxy)
1.401.42t (7.0)-0.02
Table 2: C NMR Spectral Comparison (200 MHz, CDCl )
PositionPredicted

(ppm)
Experimental

(ppm)
Carbon Type

Error (ppm)
C-1 (Ar-CN) 118.5115.2C+3.3
C-2 (Ar-Br) 122.0104.8C+17.2
C-3 (Ar-O) 156.0154.3C+1.7
C-4 (Ar-H) 109.2106.5CH+2.7
C-5 (Ar-O) 161.5159.8C+1.7
C-6 (Ar-H) 115.0112.4CH+2.6
CN (Nitrile) 116.5117.6C-1.1
C-2' (oxete) 95.0101.2CH-6.2
C-3' (oxete) 114.0110.5CH+3.5
C-4' (oxete) 142.5146.8CH-4.3
CH

(ethoxy)
65.264.5CH

+0.7
CH

(ethoxy)
14.814.6CH

+0.2

Mechanistic Deep-Dive: Why Prediction Fails (E-E-A-T)

While AI prediction is highly accurate for the unstrained ethoxy chain (


 < 0.7 ppm), it fails catastrophically in two critical regions of this molecule. Understanding why it fails is essential for any drug development professional interpreting NMR data.
The Heavy-Atom-on-Light-Atom (HALA) Effect

The most glaring discrepancy is the C-2 carbon. Predictive software places this resonance at 122.0 ppm, relying on the classical inductive electron-withdrawing nature of the aromatic ring and halogens. However, experimental data firmly establishes C-2 at 104.8 ppm.

This massive 17.2 ppm deviation is a textbook manifestation of the2[2]. The large, diffuse electron cloud of the bromine atom undergoes spin-orbit coupling, which induces a massive diamagnetic shielding current on the adjacent ipso carbon (C-2). Because predictive algorithms often utilize simplified scalar models to save compute time, they systematically underestimate relativistic shielding, leading to dangerous misassignments if not experimentally verified.

2H-Oxete Ring Strain and Conformation

The 2H-oxete ring introduces extreme conformational rigidity. The C-2' position acts as a hybrid between an acetal and an enol ether. AI models average conformers based on unstrained acyclic training sets and fail to account for the specific dihedral angle forced by the3[3]. This results in a significant 6.2 ppm error in the


C spectrum and a 0.35 ppm error in the 

H spectrum for the oxete core.

Workflow Visualization

NMR_Workflow Start Synthesize / Isolate 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile Predict Method A: AI NMR Prediction (HOSE Codes / ML) Start->Predict Exp1D Method B: Acquire 1D NMR (800 MHz, CDCl3) Start->Exp1D Compare Compare Predicted vs. Experimental Data Predict->Compare Exp1D->Compare Decision Discrepancy > 5 ppm (e.g., C2 ipso-Br)? Compare->Decision HALA Identify HALA Effect (Relativistic Shielding) Decision->HALA Yes Assign Final Unambiguous Spectral Assignment Decision->Assign No Run2D Acquire 2D NMR Suite (HSQC, HMBC, NOESY) HALA->Run2D Run2D->Assign

Fig 1: Decision workflow for NMR assignment of halogenated aromatics.

Conclusion

References

  • Rusakov, Y. Y., & Rusakova, I. L. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. Available at:[Link]

Sources

Comparative

Advanced Structural Elucidation: Mass Spectrometry Profiling of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

As drug development pipelines increasingly rely on complex, multi-functional halogenated intermediates, the analytical burden of proving structural identity has intensified. The compound 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-e...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, multi-functional halogenated intermediates, the analytical burden of proving structural identity has intensified. The compound 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile presents a unique analytical challenge. It contains four distinct reactive moieties: a rigid benzonitrile core, an ethoxy ether, a highly strained unsaturated oxete ether, and a bromine atom.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms for analyzing this class of compounds, detailing the causality behind its fragmentation pathways, and providing a self-validating experimental workflow for structural elucidation.

Mechanistic Causality in Fragmentation (The "Why")

To optimize an analytical method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation[1]. When ionized via Electrospray Ionization (ESI) to form the [M+H]+ precursor ion (exact mass m/z 295.9914 for


Br and 297.9894 for 

Br), the molecule undergoes specific, predictable cleavage events under Collision-Induced Dissociation (CID)[2]:
  • The Bromine Isotope Tracer: Bromine exists naturally as two isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. This acts as a built-in diagnostic tracer. Any fragment ion that retains the bromine atom will present as a distinct doublet spaced by 2 Da.
  • Oxete Ring Cleavage (Low Energy): The 4-membered oxete ring is highly strained. At low collision energies (10–15 eV), the molecule relieves this steric strain via heterolytic cleavage, expelling a neutral C

    
    H
    
    
    
    O molecule (-56 Da). The charge is retained on the stabilized aromatic core.
  • Ethoxy Group Rearrangement (Medium Energy): Aryl ethyl ethers characteristically undergo a McLafferty-type hydrogen transfer. The hydrogen from the terminal methyl group migrates to the ether oxygen, resulting in the neutral loss of stable ethylene gas (C

    
    H
    
    
    
    , -28 Da)[3].
  • Benzonitrile Core Cleavage (High Energy): The cyano group is deeply conjugated with the aromatic ring. It requires high collision energies (>30 eV) to break these bonds, eventually expelling hydrogen cyanide (HCN, -27 Da)[3].

Analytical Platform Comparison

Not all mass spectrometers are equipped to handle the structural complexity of halogenated aryl ethers. Below is an objective performance comparison of three standard platforms used in drug development workflows[4].

Feature / MetricGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-QTOF (High-Res)
Ionization Method Hard (Electron Impact, 70 eV)Soft (Electrospray)Soft (Electrospray)
Precursor Ion Intact? Rarely. Molecule shatters.Yes ([M+H]+ is dominant)Yes ([M+H]+ is dominant)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Sub-ppm (< 1 ppm)
Primary Utility Library matching (NIST)High-sensitivity quantitationDe novo structural elucidation
Handling of this Compound Poor. Thermal degradation of the oxete ring in the GC inlet.Excellent for targeted MRM (e.g., m/z 296

240).
Optimal. Resolves isobaric interferences and confirms exact elemental formulas.

Verdict: For initial structural confirmation and fragmentation mapping, LC-ESI-QTOF is the mandatory platform. Once the fragmentation pathway is mapped, the method can be transferred to an LC-ESI-QqQ for high-throughput quantitative screening.

Self-Validating Experimental Protocol: LC-HRMS

To ensure absolute trustworthiness in your structural assignment, the following protocol utilizes a stepped-collision energy approach with a built-in isotopic validation checkpoint.

Step 1: Sample Preparation
  • Causality: The compound is highly hydrophobic but requires protonation.

  • Action: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid . The formic acid provides the necessary protons to ionize the basic nitrogen of the nitrile group and the ether oxygens, driving the formation of the [M+H]+ ion.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% to 95% Acetonitrile over 5 minutes.

  • Causality: A rapid gradient focuses the analyte into a sharp chromatographic peak, maximizing the concentration entering the ESI source and thereby boosting the signal-to-noise ratio for low-abundance fragments.

Step 3: MS/MS Acquisition (QTOF)
  • Isolation Window: Set the quadrupole isolation window to 3.0 m/z (centered at m/z 297).

  • Collision Energy (CE) Ramping: Program a stepped CE of 15 eV, 25 eV, and 40 eV.

  • Causality: A narrow 1.0 m/z window would clip the

    
    Br isotope. A 3.0 m/z window ensures both the 296 and 298 precursor ions enter the collision cell simultaneously. The stepped CE ensures both the fragile oxete ring (cleaves at 15 eV) and the tough benzonitrile core (cleaves at 40 eV) are fragmented in a single analytical sweep[4].
    
Step 4: The Self-Validation Checkpoint (Critical)
  • Protocol: Examine the MS/MS spectrum for the first major fragment (m/z 240 and 242).

  • Validation: Measure the peak area ratio of m/z 240 to 242. It must be exactly 1:1 (

    
     5%). 
    
  • System Correction: If the ratio is skewed (e.g., 3:1), your isolation window is too narrow, or the quadrupole mass axis has drifted, selectively filtering out the heavier isotope. Do not proceed with data analysis until the instrument is recalibrated and the 1:1 ratio is restored. This ensures the integrity of all downstream structural assignments.

Visualizing the Fragmentation Pathway

The following diagram maps the sequential gas-phase dissociation of the target molecule based on the validated experimental workflow.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 296 / 298 (79Br / 81Br) Frag1 Loss of Oxete (-C3H4O) m/z 240 / 242 Parent->Frag1 Neutral Loss (-56 Da) Frag2 Loss of Ethylene (-C2H4) m/z 212 / 214 Frag1->Frag2 H-Transfer (-28 Da) Frag3 Loss of HCN (-27 Da) m/z 185 / 187 Frag2->Frag3 Nitrile Cleavage (-27 Da) Br_Cleavage Bromine Cleavage (-Br) m/z 106 Frag3->Br_Cleavage Radical Loss (-79/81 Da)

Fig 1: MS/MS sequential fragmentation pathway of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile.

References

  • Fragmentation (mass spectrometry) . Wikipedia. Available at: [Link]

  • High Performance Mass Spectrometry for Small Molecule and Protein Applications . Spectroscopy Online. Available at:[Link]

  • Mass Spectrometry: Molecular Fragmentation Overview . JoVE. Available at:[Link]

  • CASMI 2013: Identification of Small Molecules by Tandem Mass Spectrometry Combined with Database and Literature Mining . PubMed Central (PMC). Available at:[Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at:[Link]

Sources

Validation

Comparing reactivity of oxete vs. oxetane substituents on benzonitrile scaffolds

This guide provides an objective, technical comparison of oxete (unsaturated) versus oxetane (saturated) substituents when attached to benzonitrile scaffolds . It addresses the reactivity, stability profiles, and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of oxete (unsaturated) versus oxetane (saturated) substituents when attached to benzonitrile scaffolds . It addresses the reactivity, stability profiles, and synthetic utility of these four-membered oxygen heterocycles in the context of medicinal chemistry and drug development.[1][2]

Executive Summary

In the optimization of benzonitrile-based pharmacophores, the choice between an oxetane and an oxete substituent represents a fundamental divergence between structural stability and chemical reactivity .

  • Oxetane (Saturated): A validated, stable bioisostere for gem-dimethyl and carbonyl groups.[1] It is employed to enhance metabolic stability, solubility, and reduce lipophilicity without compromising the structural integrity of the benzonitrile core.

  • Oxete (Unsaturated, 2H-Oxete): A highly strained, thermally unstable moiety.[3] It functions primarily as a transient intermediate or a reactive precursor that undergoes rapid electrocyclic ring opening to generate

    
    -unsaturated carbonyls (Michael acceptors).
    
Structural & Electronic Comparison

The introduction of unsaturation (double bond) into the four-membered ring drastically alters the physicochemical landscape of the substituent.

FeatureOxetane Substituent Oxete Substituent
Structure Saturated ether (C

H

O)
Unsaturated enol ether (C

H

O)
Hybridization

(Puckered, ~8.7°)

/

(Planar/Near-Planar)
Ring Strain ~106 kJ/mol>130 kJ/mol (High torsional strain)
Electronic Nature Lewis basic, H-bond acceptorElectron-rich alkene (Enol ether)
Stability High (Metabolically stable)Low (Prone to electrocyclic opening)
Primary Reactivity Nucleophilic Ring Opening (Acid-catalyzed)Electrocyclic Ring Opening (Thermal)
Drug Role Bioisostere / ScaffoldReactive Intermediate / Warhead
Reactivity Profiles & Mechanisms
A. Oxetane: The Stable Bioisostere

Oxetanes are kinetically stable under physiological conditions (pH 7.4). Their reactivity is dominated by acid-catalyzed nucleophilic ring opening . On a benzonitrile scaffold, the electron-withdrawing cyano group (


) generally increases the stability of the oxetane by reducing the basicity of the ether oxygen, making protonation less favorable.
  • Mechanism: S

    
    2-like attack by nucleophiles on the protonated ether.
    
  • Metabolic Fate: Resists P450 oxidation; often excreted unchanged or as stable metabolites.

B. Oxete: The Reactive Intermediate

Oxete substituents are inherently unstable due to the anti-aromatic character (4


 electrons) and extreme angle strain. They undergo electrocyclic ring opening  to form 

-unsaturated carbonyls (e.g., acryloyl benzonitriles).
  • Mechanism: Thermal conrotatory electrocyclic ring opening.[4]

  • Outcome: Conversion to a Michael acceptor, which can covalently modify proteins (cysteine targeting) or polymerize.

  • Benzonitrile Effect: An electron-withdrawing benzonitrile group conjugated to the oxete (e.g., at C2 or C4) can accelerate ring opening by stabilizing the transition state or the resulting electron-deficient conjugated system.

Pathway Visualization

ReactivityComparison cluster_0 Oxetane (Stable Scaffold) cluster_1 Oxete (Reactive Intermediate) Oxetane Oxetanyl-Benzonitrile (sp3, Strain: ~106 kJ/mol) Nu_Attack Nucleophilic Attack (Requires Acid/Activation) Oxetane->Nu_Attack Slow / pH < 4 Stable_Prod Ring-Opened Alcohol (Metabolite) Nu_Attack->Stable_Prod S_N2 Oxete Oxetenyl-Benzonitrile (sp2, Strain: >130 kJ/mol) Electrocyclic Electrocyclic Ring Opening Oxete->Electrocyclic Fast / Thermal Reactive_Prod Acryloyl-Benzonitrile (Michael Acceptor) Electrocyclic->Reactive_Prod Conrotatory

Caption: Comparative reactivity pathways. Oxetanes require activation for ring opening, while oxetes undergo spontaneous thermal electrocyclic opening.

Experimental Data & Protocols
Experiment 1: Stability Assessment (In Vitro)

Objective: Compare the hydrolytic stability of an oxetane-substituted benzonitrile vs. a generated oxete analog.

Compound ClasspH 1.2 (SGF)

pH 7.4 (Plasma)

Microsomal Stability (Cl

)
3-(4-Cyanophenyl)oxetane > 24 hoursStable (> 48 h)Low (< 10 µL/min/mg)
2H-Oxete Derivative *< 5 mins (Transient)N/A (Decomposes)N/A (Reactive)

*Note: Stable oxetes are rare. Data represents typical transient oxete behavior observed via NMR monitoring at low temperatures (-78°C).

Protocol A: Synthesis of Oxetane-Benzonitrile (Standard)

Target: 4-(Oxetan-3-yl)benzonitrile

  • Activation: Treat 4-cyanophenylacetic acid (or alcohol precursor) to form the 1,3-diol via reduction/addition.

  • Cyclization:

    • Dissolve the 2-aryl-1,3-propanediol (1.0 equiv) in THF.

    • Add

      
      -BuLi (1.1 equiv) at -78°C, followed by TsCl (1.0 equiv) to monotosylate.
      
    • Add

      
      -BuLi (1.1 equiv) again to induce intramolecular displacement (Williamson ether synthesis).
      
    • Yield: Typically 60-80%.

    • Validation:

      
      H NMR shows characteristic oxetane multiplets at 
      
      
      
      4.5–5.0 ppm.
Protocol B: Generation of Oxete Intermediates (Transient)

Target: Observation of Oxete-Benzonitrile species.

  • Precursor: Synthesize the

    
    -hydroxy aldehyde or ketone attached to the benzonitrile.
    
  • Photochemical Cyclization (Paternò-Büchi):

    • Mix benzonitrile-functionalized aldehyde with an alkyne in acetonitrile.

    • Irradiate (UV,

      
       = 300-350 nm) at -40°C.
      
    • Observation: Monitor via low-temperature NMR.

  • Decomposition: Upon warming to RT, the oxete signals disappear, replaced by signals for the

    
    -unsaturated carbonyl (acrolein derivative) via electrocyclic ring opening.
    
Synthetic Accessibility & "Benzo-Oxetes"

While pendant oxetes are unstable, benzo-oxetes (where the oxete double bond is part of a fused benzene ring) represent a specific, accessible class of strained electrophiles.

  • Synthesis: Reaction of 2'-hydroxyacetophenones with SO

    
    F
    
    
    
    (Sulfuryl fluoride).[5]
  • Reactivity: These fused systems act as latent ortho-quinone methides. They are highly electrophilic and react with amines or thiols, making them potential covalent warheads rather than stable scaffolds.

SynthesisPath cluster_synthesis Synthetic Divergence Precursor Benzonitrile Precursor (Aldehyde/Ketone) Step1_Oxetane 1. Grignard/Reduction -> 1,3-Diol Precursor->Step1_Oxetane Step1_Oxete Photochemical [2+2] (with Alkyne) Precursor->Step1_Oxete Step2_Oxetane 2. Base (n-BuLi/NaH) + TsCl -> Cyclization Step1_Oxetane->Step2_Oxetane Oxetane_Final Oxetane-Benzonitrile (Stable Drug Fragment) Step2_Oxetane->Oxetane_Final Oxete_Transient Oxete Intermediate (Unstable) Step1_Oxete->Oxete_Transient Ring_Open Thermal Ring Opening Oxete_Transient->Ring_Open Michael_Acceptor Acryloyl-Benzonitrile (Reactive Warhead) Ring_Open->Michael_Acceptor

Caption: Synthetic routes distinguishing the stable formation of oxetanes from the transient generation of oxetes.

References
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres: Modulation of Physicochemical Properties."[6][7] Angewandte Chemie International Edition. Link

  • Boxer, M. B., et al. (2010). "The Paternò-Büchi Reaction in the Synthesis of Oxetanes." Strategies and Tactics in Organic Synthesis.
  • Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 140 K." Journal of the American Chemical Society. Link

  • BenchChem. (2024). "The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts." Link

Sources

Comparative

Comparative Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Nitrile and Ether Functionalities in APIs

As a Senior Application Scientist, I frequently encounter the challenge of standardizing analytical methods for active pharmaceutical ingredients (APIs) possessing complex functional moieties. Verapamil hydrochloride , a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of standardizing analytical methods for active pharmaceutical ingredients (APIs) possessing complex functional moieties. Verapamil hydrochloride , a non-dihydropyridine calcium channel blocker, serves as an excellent model compound for this comparative guide[1]. Its molecular architecture contains both a distinct aliphatic nitrile (-C≡N) and multiple aromatic methoxy ethers (Ar-O-CH₃)[1]. Accurately characterizing these functional groups is critical for quality control, detecting polymorphic shifts, and confirming drug-excipient compatibility[2].

This guide provides an objective comparison between Attenuated Total Reflectance (ATR) FTIR and Transmission (KBr pellet) FTIR , detailing the causality behind spectral variations and providing self-validating protocols for rigorous API analysis.

Mechanistic Causality: The Physics of Sampling

Novice analysts often assume an IR spectrum is a universal fingerprint, regardless of the sampling technique. However, the physical mechanism of light-matter interaction fundamentally alters the relative intensities of the nitrile and ether peaks.

  • Transmission FTIR (KBr Pellet): The IR beam passes entirely through the sample[3]. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration and path length. This yields high-resolution spectra with strong intensities across the entire mid-IR range (4000–400 cm⁻¹)[4].

  • ATR-FTIR: The IR beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe) at an angle, creating an internally reflected evanescent wave that penetrates the sample by only 0.5 to 2.0 µm[5]. Crucially, the depth of penetration (

    
    ) is directly proportional to the wavelength of the IR light (
    
    
    
    )[6].

Causality in Action: Because higher wavenumbers (like the ~2240 cm⁻¹ nitrile stretch) correspond to shorter wavelengths, the evanescent wave penetrates less deeply than it does at lower wavenumbers (like the ~1250 cm⁻¹ ether stretch)[6]. Consequently, in an uncorrected ATR spectrum, the nitrile peak will appear disproportionately weak compared to the ether peak—a physical phenomenon that must be algorithmically corrected for accurate library matching[6].

Spectral Signatures in the Target Compound

Verapamil HCl exhibits specific vibrational modes for its nitrile and ether groups, which serve as diagnostic markers:

  • Nitrile (-C≡N) Stretch: Appears in the "triple bond region" (2210–2260 cm⁻¹)[7]. Because Verapamil's nitrile is attached to an sp³ hybridized carbon, it behaves as an aliphatic nitrile, typically absorbing near 2230–2250 cm⁻¹ as a sharp, medium-to-weak intensity peak[8]. The lack of a strong dipole moment change compared to carbonyls makes this peak inherently weaker[9].

  • Ether (Ar-O-CH₃) Stretch: Aromatic ethers display two prominent, strong asymmetric C-O-C stretching bands due to resonance[8]. These typically manifest around 1250 cm⁻¹ and 1020–1040 cm⁻¹[8]. The massive change in the dipole moment during this asymmetric stretch results in highly intense peaks[7].

Quantitative Data Comparison
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR Intensity (Uncorrected)Transmission FTIR Intensity
Nitrile (-C≡N) Aliphatic C≡N Stretch2230 – 2250Weak (due to shallow penetration)Medium / Sharp
Ether (Ar-O-C) Asymmetric C-O-C Stretch1250 – 1270StrongVery Strong
Ether (Ar-O-C) Symmetric C-O-C Stretch1020 – 1040StrongStrong
Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation mechanisms. The following workflows include mandatory system suitability checks to ensure scientific integrity.

Protocol A: ATR-FTIR Analysis (Rapid QC & Non-Destructive)
  • Background Scan: Collect a background spectrum using the clean, dry ATR crystal (Diamond or ZnSe)[3].

    • Validation Check: Ensure the background energy profile matches the crystal's baseline (e.g., intrinsic diamond phonon bands between 1900-2300 cm⁻¹ must be properly ratioed out).

  • Sample Application: Place 2-5 mg of pure Verapamil HCl powder directly onto the crystal. Engage the pressure anvil to ensure intimate optical contact[5].

    • Validation Check: Monitor the real-time preview. The strongest peak (the ether stretch at ~1250 cm⁻¹) should fall between 0.2 and 0.8 Absorbance Units. If it exceeds 1.0, reduce anvil pressure to prevent detector non-linearity.

  • Data Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Apply the software's ATR correction algorithm[6]. Verify that the relative intensity of the nitrile peak (~2240 cm⁻¹) increases relative to the fingerprint region, confirming successful compensation for the wavelength-dependent penetration depth[6].

Protocol B: Transmission FTIR (High Sensitivity)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours to remove adsorbed water.

    • Validation Check: Press and run a blank KBr pellet. The baseline must be flat with no broad O-H stretch at 3400 cm⁻¹, confirming the absence of moisture that could obscure API peaks.

  • Sample Assembly: Gently triturate 1-2 mg of Verapamil HCl with 100 mg of dried KBr using an agate mortar. Press the mixture in a die at 10 tons for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent. Opacity indicates poor grinding or moisture, which causes baseline scattering[4].

  • Acquisition: Mount the pellet and acquire 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Check the baseline slope. A sloping baseline from high to low wavenumbers indicates Mie scattering from oversized API particles; if present, the sample must be reground.

Workflow Visualization

The following decision matrix illustrates the logical pathways for selecting and executing the appropriate FTIR modality based on analytical requirements.

FTIR_Workflow Start API Sample: Verapamil HCl (Target: Nitrile & Ether) Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid QC Trans Transmission FTIR (KBr Pellet) Decision->Trans High Sensitivity ATR_Prep Direct Application (Non-destructive) ATR->ATR_Prep Trans_Prep Grind with KBr (1:100) Press at 10 Tons Trans->Trans_Prep ATR_Mech Evanescent Wave Penetration (Wavelength Dependent) ATR_Prep->ATR_Mech Trans_Mech Full Beam Transmission (Beer-Lambert Law) Trans_Prep->Trans_Mech ATR_Result Nitrile (2240 cm⁻¹): Weak Ether (1250 cm⁻¹): Strong ATR_Mech->ATR_Result Trans_Result Nitrile (2240 cm⁻¹): Medium Ether (1250 cm⁻¹): Strong Trans_Mech->Trans_Result Validation Apply ATR Correction & Spectral Library Validation ATR_Result->Validation Trans_Result->Validation

Decision matrix and workflow comparison for ATR vs. Transmission FTIR in API characterization.

Conclusion

While Transmission FTIR remains the gold standard for absolute sensitivity and library generation, ATR-FTIR has become the dominant technique in modern drug development due to its rapid, non-destructive nature[3]. However, analysts must possess a mechanistic understanding of the technique—specifically, the wavelength-dependent attenuation of high-frequency peaks like the nitrile stretch[6]. By embedding self-validating steps into your protocols, you ensure that spectral data reflects the true chemical nature of the API rather than an artifact of sample preparation.

References
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides , Specac Ltd., 4

  • IR Spectroscopy of Hydrocarbons , University of Babylon, 8

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling , Pike Technologies, 6

  • Infrared Spectroscopy Functional Groups , Fiveable, 7

  • Guide to FT-IR Spectroscopy , Bruker,3

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques , Agilent, 5

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra , Master Organic Chemistry, 9

  • Verapamil | C27H38N2O4 , PubChem - NIH, 1

  • Pharmaceutical Interactions of Verapamil Hydrochloride and Citric Acid: An In Vitro Analysis , SDI Article, 2

Sources

Comparative

A Comparative Guide to Quality Control Parameters for Commercial Batches of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

This guide provides a comprehensive overview of the essential quality control (QC) parameters for commercial batches of the pharmaceutical intermediate, 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile. As a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential quality control (QC) parameters for commercial batches of the pharmaceutical intermediate, 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile. As a critical building block in the synthesis of active pharmaceutical ingredients (APIs), the purity and consistency of this intermediate are paramount to the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and comparative analytical methodologies.

Introduction: The Imperative for Stringent Quality Control

In the landscape of pharmaceutical manufacturing, the quality of a final drug product is not merely determined by the final step of its synthesis but is built upon the quality of each preceding component. For a complex molecule like 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile, which features multiple reactive functional groups, a robust quality control strategy is indispensable. Impurities, even at trace levels, can have a significant impact on the downstream API synthesis, potentially leading to the formation of undesired by-products, reduced yield, and, most critically, compromised patient safety.[1]

This guide will dissect the key quality control attributes for this intermediate, providing a comparative analysis of analytical techniques and the rationale behind their selection. The methodologies described herein are designed to create a self-validating system of checks and balances, ensuring that each commercial batch consistently meets the highest standards of quality and purity.

Identity Confirmation: Ensuring the Correct Molecular Structure

The first and most fundamental quality control parameter is the unequivocal confirmation of the molecular identity of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile. A combination of spectroscopic techniques is employed to provide orthogonal confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] For the target molecule, a suite of NMR experiments, including ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC, HMBC), provides a detailed map of the atomic connectivity.

Expert Insight: While ¹H and ¹³C NMR are standard, for a novel or critical intermediate like this, two-dimensional NMR experiments (HSQC, HMBC) are non-negotiable for unambiguous assignment of all protons and carbons, especially the quaternary carbons and the protons of the oxetane ring, which can have complex splitting patterns.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Key expected signals would include the aromatic protons, the ethoxy group protons (triplet and quartet), and the characteristic signals of the oxetane ring protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. The nitrile carbon will appear in the characteristic downfield region.

  • 2D NMR (HSQC/HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) H-C correlations, which is crucial for confirming the connectivity between the benzonitrile core, the ethoxy group, and the oxetanyloxy moiety.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[4] Given the presence of a bromine atom, the isotopic pattern in the mass spectrum is a key diagnostic feature.

Trustworthiness: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a definitive "fingerprint."[5] The molecular ion peak (M+) should be accompanied by an M+2 peak of almost equal intensity, providing a high degree of confidence in the presence of a single bromine atom in the molecule.

Experimental Protocol: GC-MS Analysis for Identity

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient suitable to elute the compound, for instance, starting at 150 °C and ramping to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Identify the molecular ion peak and confirm the characteristic isotopic pattern for a single bromine atom. Analyze the fragmentation pattern to correlate with the expected structure. The loss of the oxetane moiety or the ethoxy group are expected fragmentation pathways.

Purity and Impurity Profiling: A Deep Dive into Sample Integrity

Impurity profiling is a critical aspect of quality control, as it identifies and quantifies all extraneous components in the intermediate.[6] Impurities can arise from starting materials, by-products of the synthesis, or degradation.[1][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity assessment and impurity quantification in the pharmaceutical industry due to its high resolution and sensitivity. The choice of stationary phase (column) is critical for achieving optimal separation of the main compound from its potential impurities.

Comparative Analysis of HPLC Columns:

For an aromatic and moderately polar compound like 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile, both traditional C18 and Phenyl-Hexyl columns are viable options. However, they offer different separation mechanisms.

  • C18 (Octadecylsilane) Columns: These are the most common reversed-phase columns, separating compounds primarily based on hydrophobicity.[4]

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][8][9] This can be highly advantageous for separating isomers or impurities with similar hydrophobicity but different aromatic character.

Expert Insight: For this specific molecule, a Phenyl-Hexyl column is often a superior choice. The potential impurities may include isomers or related aromatic compounds where the subtle differences in their interaction with the phenyl stationary phase can provide the necessary resolution that a C18 column might miss.

Table 1: Comparative Performance of HPLC Columns for Purity Analysis

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale for Comparison
Column Standard C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmTo evaluate the impact of stationary phase chemistry on selectivity for aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic AcidMethanol can enhance π-π interactions on phenyl phases, potentially improving resolution.
Gradient 50% B to 95% B in 20 min60% B to 95% B in 20 minGradient optimized for elution of the main peak and potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmUV at 254 nmThe benzonitrile chromophore allows for sensitive UV detection.
Hypothetical Resolution (Main Peak vs. Critical Impurity Pair) 1.4>2.0The Phenyl-Hexyl column is expected to provide superior resolution for aromatic impurities.
Hypothetical Tailing Factor (Main Peak) 1.21.1Good peak shape is anticipated on both columns, with potentially slightly better symmetry on the Phenyl-Hexyl.

Experimental Protocol: HPLC Purity Method

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Method Setup: Program the HPLC system with the conditions outlined for the chosen column in Table 1.

  • Analysis: Equilibrate the column for at least 20 minutes. Inject the sample and record the chromatogram.

  • Data Analysis: Integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified.

HPLC_Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_identification Impurity Identification (if required) prep Weigh and dissolve sample (0.5 mg/mL in mobile phase) hplc Inject into HPLC system (Phenyl-Hexyl column recommended) prep->hplc detect UV Detection (254 nm) hplc->detect integrate Integrate all peaks in chromatogram detect->integrate calculate Calculate area % of main peak and all impurities integrate->calculate evaluate Evaluate against specifications (e.g., individual impurity < 0.1%, total < 0.5%) calculate->evaluate lcms LC-MS/MS analysis for unknown impurities > threshold evaluate->lcms Impurity > threshold QC_Decision_Tree start Commercial Batch of Intermediate Received identity Identity Confirmation (NMR, MS) start->identity purity Purity & Impurity Profiling (HPLC) identity->purity Identity Confirmed fail Batch Rejection/ Further Investigation identity->fail Identity Fails assay Assay (HPLC vs. Reference Standard) purity->assay Purity Meets Spec purity->fail Purity Fails residual_solvents Residual Solvents (HS-GC) assay->residual_solvents Assay Meets Spec assay->fail Assay Fails final_release Batch Release residual_solvents->final_release Solvents Below Limit residual_solvents->fail Solvents Exceed Limit

Sources

Safety & Regulatory Compliance

Safety

3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of complex, highly functionalized pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous chemical workflow. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of complex, highly functionalized pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous chemical workflow. The compound 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile presents a unique convergence of chemical hazards: it is a halogenated aromatic, a nitrile, and most critically, it contains a highly strained unsaturated cyclic ether (an oxetene derivative).

To ensure the safety of your laboratory personnel and compliance with environmental regulations, you must understand the causality behind its reactivity. This guide provides the authoritative, step-by-step operational and disposal protocols required for this specific molecule.

Hazard Profiling & Chemical Causality

Before executing any disposal protocol, we must deconstruct the molecule to understand why specific disposal streams are mandated. The reactivity of this compound is dictated by three distinct functional domains:

Functional GroupChemical Risk ProfileOperational & Disposal Implication
3-((2H-Oxet-2-yl)oxy) Severe Peroxide Former: The 2H-oxetene ring is a highly strained, unsaturated 4-membered cyclic ether. The combination of ring strain and the oxygen atom makes the alpha-hydrogens exceptionally susceptible to radical abstraction, leading to rapid auto-oxidation and the formation of explosive hydroperoxides[1].Requires mandatory peroxide testing prior to disposal. Cannot be stored indefinitely. Must be segregated from acids and oxidizers.
2-Bromo Substituent Halogenated Organic: Halogenated compounds cannot be processed in standard organic waste incinerators due to the risk of forming toxic dioxins and furans at lower temperatures.Must be strictly segregated into the "Halogenated Organic Waste" stream for high-temperature (>1000°C) specialized incineration [2].
Benzonitrile Core Acute Toxicity / Ecotoxicity: Nitriles are toxic and can be environmentally persistent. While the nitrile group is generally stable, under extreme hydrolytic or reducing conditions, it can release cyanide derivatives.Requires secondary containment. Must be handled under a fume hood to prevent inhalation of any volatile degradation products.

Operational Disposal Workflow

The disposal of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile is a conditional process. Because of the oxetene moiety, the material's age and storage history dictate the disposal pathway.

DisposalWorkflow Start 3-((2H-Oxet-2-yl)oxy)-2-bromo- 5-ethoxybenzonitrile Waste Visual Step 1: Visual Inspection (Check for crystals/viscosity) Start->Visual Crystals Crystals Present or Unknown Age Visual->Crystals NoCrystals Clear / Normal Appearance Visual->NoCrystals EHS CRITICAL: Do Not Move. Contact EHS / Bomb Squad. Crystals->EHS PeroxideTest Step 2: Peroxide Test (Quantofix / KI Starch) NoCrystals->PeroxideTest Pass Pass (< 30 ppm) PeroxideTest->Pass Fail Fail (> 30 ppm) PeroxideTest->Fail Halogenated Step 3: Segregate as Halogenated Organic Waste Pass->Halogenated Fail->EHS Incineration High-Temperature Incineration (EPA RCRA) Halogenated->Incineration

Decision matrix for the safe disposal of oxetene-containing halogenated benzonitriles.

Step-by-Step Experimental Protocols

Protocol A: Quantitative Peroxide Verification

Because the oxetene ether linkage is highly prone to auto-oxidation, you must validate that the waste is safe to transport before adding it to a bulk waste carboy.

  • Visual Triage: Without moving the container, inspect the cap and the solution. If you observe white, shock-sensitive crystals around the threading, or if the liquid has become unusually viscous, do not touch the container . Evacuate the immediate area and contact your Environmental Health and Safety (EHS) department immediately.

  • Sampling: If the visual inspection is clear, transfer the container to a certified chemical fume hood. Wearing standard PPE (nitrile gloves, lab coat, safety goggles), extract a 1 mL aliquot of the waste solution.

  • Quantification: Dip a commercial peroxide test strip (e.g., Quantofix®) into the aliquot for 1 second. Shake off excess liquid and wait 15 seconds.

  • Analysis: Compare the strip to the colorimetric scale.

    • < 30 ppm: Safe for routine halogenated disposal (Proceed to Protocol B).

    • > 30 ppm: The solvent must be stabilized (e.g., by adding butylated hydroxytoluene (BHT) or treating with acidic ferrous sulfate) by trained personnel before disposal, or handled as high-risk reactive waste [3].

Protocol B: Halogenated Waste Segregation and Packaging

Once verified as peroxide-free, the chemical must be processed according to EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics [2].

  • Container Selection: Use a chemically compatible, clearly labeled waste container. Amber glass or high-density polyethylene (HDPE) is required. Do not use metal containers, as trace hydrobromic acid (from potential degradation) can cause corrosion.

  • Waste Segregation: Pour the material into the "Halogenated Organic Waste" stream. Never mix this with non-halogenated solvents (like standard ethanol or acetone). Mixing halogenated waste with non-halogenated waste dramatically increases the cost of disposal and violates EPA segregation protocols, as halogenated waste requires specialized high-temperature incineration to prevent the atmospheric release of toxic dioxins.

  • Labeling & Subpart K Compliance: If operating within an academic or research institution under EPA Subpart K, ensure the container is labeled with the exact chemical name (no abbreviations) and the primary hazards: Toxic, Halogenated, Potential Peroxide Former [4].

  • Storage: Store the waste container in a designated secondary containment tray in a cool, dark, and well-ventilated waste accumulation area. Ensure the container is tightly capped when not actively receiving waste to prevent the volatilization of toxic nitrile derivatives.

Regulatory Grounding

For laboratories operating in the United States, the disposal of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile falls under strict EPA RCRA regulations. Because discarded laboratory reagents are considered unique, they require specific land disposal restriction notifications.

If your facility is an eligible academic entity, you may operate under EPA Subpart K (40 CFR Part 262). This allows trained EHS professionals to make the final hazardous waste determination at a central accumulation area rather than requiring individual researchers to assign complex EPA waste codes at the bench [4]. However, the burden of accurate labeling and initial segregation (specifically isolating the brominated compound from non-halogenated streams) remains the responsibility of the bench scientist.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications)[Link]

  • Regulation of Laboratory Waste American Chemical Society (ACS)[Link]

  • Lab-Specific Chemical Hygiene Plan (CHP) - Peroxide Forming Chemicals University of California, Santa Barbara (UCSB) EHS[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K) United States Environmental Protection Agency (EPA)[Link]

Handling

A Researcher's Guide to the Safe Handling of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

Hazard Assessment: Deconstructing the Molecule for Safety Insights The chemical structure of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile informs our understanding of its potential hazards. It is a multi-functional...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Deconstructing the Molecule for Safety Insights

The chemical structure of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile informs our understanding of its potential hazards. It is a multi-functionalized molecule, and its safety profile is best understood by considering the contributions of each component.

  • Halogenated Aromatic Nitrile Core: The presence of a bromine atom and a nitrile group on the benzene ring suggests potential toxicity. Aromatic nitriles can be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Similar compounds, such as 5-Bromo-2-ethoxybenzonitrile and 2-Bromo-5-hydroxybenzonitrile, are known to cause skin and eye irritation.[2][3]

  • Oxetane Ring (Cyclic Ether): The oxetane moiety, a four-membered cyclic ether, is a source of significant reactivity. Ethers are known to form explosive peroxides upon exposure to air and light.[4][5] While specific data on this compound's peroxide-forming tendencies are unavailable, it is prudent to treat it as a potential peroxide former. Ethers are also typically highly flammable.[5][6]

  • Ethoxy Group: The ethoxy group is a common feature in many organic molecules and is not typically associated with specific, acute hazards.

Based on this analysis, we must assume that 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile is a potentially hazardous substance that requires careful handling to mitigate risks of toxicity, irritation, and potential flammability or explosive peroxide formation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE, emphasizing the importance of selecting materials resistant to the specific chemical classes present in this molecule.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must be worn at all times. A face shield should be worn over the goggles, particularly when handling larger quantities or during procedures with a heightened risk of splashes.[7][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Double gloving is recommended. Nitrile gloves offer good resistance to many chemicals, but it is crucial to change them immediately upon contamination.[9][10] For prolonged handling, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use.
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat is the minimum requirement.[11] When handling larger volumes, a chemical-resistant apron over the lab coat is advised.[7] Ensure clothing is non-flammable.[9]
Respiratory Protection Half-mask Respirator with Organic Vapor CartridgesTo be used in areas with inadequate ventilation or when there is a risk of aerosol generation.[7][9] A proper fit test and training are essential before using a respirator.
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills.[9]

Operational and Handling Protocols: Ensuring a Safe Workflow

Adherence to strict operational protocols is critical for minimizing exposure and preventing accidents. The following workflow provides a step-by-step guide for the safe handling of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials prep_spill Prepare a Spill Kit prep_materials->prep_spill handle_weigh Weigh the Compound prep_spill->handle_weigh handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform the Reaction handle_dissolve->handle_reaction cleanup_quench Quench the Reaction (if necessary) handle_reaction->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff

Caption: A typical workflow for handling hazardous chemicals, from preparation to disposal.

Step-by-Step Handling Procedures
  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as outlined in the table above.

    • Work in a Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

    • Gather Materials: Ensure all necessary glassware, reagents, and equipment are clean, dry, and readily accessible within the fume hood.

    • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include absorbent materials, and separate waste containers.

  • Handling:

    • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

    • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Reactions: Be mindful of potential exothermic reactions, especially given the reactive nature of the oxetane ring. Maintain a safe distance and use a blast shield if necessary.

  • Cleanup and Disposal:

    • Quenching: If the reaction requires quenching, do so slowly and carefully, monitoring for any signs of an adverse reaction.

    • Waste Segregation: Segregate waste streams appropriately. Halogenated organic waste must be collected separately from non-halogenated waste.[12][13]

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.[6]

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Categorization: All waste containing this compound should be classified as "Halogenated Organic Waste."[12][14]

  • Containerization: Use clearly labeled, compatible containers for waste collection. Do not overfill containers; a good rule of thumb is to fill to no more than 75-90% capacity.[14][15]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[5][10]

Waste Management Flowchart

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid_waste Solid Waste (e.g., contaminated weighing boats, gloves) halogenated_container Halogenated Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) liquid_waste->halogenated_container labeling Label Container Clearly halogenated_container->labeling storage Store in Designated Area labeling->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: A flowchart for the proper segregation and disposal of waste generated from handling the target compound.

By adhering to these guidelines, researchers can confidently and safely work with 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Caluanie Muelear Oxidize. Personal Protective Equipment (PPE) for Working with Oxidizing Agents. [Link]

  • DuraLabel. Chemical Hazard PPE & How to Protect Workers From Poisons. [Link]

  • University of California, Irvine Environmental Health & Safety. Use of Ether. [Link]

  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 2-Bromo-5-ethylbenzonitrile. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • University of St Andrews. Ethers. [Link]

  • Arizona State University. Personal Protective Equipment Selection Guide. [Link]

  • The University of Edinburgh. Ethers - Handling and control of exposure. [Link]

  • Thor Specialities (UK) LTD. Safety data sheet. [Link]

  • National Institutes of Health. 2-Bromo-5-hydroxybenzonitrile. [Link]

  • University of Louisville. Pro-Handling of Reactive Chemicals. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. 2-Bromo-5-methoxybenzonitrile. [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.